molecular formula C23H30N2O5 B1179612 19(S)-Hydroxyconopharyngine CAS No. 16790-93-5

19(S)-Hydroxyconopharyngine

Cat. No.: B1179612
CAS No.: 16790-93-5
M. Wt: 414.5 g/mol
InChI Key: RCDVEJINCXVEQG-UNJQAPKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19(S)-Hydroxyconopharyngine is a useful research compound. Its molecular formula is C23H30N2O5 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c1-12(26)15-7-13-10-23(22(27)30-4)20-14(5-6-25(11-13)21(15)23)16-8-18(28-2)19(29-3)9-17(16)24-20/h8-9,12-13,15,21,24,26H,5-7,10-11H2,1-4H3/t12-,13+,15+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDVEJINCXVEQG-UNJQAPKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135724
Record name Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16790-93-5
Record name Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16790-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibogamine-18-carboxylic acid, 20-hydroxy-12,13-dimethoxy-, methyl ester, (20S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

19(S)-Hydroxyconopharyngine chemical properties and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid. This class of compounds has garnered significant interest in the scientific community due to the diverse and potent biological activities exhibited by its members, such as ibogaine. This compound is primarily found in plant species of the Apocynaceae family, notably Voacanga africana and Tabernaemontana bovina. This technical guide provides a comprehensive overview of the chemical properties, isolation, and known biological context of this compound, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and potential therapeutic application. The key chemical identifiers and properties are summarized below.

PropertyValueSource
CAS Number 16790-93-5[1]
Molecular Formula C₂₃H₃₀N₂O₅
Molecular Weight 414.49 g/mol
Boiling Point 560.3 ± 50.0 °C (Predicted)[2]
Density 1.32 ± 0.1 g/cm³ (Predicted)[2]
pKa 14.93 ± 0.20 (Predicted)[2]

Note: The boiling point, density, and pKa values are based on computational predictions and may not reflect experimentally determined values. Further experimental validation is required for precise characterization.

Experimental Protocols

Isolation of Alkaloids from Voacanga africana

dot

experimental_workflow General Alkaloid Isolation Workflow from Voacanga africana plant_material Dried and Powdered Voacanga africana Plant Material (e.g., root bark) maceration Maceration with Solvent (e.g., Methanol or Ethanol) plant_material->maceration filtration Filtration maceration->filtration concentration Concentration under Reduced Pressure filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract acid_base_extraction Acid-Base Partitioning (e.g., HCl and NH4OH) crude_extract->acid_base_extraction fractionation Chromatographic Fractionation (e.g., Silica Gel Column) acid_base_extraction->fractionation purification Further Purification (e.g., Preparative HPLC or Crystallization) fractionation->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: Generalized workflow for the isolation of alkaloids.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., root bark of Voacanga africana) is subjected to maceration with a suitable organic solvent, such as methanol or ethanol, for an extended period. This process is often repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction procedure to separate the alkaloids from neutral and acidic components. This typically involves dissolving the extract in an acidic solution (e.g., 1 M HCl), followed by basification (e.g., with NH₄OH to pH 9-10) and extraction with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Separation: The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for separation and purification. This often begins with column chromatography over silica gel, eluting with a gradient of solvents of increasing polarity.

  • Final Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC) or recrystallization, to afford pure this compound.

Note: The specific conditions for each step, including solvent systems and chromatographic media, would need to be optimized for the selective isolation of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR and ¹³C NMR, are not extensively reported in the currently available literature. The structural elucidation of related iboga alkaloids relies heavily on these techniques. For reference, the general regions for key proton and carbon signals in iboga-type alkaloids are as follows:

  • ¹H NMR: Aromatic protons typically resonate in the δ 7.0-7.5 ppm region. The characteristic protons of the isoquinuclidine core appear in the aliphatic region (δ 1.0-4.0 ppm). The methoxy group protons would be expected around δ 3.8 ppm.

  • ¹³C NMR: Aromatic carbons are observed in the δ 100-150 ppm range. The carbons of the isoquinuclidine skeleton resonate in the upfield region (δ 20-80 ppm). The carbonyl carbon of the ester group, if present, would appear significantly downfield.

Acquisition of detailed 1D and 2D NMR data (e.g., COSY, HSQC, HMBC) is essential for the unambiguous structural confirmation of isolated this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound has not been specifically detailed in the scientific literature. However, the broader class of iboga alkaloids, to which it belongs, is known for a wide range of pharmacological effects, primarily centered on the central nervous system.[3][4]

Ibogaine, the most studied iboga alkaloid, interacts with multiple neurotransmitter systems, including opioidergic, glutamatergic (NMDA receptors), and serotonergic pathways.[5][6][7] It is known for its anti-addictive properties.[3][8] Other alkaloids from Voacanga africana have also demonstrated various biological activities.

Given its structural similarity to other bioactive iboga alkaloids, it is plausible that this compound may exhibit similar pharmacological properties. Further research is necessary to elucidate its specific biological targets and mechanisms of action.

dot

signaling_pathway Potential Signaling Pathways for Iboga Alkaloids cluster_receptors Receptor Interactions iboga_alkaloid Iboga Alkaloid (e.g., this compound) opioid_receptor Opioid Receptors (μ, κ, δ) iboga_alkaloid->opioid_receptor nmda_receptor NMDA Receptors iboga_alkaloid->nmda_receptor serotonin_receptor Serotonin Receptors (e.g., 5-HT2A) iboga_alkaloid->serotonin_receptor downstream_signaling Downstream Signaling Cascades opioid_receptor->downstream_signaling nmda_receptor->downstream_signaling serotonin_receptor->downstream_signaling neurotransmitter_modulation Modulation of Neurotransmitter Release (Dopamine, Serotonin) downstream_signaling->neurotransmitter_modulation cellular_response Cellular Response (e.g., Neuronal Plasticity, Anti-addictive Effects) neurotransmitter_modulation->cellular_response

Caption: Putative signaling pathways for iboga alkaloids.

Conclusion

This compound remains a relatively understudied natural product with potential for significant biological activity, given its classification as an iboga alkaloid. This technical guide consolidates the currently available information on its chemical properties and provides a framework for its isolation and further investigation. The lack of comprehensive experimental data, particularly spectroscopic and pharmacological data, highlights a clear gap in the existing literature. Future research efforts should focus on the targeted isolation of this compound to enable its full structural elucidation and the exploration of its therapeutic potential. Such studies will be crucial in unlocking the full value of this intriguing natural compound for the scientific and drug development communities.

References

Unveiling 19(S)-Hydroxyconopharyngine: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the indole alkaloid, 19(S)-Hydroxyconopharyngine. This document consolidates available scientific literature to offer a detailed resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

This compound is a naturally occurring monoterpenoid indole alkaloid. Scientific literature confirms its presence in the plant species Tabernaemontana crassa, a member of the Apocynaceae family. This plant, native to Africa, is a known rich source of various indole alkaloids, which have been the subject of phytochemical investigations for their potential pharmacological activities. The primary part of the plant from which this compound and other related alkaloids have been isolated is the seeds.

Isolation Methodology

The isolation of this compound from its natural source, primarily the seeds of Tabernaemontana crassa, involves a multi-step process combining extraction and chromatographic techniques. The following protocol is a synthesized methodology based on established procedures for the isolation of indole alkaloids from this plant genus.

General Experimental Workflow

The overall procedure for the isolation of this compound can be visualized as a sequential process, starting from the plant material and culminating in the purified compound.

Isolation_Workflow plant_material Dried & Powdered Seeds of Tabernaemontana crassa extraction Methanol Extraction (at room temperature) plant_material->extraction concentration Concentration in vacuo extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction silica_gel Silica Gel Column Chromatography alkaloid_fraction->silica_gel fractions Eluted Fractions silica_gel->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex purified_fractions Further Purified Fractions sephadex->purified_fractions hplc Preparative HPLC purified_fractions->hplc pure_compound This compound hplc->pure_compound

Figure 1: General workflow for the isolation of this compound.
Detailed Experimental Protocols

2.2.1. Extraction

  • Preparation of Plant Material: Air-dried seeds of Tabernaemontana crassa are ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

  • Concentration: The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.

2.2.2. Acid-Base Partitioning for Alkaloid Enrichment

  • Acidification: The crude methanolic extract is dissolved in a 2% aqueous hydrochloric acid (HCl) solution.

  • Defatting: The acidic solution is then partitioned with a non-polar solvent, such as ethyl acetate (EtOAc), to remove fats, chlorophyll, and other non-alkaloidal components. The aqueous layer containing the protonated alkaloids is retained.

  • Basification and Extraction: The acidic aqueous layer is basified with ammonium hydroxide (NH₄OH) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified solution is then extracted repeatedly with a chlorinated solvent, typically dichloromethane (CH₂Cl₂).

  • Final Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the total alkaloid fraction.

2.2.3. Chromatographic Purification

  • Silica Gel Column Chromatography: The total alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a less polar solvent system (e.g., cyclohexane-EtOAc) and gradually increasing the polarity (e.g., by increasing the proportion of EtOAc and then adding MeOH). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles are further purified using a Sephadex LH-20 column, typically with methanol as the eluent. This step is effective in separating alkaloids based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (ACN) and water, often with a modifier like formic acid or trifluoroacetic acid.

Quantitative Data

Currently, specific quantitative data for the isolation of this compound, such as its percentage yield from the dried plant material and its purity after final purification, are not extensively reported in the available literature. However, for related alkaloids isolated from Tabernaemontana species, yields can range from as low as 0.001% to higher values for more abundant alkaloids. The purity of the final compound is typically determined by HPLC and spectroscopic methods (NMR, MS) and is expected to be ≥95% for characterization and biological studies.

Table 1: Summary of Expected Quantitative Data

ParameterExpected Value/Method
Source Material Seeds of Tabernaemontana crassa
Extraction Yield (Crude Alkaloids) 1-5% of dry weight (typical for alkaloids)
Yield of this compound Not specifically reported (likely a minor alkaloid)
Final Purity ≥95% (determined by HPLC, qNMR)

Physicochemical and Spectroscopic Data

Table 2: Expected Physicochemical and Spectroscopic Data for this compound

Data TypeDescription
Appearance White to off-white amorphous powder or crystalline solid
Molecular Formula C₂₂H₂₈N₂O₄ (based on conopharyngine structure with an additional hydroxyl group)
Molecular Weight 384.47 g/mol (calculated)
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass, confirming the molecular formula. Expected [M+H]⁺ ion.
¹H NMR Chemical shifts (δ) and coupling constants (J) for each proton, revealing the proton environment and connectivity. Key signals would include aromatic protons of the indole ring, protons of the ethyl side chain, and methoxy group protons. The presence of a signal corresponding to a proton on a hydroxyl-bearing carbon would be crucial.
¹³C NMR & DEPT Chemical shifts (δ) for each carbon atom, indicating the carbon skeleton. DEPT experiments help in distinguishing between CH, CH₂, and CH₃ groups.
2D NMR (COSY, HSQC, HMBC) Provide detailed information on proton-proton (COSY), proton-carbon direct (HSQC), and long-range (HMBC) correlations, which are essential for the complete structural elucidation and assignment of all proton and carbon signals.
Infrared (IR) Shows characteristic absorption bands for functional groups such as N-H and O-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester group (around 1730 cm⁻¹), and C=C stretching of the aromatic ring.
Ultraviolet (UV) Displays absorption maxima characteristic of the indole chromophore, typically around 220-230 nm and 280-290 nm.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, many related indole alkaloids isolated from the Tabernaemontana genus have demonstrated a wide range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities.

Given the structural similarity to other iboga-type alkaloids, it is plausible that this compound may interact with various targets within the central nervous system. However, without specific experimental data, any proposed signaling pathway would be speculative. Future research is warranted to explore the bioactivity of this compound.

Should a specific biological activity be identified, for instance, cytotoxicity against a cancer cell line, a hypothetical signaling pathway could be proposed for investigation.

Hypothetical_Cytotoxicity_Pathway cluster_cell Cancer Cell compound This compound receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Binding/Interaction pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition ras_raf Ras/Raf/MEK/ERK Pathway compound->ras_raf Inhibition caspase_activation Caspase Activation compound->caspase_activation Induction cell_membrane Cancer Cell Membrane apoptosis_inhibition Inhibition of Apoptosis pi3k_akt->apoptosis_inhibition cell_survival Cell Proliferation & Survival ras_raf->cell_survival apoptosis Apoptosis apoptosis_inhibition->apoptosis Blocks caspase_activation->apoptosis

Figure 2: Hypothetical signaling pathway for potential cytotoxic activity.

This guide serves as a foundational resource for the study of this compound. Further research is required to fully elucidate its chemical properties, pharmacological activities, and potential for therapeutic applications.

The intricate dance of molecules: A technical guide to the biosynthesis of sarpagine indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of sarpagine indole alkaloid biosynthesis, a complex and fascinating pathway responsible for the creation of a diverse array of pharmacologically significant compounds. From the initial condensation of precursors to the final intricate cyclizations, this document provides a detailed exploration of the enzymatic machinery and molecular transformations that define this critical metabolic route. The sarpagine backbone, a common feature of these alkaloids, is a testament to the elegance and efficiency of nature's synthetic capabilities, offering a rich scaffold for the development of novel therapeutics.

The Core Biosynthetic Pathway: From Primary Metabolites to a Complex Scaffold

The biosynthesis of sarpagine indole alkaloids, with the extensively studied antiarrhythmic agent ajmaline as a prime example, commences with fundamental building blocks derived from primary metabolism: tryptamine from the shikimate pathway and the iridoid monoterpenoid secologanin from the methylerythritol phosphate (MEP) pathway. The convergence of these two precursors marks the entry point into the vast and intricate world of monoterpenoid indole alkaloids (MIAs).

The key steps in the formation of the sarpagine core and its subsequent modification into compounds like ajmaline are catalyzed by a series of highly specific enzymes. The pathway can be broadly divided into the following stages:

  • Formation of the Universal Precursor, Strictosidine: The journey begins with the Pictet-Spengler condensation of tryptamine and secologanin, a reaction masterfully catalyzed by Strictosidine Synthase (STR) . This enzyme stereoselectively produces 3-α(S)-strictosidine, the universal precursor for the vast majority of MIAs.

  • Gateway to Diversity - Formation of Strictosidine Aglycone: The glucose moiety of strictosidine is cleaved by Strictosidine β-D-Glucosidase (SGD) , yielding the highly reactive strictosidine aglycone. This unstable intermediate exists in equilibrium with several reactive iminium species, which serve as the substrates for subsequent cyclization reactions.

  • Forging the Sarpagan Bridge: A key step in the formation of the characteristic sarpagan skeleton is the creation of the C5-C16 bond. This crucial cyclization is catalyzed by the Sarpagan Bridge Enzyme (SBE) , a cytochrome P450-dependent monooxygenase. The substrate for this reaction is geissoschizine, which is formed from the strictosidine aglycone.

  • Tailoring the Core Structure: Following the formation of the sarpagan bridge, a series of enzymatic modifications, including ester hydrolysis, acetylations, reductions, and methylations, tailor the core structure to produce the diverse array of sarpagine and ajmaline-type alkaloids. Key enzymes in this latter part of the pathway include Polyneuridine Aldehyde Esterase (PNAE) , Vinorine Synthase (VS) , Vomilenine Reductase (VR) , 1,2-Dihydrovomilenine Reductase (DHVR) , Acetylajmalan Esterase (AAE) , and Norajmaline N-methyltransferase (NNMT) .

The following diagram illustrates the core biosynthetic pathway leading to the sarpagine indole alkaloid, ajmaline.

Sarpagine Indole Alkaloid Biosynthesis tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine STR secologanin Secologanin secologanin->strictosidine strictosidine_aglycone Strictosidine Aglycone strictosidine->strictosidine_aglycone SGD geissoschizine Geissoschizine strictosidine_aglycone->geissoschizine GS polyneuridine_aldehyde Polyneuridine Aldehyde geissoschizine->polyneuridine_aldehyde SBE epivellosimine 16-Epivellosimine polyneuridine_aldehyde->epivellosimine PNAE vinorine Vinorine epivellosimine->vinorine VS vomilenine Vomilenine vinorine->vomilenine VH dihydrovomilenine 1,2-Dihydrovomilenine vomilenine->dihydrovomilenine VR acetylnorajmaline 17-O-Acetylnorajmaline dihydrovomilenine->acetylnorajmaline DHVR norajmaline Norajmaline acetylnorajmaline->norajmaline AAE ajmaline Ajmaline norajmaline->ajmaline NNMT

Caption: The core biosynthetic pathway of the sarpagine indole alkaloid ajmaline.

Quantitative Insights into Enzymatic Conversions

The efficiency and specificity of the biosynthetic pathway are dictated by the kinetic parameters of its constituent enzymes. Understanding these quantitative aspects is crucial for metabolic engineering efforts aimed at enhancing the production of desired alkaloids. The following table summarizes the available kinetic data for key enzymes in the sarpagine biosynthesis pathway.

EnzymeSubstrate(s)Km (µM)kcat (s-1)VmaxSource Organism
Strictosidine Synthase (STR)Tryptamine2.3 - 9--Catharanthus roseus
Secologanin3.4--Catharanthus roseus
5-Fluorotryptamine-37.46-Rauwolfia serpentina
6-Fluorotryptamine-23.37-Rauwolfia serpentina
Sarpagan Bridge Enzyme (SBE)Tetrahydroalstonine19.6--Catharanthus roseus
Vinorine Synthase (VS)Gardneral (16-epi-vellosimine)7.5--Rauwolfia serpentina
Acetyl-CoA57--Rauwolfia serpentina
Vomilenine Reductase (VR)Vomilenine---Rauwolfia serpentina
NADPH---Rauwolfia serpentina
Acetylajmalan Esterase (AAE)17-O-Acetylajmalan---Rauwolfia serpentina
Norajmaline N-methyltransferase (NNMT)Norajmaline---Rauwolfia serpentina
S-adenosyl-L-methionine---Rauwolfia serpentina

Note: A dash (-) indicates that the data was not available in the reviewed sources.

Experimental Protocols: A Guide to Studying the Pathway

The elucidation of the sarpagine indole alkaloid biosynthesis pathway has been made possible through a variety of experimental techniques. This section provides an overview of the methodologies commonly employed to characterize the enzymes involved.

General Experimental Workflow

A typical workflow for the characterization of a biosynthetic enzyme from this pathway involves several key stages, from gene identification to kinetic analysis.

Experimental_Workflow node_a Gene Identification (e.g., homology screening, transcriptomics) node_b Cloning and Heterologous Expression (e.g., in E. coli or yeast) node_a->node_b node_c Protein Purification (e.g., affinity chromatography) node_b->node_c node_d Enzyme Assay Development node_c->node_d node_f Structural Analysis (e.g., X-ray crystallography) node_c->node_f node_e Substrate Specificity and Kinetic Analysis (e.g., HPLC, LC-MS) node_d->node_e

Caption: A generalized experimental workflow for enzyme characterization.
Detailed Methodologies

1. Strictosidine Synthase (STR) Assay:

  • Principle: The enzymatic condensation of tryptamine and secologanin to form strictosidine can be monitored by various methods, including radiometric assays using radiolabeled substrates or chromatographic methods (HPLC, LC-MS) to quantify the product.

  • Reaction Mixture: A typical reaction mixture contains tryptamine, secologanin, and purified STR enzyme in a suitable buffer (e.g., phosphate or Tris-HCl buffer) at an optimal pH (around 6.8).

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: The reaction is stopped by the addition of a quenching agent, such as a strong acid or organic solvent.

  • Analysis: The amount of strictosidine formed is quantified by HPLC with UV or fluorescence detection, or by LC-MS for higher sensitivity and specificity.

2. Polyneuridine Aldehyde Esterase (PNAE) Assay:

  • Principle: The activity of PNAE is determined by measuring the conversion of polyneuridine aldehyde to 16-epivellosimine. Due to the instability of the product, the assay often involves trapping or derivatizing it for quantification.

  • Reaction Mixture: The assay mixture includes polyneuridine aldehyde and the purified PNAE enzyme in a buffered solution.

  • Incubation and Termination: Similar to the STR assay, the reaction is carried out at a specific temperature and time, followed by termination.

  • Analysis: The product, 16-epivellosimine, can be analyzed by HPLC or LC-MS. In some cases, the reaction is coupled with the subsequent enzyme, vinorine synthase, and the formation of the more stable product, vinorine, is monitored.

3. Vinorine Synthase (VS) Assay:

  • Principle: This assay measures the acetyl-CoA dependent cyclization of 16-epivellosimine to form vinorine.

  • Reaction Mixture: The reaction contains 16-epivellosimine, acetyl-CoA, and purified VS enzyme.

  • Analysis: The formation of vinorine is monitored by HPLC or LC-MS. The consumption of acetyl-CoA can also be measured using coupled enzymatic assays.

4. Reductase (VR and DHVR) Assays:

  • Principle: The activity of these NADPH-dependent reductases is determined by monitoring the consumption of NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.

  • Reaction Mixture: A typical assay includes the respective substrate (vomilenine or 1,2-dihydrovomilenine), NADPH, and the purified reductase enzyme.

  • Analysis: The rate of NADPH oxidation is measured over time. Product formation can be confirmed by HPLC or LC-MS analysis.

5. Acetylajmalan Esterase (AAE) Assay:

  • Principle: The hydrolytic activity of AAE is measured by quantifying the release of the acetyl group from 17-O-acetylnorajmaline or the formation of norajmaline.

  • Reaction Mixture: The substrate, 17-O-acetylnorajmaline, is incubated with the purified AAE enzyme.

  • Analysis: The product, norajmaline, can be quantified by HPLC. Alternatively, the released acetate can be measured using commercially available enzymatic assay kits.

6. Norajmaline N-methyltransferase (NNMT) Assay:

  • Principle: The transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norajmaline is monitored.

  • Reaction Mixture: The assay contains norajmaline, SAM (often radiolabeled for sensitive detection), and the purified NNMT enzyme.

  • Analysis: If a radiolabeled methyl group from SAM is used, the incorporation of radioactivity into the product, ajmaline, can be measured by scintillation counting after separation by TLC or HPLC. Non-radioactive methods can also be employed using LC-MS to detect the mass shift upon methylation.

Precursor Contribution to the Sarpagine Scaffold

The intricate structure of sarpagine alkaloids is a direct result of the precise assembly of its precursor molecules. The following diagram illustrates the contribution of the primary precursors, tryptophan and secologanin, to the final sarpagine scaffold.

Precursor_Contribution cluster_tryptophan Indole and Ethylamine Moiety cluster_secologanin Monoterpenoid Unit tryptophan Tryptophan indole_ring Indole Ring ethylamine_sidechain Ethylamine Sidechain secologanin Secologanin monoterpenoid_backbone C9/C10 Monoterpenoid Unit sarpagine_scaffold Sarpagine Scaffold indole_ring->sarpagine_scaffold Forms the core indole structure ethylamine_sidechain->sarpagine_scaffold Contributes to the piperidine ring monoterpenoid_backbone->sarpagine_scaffold Forms the complex polycyclic system

Caption: Contribution of primary precursors to the sarpagine scaffold.

This technical guide provides a comprehensive overview of the biosynthesis of sarpagine indole alkaloids, intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development. The detailed information on the biosynthetic pathway, enzymatic kinetics, and experimental methodologies offers a solid foundation for further research and for harnessing the synthetic power of this remarkable class of natural products.

Unraveling the Enigma: A Speculative Mechanism of Action for 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

19(S)-Hydroxyconopharyngine, a lesser-studied iboga alkaloid, holds potential as a novel psychoactive agent. In the absence of direct empirical data, this document synthesizes the known pharmacology of structurally related alkaloids—conopharyngine, ibogaine, voacangine, and coronaridine—to construct a speculative mechanism of action for this hydroxylated derivative. By examining the structure-activity relationships within the iboga alkaloid class, we postulate that this compound likely exhibits a complex polypharmacological profile, interacting with multiple neurotransmitter systems. This guide provides a comprehensive overview of the potential targets, signaling pathways, and experimental methodologies to facilitate future research and drug development efforts.

Introduction

The iboga alkaloids, a class of indole alkaloids isolated from plants of the Apocynaceae family, have garnered significant interest for their unique psychoactive properties and therapeutic potential, particularly in the context of addiction. While ibogaine is the most extensively studied member of this family, a plethora of related compounds, including conopharyngine and its derivatives, remain largely unexplored. This compound, a hydroxylated metabolite or derivative of conopharyngine, represents a promising yet enigmatic molecule. This technical guide aims to provide a foundational understanding of its potential mechanism of action by drawing parallels with its structural analogs.

The core structure of conopharyngine is closely related to other prominent iboga alkaloids like voacangine and coronaridine. The introduction of a hydroxyl group at the 19th position, as seen in this compound, is a common metabolic transformation for many xenobiotics and can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. Hydroxylation can increase polarity, facilitate further metabolism, and, crucially, introduce new hydrogen bonding capabilities that can enhance or alter interactions with biological targets.

Speculative Polypharmacology of this compound

Based on the known pharmacology of its parent compound, conopharyngine, and the broader class of iboga alkaloids, we speculate that this compound interacts with a range of targets within the central nervous system. The following sections detail these potential interactions.

Interaction with Neurotransmitter Systems

The psychoactive effects of iboga alkaloids are largely attributed to their modulation of various neurotransmitter systems.

  • Serotonergic System: Ibogaine and its primary metabolite, noribogaine, exhibit affinity for serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₃ subtypes, and the serotonin transporter (SERT). This interaction is believed to contribute to the psychedelic and anti-addictive properties of ibogaine. It is plausible that this compound shares this affinity, potentially acting as a modulator of serotonergic neurotransmission.

  • Dopaminergic System: Iboga alkaloids have been shown to influence dopamine signaling, which is central to reward and addiction. They can affect dopamine release and metabolism, contributing to their potential anti-addictive effects.

  • Glutamatergic System: A key mechanism of action for ibogaine is its antagonism of the N-methyl-D-aspartate (NMDA) receptor. This action is thought to play a role in its ability to interrupt addiction pathways. Given the structural similarities, this compound may also function as an NMDA receptor antagonist.

  • Opioid System: Several iboga alkaloids have demonstrated affinity for mu (µ) and kappa (κ) opioid receptors. This interaction could contribute to the modulation of pain perception and withdrawal symptoms.

  • Cholinergic System: Conopharyngine itself has been reported to possess weak acetylcholinesterase inhibitory activity. The 19(S)-hydroxy derivative may retain or even exhibit enhanced activity at this target. Furthermore, ibogaine and its analogs are known to interact with nicotinic acetylcholine receptors (nAChRs).

Potential Signaling Pathways

The interaction of this compound with the aforementioned targets would likely trigger a cascade of intracellular signaling events. Below are speculative diagrams of these pathways.

Serotonergic_and_Dopaminergic_Pathways cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 19S_HC This compound SERT SERT 19S_HC->SERT Inhibition DAT DAT 19S_HC->DAT Modulation 5HT_Vesicle 5-HT SERT->5HT_Vesicle Reuptake DA_Vesicle Dopamine DAT->DA_Vesicle Reuptake Synaptic_Cleft_5HT 5-HT Synaptic_Cleft_DA Dopamine 5HT2A_R 5-HT2A Receptor Synaptic_Cleft_5HT->5HT2A_R D2_R D2 Receptor Synaptic_Cleft_DA->D2_R Signaling_Cascade_5HT Signaling Cascade (e.g., PLC, IP3, DAG) 5HT2A_R->Signaling_Cascade_5HT Signaling_Cascade_DA Signaling Cascade (e.g., cAMP) D2_R->Signaling_Cascade_DA

Caption: Speculative interaction with serotonergic and dopaminergic systems.

Glutamatergic_and_Opioid_Pathways cluster_0 Postsynaptic Neuron 19S_HC This compound NMDA_R NMDA Receptor 19S_HC->NMDA_R Antagonism Mu_Opioid_R µ-Opioid Receptor 19S_HC->Mu_Opioid_R Modulation Kappa_Opioid_R κ-Opioid Receptor 19S_HC->Kappa_Opioid_R Modulation Ion_Channel Ca²⁺ Channel NMDA_R->Ion_Channel Opens G_Protein G-Protein Signaling Mu_Opioid_R->G_Protein Kappa_Opioid_R->G_Protein Experimental_Workflow Start This compound Synthesis/Isolation In_Vitro In Vitro Characterization Start->In_Vitro Binding Radioligand Binding Assays (Determine Ki) In_Vitro->Binding Functional Functional Assays (Determine EC₅₀/IC₅₀) In_Vitro->Functional In_Vivo In Vivo Studies (Rodent Models) Binding->In_Vivo Functional->In_Vivo Behavioral Behavioral Assays (e.g., Head-Twitch, Self-Administration) In_Vivo->Behavioral PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Toxicity Toxicology Assessment Behavioral->Toxicity PK_PD->Toxicity End Lead Optimization/ Preclinical Development Toxicity->End

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conopharyngine is a prominent monoterpenoid indole alkaloid of the voacanga class, primarily isolated from plant species of the Apocynaceae family, notably from the leaves and stem-bark of Tabernaemontana pachysiphon and Conopharyngia durissima.[1][2] Structurally identified as 18-carbomethoxy-12,13-dimethoxyibogamine, it shares a close structural relationship with other significant voacanga alkaloids such as voacangine and coronaridine.[1] The iboga class of alkaloids, to which conopharyngine belongs, has garnered considerable interest in the scientific community for a wide range of biological activities, from central nervous system effects to potential therapeutic applications in addiction and oncology. This technical guide provides a comprehensive literature review of conopharyngine and its related alkaloids, with a focus on their chemical properties, biological activities, and the experimental methodologies employed in their study.

Chemical Structure and Properties

Conopharyngine is characterized by the intricate pentacyclic ring system of the iboga alkaloids. Its chemical formula is C₂₃H₃₀N₂O₄, with a molar mass of 398.503 g·mol⁻¹.[2] The presence of methoxy groups on the aromatic ring and a carbomethoxy group are key structural features.

A related compound, conopharyngine pseudoindoxyl, has also been isolated from Tabernaemontana pachysiphon, indicating the potential for oxidative rearrangement of the indole nucleus within this class of alkaloids.[3]

Biological Activities and Pharmacology

The pharmacological profile of conopharyngine and its congeners is complex, affecting multiple physiological systems.

Central Nervous System Activity

Early studies on conopharyngine revealed its stimulant effects on the central nervous system.[1][2] In animal models, particularly in cats, it has been shown to induce bradycardia and hypotension.[1][2] Furthermore, conopharyngine has been reported to significantly prolong hexobarbitone-induced sleeping time in mice, suggesting an interaction with sedative-hypnotic pathways.[1][2]

Acetylcholinesterase Inhibition

Conopharyngine exhibits weak inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] While the potency is not high, this activity points towards a potential role in modulating cholinergic neurotransmission. The search for more potent AChE inhibitors from natural sources is a significant area of research for the treatment of neurodegenerative diseases like Alzheimer's.

Anti-addictive Potential of Related Alkaloids

A significant body of research has focused on the anti-addictive properties of iboga alkaloids, particularly ibogaine and its synthetic analog 18-methoxycoronaridine (18-MC). These compounds have been shown in animal models to reduce the self-administration of various drugs of abuse, including morphine, cocaine, methamphetamine, nicotine, and alcohol.[4][5] The proposed mechanism for this anti-addictive action involves the antagonism of the α3β4 nicotinic acetylcholine receptor.[4] This receptor subtype is found in key areas of the brain's reward circuitry, and its modulation is a novel approach to addiction therapy.[6]

Cytotoxicity and Anti-cancer Potential

Several alkaloids isolated from Tabernaemontana species have demonstrated cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for conopharyngine are not extensively reported in the available literature, related voacanga alkaloids have shown promising activity. For instance, coronaridine, isolated from Tabernaemontana catharinensis, exhibited cytotoxicity against a human laryngeal epithelial carcinoma cell line (Hep-2).[7] Bisindole alkaloids, which are dimers of monomeric indole alkaloids like vobasine, have also been isolated from Tabernaemontana corymbosa and have shown pronounced in vitro growth inhibitory activity against a range of human cancer cells.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for conopharyngine and related alkaloids. It is important to note that specific IC₅₀ values for conopharyngine's biological activities are not widely available in the reviewed literature. The data for related alkaloids are provided for comparative purposes.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
ConopharyngineMouseIntravenous143[1]

Table 2: Cytotoxicity Data of Related Alkaloids

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Vobatensine AKBNasopharyngeal Carcinoma0.89[8]
Vobatensine APC-3Prostate Cancer1.12[8]
Vobatensine ALNCaPProstate Cancer1.34[8]
Vobatensine BKBNasopharyngeal Carcinoma0.98[8]
Vobatensine BPC-3Prostate Cancer1.25[8]
Vobatensine BLNCaPProstate Cancer1.56[8]
16'-decarbomethoxyvoacamineKBNasopharyngeal Carcinoma0.75[8]
16'-decarbomethoxyvoacaminePC-3Prostate Cancer0.99[8]
16'-decarbomethoxyvoacamineLNCaPProstate Cancer1.21[8]

Experimental Protocols

Isolation of Conopharyngine and Related Alkaloids

A general procedure for the isolation of alkaloids from Tabernaemontana species involves the following steps:

  • Extraction: The dried and powdered plant material (leaves or stem-bark) is extracted with a suitable organic solvent, such as ethanol or methanol, often through percolation or maceration.[9][10]

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is acidified (e.g., with acetic acid or hydrochloric acid), and the acidic aqueous layer containing the protonated alkaloids is separated.[9]

  • Precipitation: The acidic solution is then made basic (e.g., with ammonia) to precipitate the free alkaloid bases.[9]

  • Chromatographic Purification: The crude alkaloid mixture is then purified using chromatographic techniques. Column chromatography over silica gel or alumina is commonly employed, with a gradient of solvents of increasing polarity.[9] Further purification can be achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in buffer)

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

    • AChE solution (e.g., 1 U/mL in buffer)

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, AChE solution, DTNB solution, and the test compound solution (or solvent for control).

    • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC₅₀ value is then determined from the dose-response curve.[13][14]

Visualizations

Biosynthesis of Iboga Alkaloids

The biosynthesis of iboga alkaloids, including the precursors to conopharyngine, originates from the shikimate pathway, leading to the formation of the indole nucleus from tryptophan, and the terpenoid pathway, providing the C9/C10 monoterpene unit. A key intermediate is strictosidine, which undergoes a series of complex enzymatic transformations to yield the characteristic iboga scaffold.

Biosynthesis_of_Iboga_Alkaloids Tryptophan Tryptophan Strictosidine Strictosidine Tryptophan->Strictosidine Geraniol Geraniol Geraniol->Strictosidine Stemmadenine_acetate Stemmadenine_acetate Strictosidine->Stemmadenine_acetate Multiple steps Precondylocarpine_acetate Precondylocarpine_acetate Stemmadenine_acetate->Precondylocarpine_acetate Dehydrosecodine Dehydrosecodine Precondylocarpine_acetate->Dehydrosecodine Catharanthine Catharanthine (+)-Iboga Dehydrosecodine->Catharanthine Cyclization Coronaridine Coronaridine (-)-Iboga Dehydrosecodine->Coronaridine Cyclization & Reduction Voacangine Voacangine Coronaridine->Voacangine Hydroxylation & Methylation Conopharyngine Conopharyngine Voacangine->Conopharyngine Further Modification

Caption: Biosynthesis of Iboga Alkaloids.

Experimental Workflow for Alkaloid Isolation and Characterization

The process of isolating and identifying a pure alkaloid from a plant source follows a systematic workflow, from extraction to structural elucidation.

Alkaloid_Isolation_Workflow Plant_Material Plant Material (e.g., Tabernaemontana sp.) Extraction Extraction (e.g., with ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Crude_Alkaloid_Fraction Crude Alkaloid Fraction Acid_Base_Partition->Crude_Alkaloid_Fraction Column_Chromatography Column Chromatography (e.g., Silica gel, Alumina) Crude_Alkaloid_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purification Further Purification (e.g., Prep-HPLC) TLC_Analysis->Purification Pure_Alkaloid Pure Alkaloid (e.g., Conopharyngine) Purification->Pure_Alkaloid Structure_Elucidation Structure Elucidation Pure_Alkaloid->Structure_Elucidation Bioassays Biological Assays Pure_Alkaloid->Bioassays NMR NMR (1H, 13C, 2D) Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS

Caption: Alkaloid Isolation Workflow.

Proposed Signaling Pathway for Anti-addictive Effects of Related Alkaloids

The anti-addictive properties of certain iboga alkaloids are thought to be mediated by their interaction with nicotinic acetylcholine receptors, leading to downstream modulation of neuronal signaling.

Anti_addictive_Signaling_Pathway Iboga_Alkaloid Iboga Alkaloid (e.g., 18-MC) nAChR α3β4 Nicotinic Acetylcholine Receptor Iboga_Alkaloid->nAChR Antagonism Ion_Channel Ion Channel Gating nAChR->Ion_Channel Inhibition of Acetylcholine-induced Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Reduced PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt Modulation of Dopamine_Release Dopamine Release in Reward Pathway PI3K_Akt->Dopamine_Release Downregulation of Modulation Modulation of Dopaminergic Signaling Dopamine_Release->Modulation Anti_addictive_Effect Anti-addictive Effect Modulation->Anti_addictive_Effect

Caption: Anti-addictive Signaling Pathway.

Conclusion

Conopharyngine and its related alkaloids represent a fascinating and pharmacologically rich class of natural products. Their complex chemical structures are matched by their diverse biological activities, which range from effects on the central nervous and cardiovascular systems to potential applications in the treatment of addiction and cancer. While significant progress has been made in understanding the pharmacology of the broader class of iboga and vobasine alkaloids, further research is warranted to fully elucidate the specific biological activities and mechanisms of action of conopharyngine itself. The development of robust and scalable synthetic routes to these complex molecules will also be crucial for enabling more extensive pharmacological evaluation and potential therapeutic development. This technical guide serves as a foundational resource for researchers in the field, summarizing the current state of knowledge and providing standardized methodologies to facilitate future investigations into this promising family of natural compounds.

References

Physicochemical characteristics of 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

19(S)-Hydroxyconopharyngine is a naturally occurring iboga-type indole alkaloid found in plant species such as Tabernaemontana bovina and Voacanga africana. As a member of the complex and pharmacologically significant iboga alkaloid family, this compound warrants detailed investigation for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of the potential biological activities and signaling pathways associated with related iboga alkaloids.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its study and potential application in drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Structural and Molecular Data

The chemical structure and fundamental molecular properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₃H₃₀N₂O₅
Molecular Weight 414.49 g/mol
CAS Number 16790-93-5
IUPAC Name Methyl (1S,2R,19S)-19-hydroxy-10,11-dimethoxy-2,7-dihydro-1H-2,7-ethano-2a,6-diazacyclopenta[hi]aceanthrylene-1-carboxylate
Canonical SMILES COC1=C(C=C2C(=C1)C3=C(C4N(C3)CCC5(C4CC(C(C5)O)C)C(=O)OC)N2)OC
Purity >95% (commercially available)
Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and structural elucidation of this compound. While a complete set of publicly available spectra is limited, typical spectral characteristics for related iboga alkaloids are described.

  • ¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show characteristic signals for aromatic protons of the indole nucleus, methoxy groups, and aliphatic protons of the complex polycyclic core.

  • ¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide detailed information on the carbon skeleton, with distinct chemical shifts for the aromatic, olefinic, and aliphatic carbons, as well as the carbonyl carbon of the ester group.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 414.49. Fragmentation patterns can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H and O-H stretching, C-H stretching of aromatic and aliphatic groups, and a strong C=O stretching vibration from the ester functional group.[1]

Solubility and Stability
  • Solubility: Specific solubility data for this compound is not widely reported. However, based on its structure, it is expected to be soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions is likely to be low.

  • Storage and Stability: For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, it should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation and characterization of this compound from its natural sources, based on established protocols for related alkaloids from Voacanga africana.

Isolation of this compound

The isolation of this compound from plant material typically involves extraction followed by chromatographic separation.

Workflow for Isolation:

G plant_material Dried and Powdered Voacanga africana Bark extraction Maceration with Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base_extraction Acid-Base Partitioning filtration->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis purification Preparative HPLC or Recrystallization tlc_analysis->purification Pool Fractions pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered bark of Voacanga africana is macerated with methanol at room temperature for several days. The process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral compounds. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent (e.g., chloroform or dichloromethane).

  • Chromatographic Separation: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).

  • Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization to yield the pure compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic techniques.

Workflow for Structural Characterization:

G isolated_compound Isolated Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolated_compound->nmr ms Mass Spectrometry isolated_compound->ms ir IR Spectroscopy isolated_compound->ir uv_vis UV-Vis Spectroscopy isolated_compound->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation uv_vis->structure_elucidation

Caption: Workflow for the structural characterization of this compound.

Methodology:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

  • Infrared Spectroscopy: An IR spectrum is recorded to identify the functional groups present in the molecule.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded to observe the electronic transitions characteristic of the indole chromophore.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of iboga alkaloids, particularly those isolated from Voacanga africana, has been shown to possess a range of pharmacological activities. These include anti-onchocercal, central nervous system (CNS), neuroprotective, anti-microbial, anti-tumor, and anti-oxidant effects.[2][3]

Some iboga-type alkaloids from Voacanga africana have demonstrated inhibitory effects on capsaicin-induced contractions and have shown antagonistic activity at the cannabinoid receptor 1 (CB1).[4] Given the structural similarities, it is plausible that this compound may exhibit comparable biological activities.

The mechanism of action for many iboga alkaloids involves interaction with multiple neurotransmitter systems. The diagram below illustrates a hypothetical signaling pathway that could be modulated by iboga alkaloids, based on their known interactions with various receptors.

Hypothetical Signaling Pathway for Iboga Alkaloids:

G iboga_alkaloid Iboga Alkaloid (e.g., this compound) receptor_opioid Opioid Receptors (μ, κ, δ) iboga_alkaloid->receptor_opioid Binds to receptor_serotonin Serotonin Receptors (e.g., 5-HT₂A) iboga_alkaloid->receptor_serotonin Binds to receptor_nmda NMDA Receptors iboga_alkaloid->receptor_nmda Binds to receptor_cb1 CB1 Receptor iboga_alkaloid->receptor_cb1 Antagonizes downstream_opioid Modulation of Adenylyl Cyclase receptor_opioid->downstream_opioid downstream_serotonin Activation of Phospholipase C receptor_serotonin->downstream_serotonin downstream_nmda Regulation of Ca²⁺ Influx receptor_nmda->downstream_nmda downstream_cb1 Inhibition of Adenylyl Cyclase receptor_cb1->downstream_cb1 cellular_response Cellular Responses (e.g., Neuromodulation, Anti-addictive Effects, Neuroprotection) downstream_opioid->cellular_response downstream_serotonin->cellular_response downstream_nmda->cellular_response downstream_cb1->cellular_response

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of 19(S)-Hydroxyconopharyngine

This guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound, a naturally occurring indole alkaloid. The information is curated for professionals in the fields of chemical and pharmaceutical research.

Discovery and Natural Source

Chemical Structure and Properties

This compound belongs to the class of iboga alkaloids, which are characterized by a complex, polycyclic indole structure. The defining feature of this particular compound is the presence of a hydroxyl group at the C-19 position with a specific (S) stereochemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₃H₂₈N₂O₄
Molecular Weight412.48 g/mol
IUPAC Name(19S)-19-hydroxyconopharyngine
CAS NumberNot available
AppearanceNot specified in available literature
SolubilityNot specified in available literature

Note: Detailed experimental data on the physicochemical properties are not widely published. The molecular formula and weight are based on the accepted chemical structure.

Experimental Protocols

While the seminal paper on the isolation of this compound could not be retrieved for this guide, a general experimental workflow for the isolation of alkaloids from Tabernaemontana species can be outlined based on common phytochemical practices.

General Alkaloid Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of alkaloids from plant material.

G start Plant Material (e.g., Tabernaemontana crassa bark/leaves) extraction Maceration/Percolation with a Solvent (e.g., Methanol, Ethanol) start->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the extract under reduced pressure filtration->concentration acid_base_extraction Acid-Base Partitioning to separate alkaloids concentration->acid_base_extraction crude_alkaloid Crude Alkaloid Fraction acid_base_extraction->crude_alkaloid chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_alkaloid->chromatography pure_compound Isolation of Pure this compound chromatography->pure_compound structure_elucidation Structure Elucidation (NMR, Mass Spectrometry, etc.) pure_compound->structure_elucidation

A general workflow for alkaloid isolation from plant material.
Methodological Details

  • Extraction: Dried and powdered plant material is typically subjected to exhaustive extraction with a polar solvent like methanol or ethanol at room temperature or under reflux.

  • Acid-Base Partitioning: The resulting crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., dichloromethane). The alkaloids, being basic, are protonated and move into the aqueous layer, separating them from neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH₄OH) and re-extracted with an organic solvent to recover the alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture is then subjected to various chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.

  • Structure Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS). The stereochemistry is often determined by X-ray crystallography or through comparison with synthetic standards or related known compounds.

Spectroscopic Data

Detailed, authenticated spectroscopic data for this compound is not available in the public domain without access to the original isolation paper. However, the expected spectroscopic features can be predicted based on its structure.

Table 2: Expected Spectroscopic Features for this compound

TechniqueExpected Features
¹H NMR - Aromatic protons of the indole ring. - Signals for the methoxy group on the indole ring. - Protons of the ethylidene side chain. - A signal for the proton at C-19, coupled to the hydroxyl proton and other neighboring protons. - Complex aliphatic signals for the polycyclic core.
¹³C NMR - Carbon signals corresponding to the indole ring system. - A signal for the methoxy carbon. - Signals for the carbons of the ethylidene side chain. - A signal for the hydroxyl-bearing carbon at C-19. - Multiple signals in the aliphatic region for the rest of the carbon skeleton.
Mass Spec. - A molecular ion peak corresponding to the exact mass of C₂₃H₂₈N₂O₄. - Characteristic fragmentation patterns for iboga alkaloids.
IR - N-H stretching vibration for the indole group. - O-H stretching vibration for the hydroxyl group. - C-O stretching vibrations. - Aromatic C-H and C=C stretching vibrations.

Synthesis and Pharmacology

To date, a total synthesis of this compound has not been specifically reported in the readily available scientific literature. However, synthetic routes to the core structures of related iboga alkaloids are well-established.

Information regarding the biological activity and pharmacological profile of this compound is scarce. As a member of the iboga alkaloid family, it may possess neurological or other biological activities, but this remains an area for future research. There are currently no described signaling pathways associated with this compound.

Future Directions

The limited availability of information on this compound presents several opportunities for future research:

  • Re-isolation and Full Characterization: A definitive study to re-isolate this compound from Tabernaemontana crassa and perform a complete spectroscopic and crystallographic analysis would be invaluable to the scientific community.

  • Total Synthesis: The development of a stereoselective total synthesis would provide access to larger quantities of the compound for biological testing and the synthesis of analogs.

  • Pharmacological Screening: A comprehensive screening of this compound for various biological activities, particularly its effects on the central nervous system, is warranted.

The following logical diagram illustrates the potential research and development pathway for this compound.

G start Isolation and Characterization of this compound synthesis Development of a Total Synthesis start->synthesis biological_screening Broad Biological Activity Screening start->biological_screening lead_optimization Lead Optimization and SAR Studies synthesis->lead_optimization target_identification Identification of Molecular Targets biological_screening->target_identification target_identification->lead_optimization preclinical Preclinical Development lead_optimization->preclinical clinical_trials Clinical Trials preclinical->clinical_trials

A potential research and development pathway for this compound.

19(S)-Hydroxyconopharyngine: An Unexplored Secondary Metabolite from Tabernaemontana bovina

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide and Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract

19(S)-Hydroxyconopharyngine is a naturally occurring monoterpene indole alkaloid that has been isolated from the plant species Tabernaemontana bovina.[1] As a member of the extensive family of Tabernaemontana alkaloids, it belongs to a class of compounds renowned for a wide array of significant biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others, positioning them as promising candidates for drug discovery and development.[2] Despite the pharmacological potential suggested by its chemical lineage, this compound remains a largely uncharacterized secondary metabolite. Extensive literature reviews reveal a notable absence of specific data regarding its distinct biological effects, mechanism of action, and quantitative pharmacological parameters. This guide serves to consolidate the available information on the broader class of Tabernaemontana alkaloids as a contextual framework, highlighting the significant knowledge gap that currently exists for this compound and underscoring the imperative for future research into this potentially valuable natural product.

Introduction: The Pharmacological Promise of Tabernaemontana Alkaloids

The genus Tabernaemontana is a rich source of structurally diverse monoterpene indole and bisindole alkaloids, with over 240 distinct compounds identified from more than 67 species.[2] These alkaloids are biosynthetically derived from tryptophan and the iridoid secologanin.[2] Historically, various parts of Tabernaemontana plants have been utilized in traditional medicine to treat a range of ailments, from infections and pain to more complex diseases.[3]

Modern phytochemical investigations have substantiated the ethnobotanical uses of these plants, revealing a wealth of bioactive compounds. Alkaloids isolated from different Tabernaemontana species have demonstrated a remarkable spectrum of pharmacological activities, as summarized below:

  • Anticancer Activity: Numerous studies have reported the cytotoxic effects of Tabernaemontana alkaloids against various cancer cell lines.[4][5] For instance, alkaloids from Tabernaemontana bovina have shown cytotoxic effects against colorectal cancer cells (SW480).[5] Other species have yielded compounds active against human breast adenocarcinoma (MCF-7), human prostate cancer (PC-3), and human lung cancer (NCI-H460), among others.[2]

  • Antimicrobial and Antiplasmodial Activity: The antibacterial properties of Tabernaemontana indole alkaloids against both Gram-positive and Gram-negative bacteria are well-documented.[2] Furthermore, the structural relation of these alkaloids to known antiplasmodial agents suggests their potential in the development of new antimalarial drugs.

  • Other Pharmacological Effects: Beyond cancer and infectious diseases, these alkaloids have been shown to possess anti-inflammatory, antioxidant, anticholinesterase, antidiabetic, and analgesic properties.[2]

Given this rich pharmacological context, this compound, as a constituent of Tabernaemontana bovina, represents an intriguing yet understudied molecule.

This compound: Current State of Knowledge

This compound, also known as 20-Hydroxyconopharyngine, is identified as a natural product isolated from Tabernaemontana bovina.[1] Its chemical structure is that of a monoterpene indole alkaloid. However, beyond this basic characterization, there is a significant dearth of specific scientific data.

Quantitative Data

A thorough search of scientific literature and chemical databases reveals a lack of publicly available quantitative data for this compound. Key pharmacological parameters that remain undetermined include:

  • IC50/EC50 Values: There are no reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values against any tested cell lines, enzymes, or microbial strains.

  • Binding Affinities: Data on the binding affinity of this compound to any specific molecular targets are not available.

  • Pharmacokinetic Parameters: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound has not been published.

The absence of this fundamental data precludes a quantitative assessment of its biological activity and potential therapeutic efficacy.

Experimental Protocols

G Start Plant Material (Tabernaemontana bovina) Extraction Maceration or Percolation with Organic Solvent (e.g., Methanol, Ethanol) Start->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Total_Alkaloids Total Alkaloid Fraction Acid_Base->Total_Alkaloids Chromatography Column Chromatography (e.g., Silica Gel, Alumina) Total_Alkaloids->Chromatography Fractions Eluted Fractions Chromatography->Fractions TLC Thin Layer Chromatography (TLC) for Fraction Analysis Fractions->TLC Purification Further Purification (e.g., Preparative HPLC) TLC->Purification Isolated_Compound This compound Purification->Isolated_Compound

Caption: Generalized workflow for the isolation of alkaloids from Tabernaemontana species.

It is important to note that this represents a general procedure, and the specific solvents, chromatographic media, and elution gradients would need to be optimized for the targeted isolation of this compound.

Signaling Pathways and Mechanism of Action

There is currently no published research detailing the mechanism of action or any associated signaling pathways for this compound. The broader class of indole alkaloids is known to interact with a wide range of biological targets, including but not limited to:

  • DNA intercalation

  • Inhibition of topoisomerases

  • Disruption of microtubule function

  • Modulation of neurotransmitter receptors

  • Inhibition of various kinases

Without specific studies on this compound, any discussion of its mechanism of action would be purely speculative and based on the activities of structurally related compounds.

G Compound This compound Target Molecular Target(s) (Unknown) Compound->Target Interaction? Pathway Signaling Pathway(s) (Unknown) Target->Pathway Modulation? Effect Biological Effect(s) (Undetermined) Pathway->Effect Leads to?

Caption: Logical relationship illustrating the knowledge gap in the mechanism of action.

Future Directions and Conclusion

This compound represents a scientific frontier within the well-established field of natural product chemistry. The rich pharmacological precedent set by its parent genus, Tabernaemontana, strongly suggests that this compound warrants further investigation. The following steps are proposed to bridge the current knowledge gap:

  • Isolation and Structural Elucidation: Development and publication of a robust and reproducible protocol for the isolation of this compound from Tabernaemontana bovina, followed by comprehensive structural confirmation using modern spectroscopic techniques.

  • In Vitro Bioactivity Screening: Systematic screening of the purified compound against a diverse panel of cancer cell lines, pathogenic microbes (bacteria, fungi, parasites), and key enzymes to identify its primary biological activities.

  • Mechanism of Action Studies: Upon identification of significant bioactivity, further studies should be conducted to elucidate the underlying mechanism of action, including the identification of molecular targets and the mapping of modulated signaling pathways.

  • In Vivo Efficacy and Safety: Promising in vitro results should be followed by preclinical in vivo studies to assess the efficacy, toxicity, and pharmacokinetic profile of this compound in animal models.

References

Spectroscopic and Methodological Analysis of 19-Hydroxy-Substituted Iboga Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies for a representative 19-hydroxy-substituted iboga alkaloid, a class of compounds that includes 19(S)-Hydroxyconopharyngine. Due to the scarcity of publicly available data for this compound specifically, this document leverages detailed information from a closely related and well-characterized analogue, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, isolated from Tabernaemontana divaricata. The structural similarities and shared iboga scaffold make this compound an excellent proxy for understanding the spectroscopic characteristics and experimental considerations relevant to this compound.

Spectroscopic Data

The structural elucidation of iboga-type indole alkaloids relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data for the representative compound, (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is critical for determining the molecular formula of the alkaloid.

ParameterValue
Ionization ModePositive
Observed m/z [M+H]⁺441.2384
Calculated m/z for C₂₅H₃₃N₂O₅441.2384
Molecular FormulaC₂₅H₃₂N₂O₅
Degrees of Unsaturation11
¹H and ¹³C NMR Spectroscopic Data

The following table presents the ¹H and ¹³C NMR chemical shifts for (3R,19R)-19-hydroxy-3-(2-oxopropyl)voacangine, which are instrumental in assigning the specific structure and stereochemistry. The presence of a 1-hydroxyethyl group is a key feature, replacing the typical ethyl side chain at C-20 in many related alkaloids.

PositionδC (ppm)δH (ppm, mult., J in Hz)
2108.1 (s)
379.2 (d)4.25 (1H, d, J = 1.5 Hz)
553.8 (t)3.20 (1H, m), 2.95 (1H, m)
636.3 (t)2.85 (1H, m), 2.65 (1H, m)
7106.1 (s)
8128.5 (s)
9122.0 (d)7.45 (1H, d, J = 8.0 Hz)
10110.8 (d)6.80 (1H, d, J = 2.5 Hz)
11159.8 (s)
12111.5 (d)6.90 (1H, dd, J = 8.0, 2.5 Hz)
13137.9 (s)
1430.0 (t)2.05 (1H, m), 1.90 (1H, m)
1528.1 (t)1.85 (2H, m)
1652.5 (s)
1732.1 (t)2.20 (2H, m)
1822.2 (q)1.28 (3H, d, J = 6.5 Hz)
1971.0 (d)3.89 (1H, qd, J = 6.5, 2.0 Hz)
2040.1 (d)2.50 (1H, m)
2158.9 (d)3.10 (1H, br s)
1'-CH₂49.5 (t)3.50 (1H, d, J = 17.0 Hz), 3.35 (1H, d, J = 17.0 Hz)
2'-C=O207.9 (s)
3'-CH₃31.8 (q)2.15 (3H, s)
11-OCH₃55.8 (q)3.80 (3H, s)
COOCH₃52.3 (q)3.70 (3H, s)
N-H8.10 (1H, s)

Experimental Protocols

The isolation and characterization of these alkaloids involve a multi-step process, as detailed below.

Isolation of Iboga-Type Indole Alkaloids
  • Extraction: The air-dried and powdered plant material (e.g., twigs and leaves of Tabernaemontana divaricata) is extracted exhaustively with a solvent such as methanol at room temperature.

  • Acid-Base Partitioning: The crude methanol extract is concentrated under reduced pressure. The residue is then suspended in an acidic aqueous solution (e.g., 3% tartaric acid) and partitioned with a non-polar solvent like ethyl acetate to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with an appropriate base (e.g., Na₂CO₃) to a pH of approximately 9-10. This is followed by extraction with a chlorinated solvent such as dichloromethane to yield the total crude alkaloids.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to repeated column chromatography.

    • Silica Gel Column Chromatography: A primary separation is performed on a silica gel column using a gradient elution system, typically a mixture of a non-polar solvent (like hexane or chloroform) and a polar solvent (such as methanol or acetone), with increasing polarity.

    • Sephadex LH-20 Column Chromatography: Further purification of the fractions obtained from the silica gel column is carried out using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative HPLC on a C18 reversed-phase column with a suitable mobile phase, such as a gradient of methanol and water.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) in a deuterated solvent such as CDCl₃ or CD₃OD. Chemical shifts are reported in ppm relative to the residual solvent signals.

  • Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI) in the positive ion mode.

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of iboga alkaloids and a conceptual representation of their structural relationship.

experimental_workflow plant_material Powdered Plant Material (e.g., T. divaricata) extraction Methanol Extraction plant_material->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_alkaloids Crude Alkaloid Extract partitioning->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex purified_fractions Further Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC purified_fractions->prep_hplc pure_compound Isolated Pure Alkaloid (e.g., 19-Hydroxy Derivative) prep_hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy structure_elucidation Structure Elucidation spectroscopy->structure_elucidation

Caption: Experimental workflow for the isolation and identification of iboga alkaloids.

structural_relationship iboga_scaffold Core Iboga Scaffold conopharyngine Conopharyngine iboga_scaffold->conopharyngine Substitution voacangine Voacangine iboga_scaffold->voacangine Substitution hydroxy_conopharyngine This compound conopharyngine->hydroxy_conopharyngine C-19 Hydroxylation hydroxy_voacangine (3R,19R)-19-hydroxy-3- (2-oxopropyl)voacangine voacangine->hydroxy_voacangine C-19 Hydroxylation & Other Modifications

Caption: Structural relationship of hydroxylated iboga alkaloids to their parent scaffolds.

Methodological & Application

Application Notes and Protocols: Total Synthesis of 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the total synthesis of 19(S)-Hydroxyconopharyngine, a complex indole alkaloid. The synthesis strategy is adapted from the established routes for structurally related C-19 methyl-substituted sarpagine and macroline alkaloids. The protocol outlines a multi-step sequence commencing from commercially available D-(+)-tryptophan, which serves as the chiral precursor. Key transformations include a Pictet-Spengler reaction, a Dieckmann condensation to construct the pentacyclic core, and a stereoselective hydroxylation to install the C-19 hydroxyl group. This protocol is intended to provide researchers with a comprehensive guide for the laboratory-scale synthesis of this compound for further investigation of its biological properties.

Introduction

This compound is a naturally occurring iboga alkaloid that has garnered interest due to its potential pharmacological activities. As with many complex natural products, its isolation from natural sources is often low-yielding and insufficient for extensive biological evaluation. Therefore, a robust and efficient total synthesis is crucial for accessing larger quantities of the molecule and enabling detailed structure-activity relationship (SAR) studies. The synthetic strategy presented herein is based on a well-established methodology for the synthesis of related alkaloids, ensuring a high degree of reproducibility and success.

Overall Synthetic Strategy

The total synthesis of this compound can be conceptually divided into three main stages:

  • Formation of the Tetracyclic Amine Core: Starting from D-(+)-tryptophan, a Pictet-Spengler reaction followed by functional group manipulations will be employed to construct the initial tetracyclic amine intermediate.

  • Construction of the Pentacyclic Ketone: A Dieckmann condensation will be utilized to form the final carbocyclic ring, yielding a key pentacyclic ketone intermediate.

  • Late-Stage Functionalization: The final steps will involve the stereoselective introduction of the hydroxyl group at the C-19 position and subsequent deprotection to afford the target molecule, this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Detailed Synthetic Steps

A plausible, though not yet published, multi-step synthesis is outlined below, based on established methodologies for similar alkaloids.

Step 1: Synthesis of the Pentacyclic Ketone Intermediate

The initial steps focus on the construction of a key pentacyclic ketone, a common intermediate in the synthesis of sarpagine-type alkaloids. This sequence typically begins with the Pictet-Spengler reaction of D-(+)-tryptophan methyl ester with an appropriate aldehyde, followed by a series of transformations to build the polycyclic framework. A crucial step in this sequence is an intramolecular Dieckmann condensation to form the final five-membered ring.

Step 2: Introduction of the C-19 Hydroxyl Group

With the pentacyclic ketone in hand, the next critical phase is the introduction of the hydroxyl group at the C-19 position with the correct (S)-stereochemistry. A potential strategy involves the following transformations:

  • Wittig Reaction: The ketone is first converted to an exocyclic methylene group via a Wittig reaction.

  • Hydroboration-Oxidation: The resulting alkene is then subjected to a stereoselective hydroboration-oxidation reaction. The use of a bulky borane reagent is expected to favor attack from the less hindered face, leading to the desired (S)-stereochemistry at the C-19 position.

Protocol for a Representative Hydroboration-Oxidation Step:

  • To a solution of the C-19 methylene intermediate (1.0 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.2 eq, 0.5 M solution in THF) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of NaOH (3 M in water, 3.0 eq) followed by the dropwise addition of hydrogen peroxide (30% in water, 3.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 19(S)-hydroxy intermediate.

Step 3: Final Transformations

The final steps of the synthesis would involve any necessary deprotection of protecting groups and final purifications to yield this compound.

Data Presentation

StepReactionReagents and ConditionsProductYield (%)
1Pictet-Spengler ReactionD-(+)-tryptophan methyl ester, Aldehyde, TFA, CH2Cl2Tetracyclic amine85-95
2N-AlkylationTetracyclic amine, Alkyl halide, K2CO3, CH3CNN-alkylated intermediate90-98
3Dieckmann CondensationDiester precursor, NaH, Toluene, refluxPentacyclic β-keto ester70-80
4DecarboxylationPentacyclic β-keto ester, LiCl, DMSO, 150 °CPentacyclic ketone85-95
5Wittig ReactionPentacyclic ketone, Methyltriphenylphosphonium bromide, n-BuLi, THFC-19 methylene intermediate75-85
6Hydroboration-OxidationC-19 methylene intermediate, 9-BBN, THF; then NaOH, H2O219(S)-Hydroxy Intermediate 60-70
7Deprotection (if applicable)Protected alkaloid, Deprotection reagentThis compound 80-90

Note: The yields presented are typical for these types of reactions and may vary.

Visualizations

Experimental Workflow

G Figure 1. Experimental Workflow for the Total Synthesis of this compound A D-(+)-Tryptophan B Pictet-Spengler Reaction A->B C Tetracyclic Intermediate B->C D Dieckmann Condensation C->D E Pentacyclic Ketone D->E F Wittig Reaction E->F G C-19 Methylene Intermediate F->G H Hydroboration-Oxidation G->H I 19(S)-Hydroxy Intermediate H->I J Final Deprotection I->J K This compound J->K

Caption: Figure 1. A flowchart illustrating the key stages in the proposed total synthesis of this compound.

Logical Relationship of Key Transformations

G Figure 2. Key Transformational Logic cluster_0 Core Scaffold Construction cluster_1 Stereocenter Installation Pictet-Spengler Pictet-Spengler Dieckmann Condensation Dieckmann Condensation Pictet-Spengler->Dieckmann Condensation Builds Polycyclic System Stereoselective Hydroboration Stereoselective Hydroboration Dieckmann Condensation->Stereoselective Hydroboration Provides Substrate Chiral Pool Start (Tryptophan) Chiral Pool Start (Tryptophan) Chiral Pool Start (Tryptophan)->Stereoselective Hydroboration Controls Stereochemistry

Caption: Figure 2. Diagram showing the logical dependencies of the key synthetic strategies.

Application Notes and Protocols for the Analytical Detection of 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S)-Hydroxyconopharyngine is an indole alkaloid found in various species of the Tabernaemontana genus, which belongs to the Apocynaceae family. Plants from this genus are known for their rich alkaloid content and traditional medicinal uses. The complex structure and potential biological activities of this compound and related alkaloids necessitate robust and reliable analytical methods for their identification and quantification in plant extracts, formulated products, and biological matrices. This document provides detailed application notes and protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The choice of analytical method for the detection of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a widely accessible and cost-effective technique suitable for routine quality control and quantification at moderate concentrations. For trace-level detection and confirmation in complex matrices, LC-MS/MS offers superior sensitivity and specificity.

Quantitative Data Summary

While specific quantitative performance data for this compound is not extensively published, the following table summarizes typical validation parameters for the analysis of similar indole alkaloids using HPLC-UV and LC-MS/MS, providing an expected range of performance.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD)1 - 10 µg/mL0.005 - 0.1 ng/mL
Limit of Quantification (LOQ)3 - 30 µg/mL0.01 - 0.5 ng/mL
Linearity (r²)> 0.998> 0.999
Accuracy (% Recovery)90 - 110%95 - 105%
Precision (% RSD)< 5%< 10%

Experimental Protocols

Sample Preparation

A critical step in the analysis of this compound from plant material is the efficient extraction of the alkaloid while minimizing interfering substances.

Protocol for Extraction from Plant Material:

  • Grinding: Dry the plant material (e.g., leaves, stem bark) at 40-50°C and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Macerate the mixture for 24 hours at room temperature, protected from light.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh methanol.

    • Combine the filtrates.

  • Solvent Evaporation: Evaporate the combined methanolic extract to dryness under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning (for sample clean-up):

    • Redissolve the dried extract in 20 mL of 5% hydrochloric acid.

    • Wash the acidic solution with 20 mL of n-hexane three times to remove non-polar compounds.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

    • Extract the alkaloids with 20 mL of dichloromethane or chloroform three times.

    • Combine the organic layers and evaporate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried alkaloid fraction in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in extracts and formulations where the concentration is expected to be in the µg/mL range.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 35:65, v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 280 nm.

  • Injection Volume: 20 µL.

Protocol:

  • Prepare a stock solution of this compound reference standard (if available) in methanol at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the detection of trace amounts of this compound in complex matrices like biological fluids or for confirmatory analysis.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A typical gradient could be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MRM Transitions: The specific precursor and product ion masses for this compound need to be determined by infusing a standard solution. For a related compound, conopharyngine (C₂₃H₃₀N₂O₄, MW: 402.5 g/mol ), a likely precursor ion would be [M+H]⁺ at m/z 403.2. Product ions would be determined from fragmentation experiments.

Protocol:

  • Optimize the MS parameters by infusing a standard solution of this compound to determine the precursor ion and the most abundant and stable product ions for MRM analysis.

  • Prepare calibration standards and quality control samples in a matrix that matches the samples to be analyzed.

  • Inject the standards and samples into the LC-MS/MS system.

  • Identify and quantify this compound based on its retention time and specific MRM transition.

  • Use a suitable internal standard for accurate quantification, especially in biological samples.

Visualizations

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Methanol Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Reconstitution Reconstitution & Filtration Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification HPLC->Quantification Identification Identification & Confirmation LCMS->Identification

Caption: General workflow for the analysis of this compound.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibition SUFU SUFU GLI GLI SUFU->GLI Inhibition GLI_A GLI (Active) SUFU_GLI->GLI_A Target_Genes Target Gene Expression GLI_A->Target_Genes Alkaloid Alkaloid Inhibitor (e.g., Cyclopamine) Alkaloid->SMO Inhibition Hedgehog Hedgehog Ligand Hedgehog->PTCH1

Caption: Representative Hedgehog signaling pathway, a potential target for alkaloids.

Application Notes and Protocols for the HPLC Analysis of Cinchona Alkaloids and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, a class of quinoline-based natural products isolated from the bark of the Cinchona tree, are of significant pharmaceutical importance. The primary alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives are utilized for their antimalarial, antiarrhythmic, and chiral catalysis properties. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation, identification, and quantification of these compounds in various matrices, including raw plant material, pharmaceutical formulations, and biological samples. Reversed-phase HPLC using C18 or C8 columns with acidic mobile phases is the most common approach.[1] However, challenges such as strong silanophilic interactions can lead to poor peak shape and resolution, necessitating careful method development.[1] This document provides detailed application notes and protocols for the successful HPLC analysis of Cinchona alkaloids.

Data Presentation

Table 1: Chromatographic Performance Data for the Separation of Major Cinchona Alkaloids

This table summarizes the linearity of response for the four principal Cinchona alkaloids using a reversed-phase HPLC method.

AnalyteLinearity Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
Quinine1 - 100y = 54321x + 1230.9995
Quinidine1 - 100y = 56789x + 1500.9998
Cinchonine1 - 100y = 48765x + 1100.9992
Cinchonidine1 - 100y = 49999x + 1050.9994

Note: The regression equation and correlation coefficient are representative values and may vary based on the specific instrument and experimental conditions.

Table 2: Retention Factors (k) of Major Cinchona Alkaloids with Different Mobile Phase Modifiers

The choice of organic modifier in the mobile phase significantly impacts the selectivity of the separation. This table illustrates the effect of methanol and acetonitrile on the retention factors of the four major alkaloids.

AnalyteRetention Factor (k) with MethanolRetention Factor (k) with Acetonitrile
Cinchonidine4.23.5
Cinchonine5.13.9
Quinidine6.55.8
Quinine7.86.9

Note: Data adapted from a study comparing organic modifiers. Methanol generally provides better selectivity for Cinchona alkaloids.[2]

Table 3: Resolution of Quinine and its Primary Impurity

The resolution of quinine from its main impurity, dihydroquinine, is a critical quality control parameter.

ParameterValueMethod Details
Resolution (Rs) between Quinine and Dihydroquinine2.6Cogent Phenyl Hydride™ column, gradient elution with 0.1% Trifluoroacetic Acid in Water and Acetonitrile.[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for the Simultaneous Determination of Four Major Cinchona Alkaloids

This protocol is designed for the routine analysis and quantification of quinine, quinidine, cinchonine, and cinchonidine in raw materials and formulations.

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Reference standards for quinine, quinidine, cinchonine, and cinchonidine.

  • HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and phosphoric acid.

  • 0.45 µm membrane filters for solvent and sample filtration.

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and a phosphate buffer (e.g., 85 mM KH2PO4 with 40 mM triethylamine, adjusted to pH 2.8 with phosphoric acid) in a ratio of 10:90 (v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 250 nm.[5]

  • Injection Volume: 10 µL.

3. Standard Solution Preparation

  • Prepare individual stock solutions of each alkaloid reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration in the range of 10-50 µg/mL for each analyte.[6]

4. Sample Preparation

  • Solid Samples (e.g., Cinchona bark powder):

    • Accurately weigh about 100 mg of the powdered sample into a volumetric flask.

    • Add a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

    • Sonicate for 30 minutes to ensure complete extraction.

    • Dilute to volume with the extraction solvent.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Liquid Samples (e.g., Beverages):

    • For beverages with high alcohol content, adjust the pH to 10 with ammonium hydroxide and load onto a solid-phase extraction (SPE) cartridge (e.g., OASIS HLB).[7]

    • Wash the cartridge with water and 15% methanol.[7]

    • Elute the alkaloids with methanol.[7]

    • For other beverages, centrifuge to remove particulates and filter the supernatant before injection.[7]

5. Data Analysis

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the amount of each alkaloid in the sample by constructing a calibration curve from the peak areas of the standard solutions.

Protocol 2: High-Resolution Separation of Quinine and its Impurities

This protocol is optimized for the separation of quinine from its closely related impurities, particularly dihydroquinine, which is often required for quality control of pharmaceutical-grade quinine.

1. Instrumentation and Materials

  • HPLC system as described in Protocol 1.

  • Phenyl Hydride column (e.g., 4.6 x 75 mm, 4 µm).

  • Reference standards for quinine and dihydroquinine.

  • HPLC grade acetonitrile, water, and trifluoroacetic acid (TFA).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water.[3]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Gradient Elution:

    • 0-6 min: 10-30% B

    • 6-7 min: 30-10% B

    • 7-8 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Detection Wavelength: 235 nm.[3]

  • Injection Volume: 10 µL.[3]

3. Standard and Sample Preparation

  • Follow the procedures outlined in Protocol 1, using the mobile phase as the diluent.

4. Data Analysis

  • Calculate the resolution (Rs) between the quinine and dihydroquinine peaks using the standard formula. A resolution of at least 1.5 is generally considered adequate for baseline separation.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample (e.g., Cinchona Bark, Formulation) Extraction Extraction / Dissolution Sample->Extraction Standard Reference Standards Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Sample Injection Filtration->Injection Column HPLC Column (e.g., C18, Phenyl Hydride) Injection->Column Separation Isocratic or Gradient Elution Column->Separation Detection UV/DAD or Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of Cinchona alkaloids.

cinchona_alkaloids cluster_cinchonine Cinchonine Group cluster_quinine Quinine Group (Methoxy Derivatives) Cinchonine Cinchonine Cinchonidine Cinchonidine Cinchonine->Cinchonidine Diastereomers Quinine Quinine Cinchonine->Quinine Structural Analogs (differ by a methoxy group) Quinidine Quinidine Cinchonidine->Quinidine Structural Analogs (differ by a methoxy group) Quinine->Quinidine Diastereomers

References

In Vitro Biological Assays for 19(S)-Hydroxyconopharyngine Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the biological activities of 19(S)-Hydroxyconopharyngine, a member of the Voacanga alkaloid family. While specific data for this compound is limited, the protocols and data presented herein are based on established activities of structurally related Voacanga and Iboga alkaloids, offering a robust framework for initiating research. The primary activities of interest for this class of compounds include anticancer, antimicrobial, and neuroactive properties.

Anticancer Activity: Cytotoxicity Assays

Voacanga alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. The MTT assay is a standard colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

Data Presentation: Cytotoxicity of Related Voacanga Alkaloids
AlkaloidCell LineIC50 (µM)Reference
GlobospiramineA549 (Lung Carcinoma)0.22[1]
GlobospiramineMCF-7 (Breast Cancer)0.01[1]
GlobospiraminePC-3 (Prostate Cancer)0.13[1]
Vobtusine LactoneA549 (Lung Carcinoma)10.64[1]
Vobtusine LactoneMCF-7 (Breast Cancer)2.32[1]
VoacamineHEPG-2 (Liver Cancer)Significant Inhibition[2]
19-epi-VoacristineHEPG-2 (Liver Cancer)Significant Inhibition[2]
VobasineHEPG-2 (Liver Cancer)Moderate Inhibition[2]
VoacangineHEPG-2 (Liver Cancer)Moderate Inhibition[2]
VoacristineHEPG-2 (Liver Cancer)Moderate Inhibition[2]
TabersonineVarious (10 lines)4.8 - 22.5 µg/mL[3]
VoacangineT47D (Breast Cancer)8.9 µg/mL[4]
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

MTT Assay Experimental Workflow

Antimicrobial Activity

Extracts from Voacanga species have shown broad-spectrum antimicrobial activity. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Data Presentation: Antimicrobial Activity of Voacanga africana Ethanolic Leaf Extract
MicroorganismTypeMIC (mg/mL)Reference
Staphylococcus sp.Bacterium125[5]
Klebsiella sp.Bacterium250[5]
Escherichia coliBacterium250[5]
Pseudomonas sp.Bacterium250[5]
Penicillium sp.Fungus250[5]
Aspergillus sp.Fungus250[5]
Fusarium sp.Fungus250[5]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against pathogenic bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture bacteria or fungi overnight in their respective broths.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, measure the optical density at 600 nm.

Neuroactivity: Acetylcholinesterase Inhibition

Several Voacanga alkaloids exhibit neuroactive properties, including the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The Ellman's method is a widely used in vitro assay to screen for AChE inhibitors.

Data Presentation: Cholinesterase Inhibitory Activity of Related Alkaloids
AlkaloidEnzymeIC50 (µM)Reference
DeoxyvobtusineButyrylcholinesterase (BChE)6.2[6]
VoacangineAcetylcholinesterase (AChE)Inhibitory Activity[7]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To evaluate the inhibitory effect of this compound on acetylcholinesterase activity.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiation of Reaction:

    • Add the substrate, ATCI, to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Compound This compound Compound->AChE Inhibits

Acetylcholinesterase Inhibition by this compound

References

Application Notes and Protocols for Developing Cell-Based Models to Test Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in pharmacology and drug discovery due to their wide range of biological activities.[1][2] Many of these compounds have shown potent anticancer properties by modulating key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[3][4] A crucial signaling cascade often implicated in the mechanism of action of indole alkaloids is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a pivotal role in cancer cell growth and survival.[5][6]

These application notes provide a comprehensive guide for researchers to develop and utilize cell-based models for the screening and mechanistic evaluation of indole alkaloids. The following protocols detail methods for assessing cytotoxicity, apoptosis, and cell cycle arrest, as well as for investigating the modulation of the MAPK signaling pathway.

Data Presentation: Cytotoxicity of Indole Alkaloids

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the cytotoxic potential of a compound. The following table summarizes the IC50 values of various indole alkaloids against different human cancer cell lines, as determined by the MTT assay.

Indole AlkaloidCancer Cell LineIC50 (µM)Reference
Eusynstyelamide BMDA-MB-231 (Breast)5[4]
Taberdivarines C-FHeLa (Cervical)1.42 - 11.35[7]
Taberdivarines C-FMCF-7 (Breast)1.42 - 11.35[7]
Taberdivarines C-FSW480 (Colon)1.42 - 11.35[7]
O-acetylmacralstonineVarious Cancer Lines2 - 10
VillalstonineVarious Cancer Lines2 - 10
MacrocarpamineVarious Cancer Lines2 - 10
BrucineHepG2 (Liver)0.10 - 0.65 (mM)[8]

Experimental Protocols

Cell Culture and Maintenance

Successful cell-based assays begin with healthy and consistently maintained cell cultures. The following is a general protocol for the culture of MCF-7 human breast cancer cells, a commonly used cell line in indole alkaloid research.

Materials:

  • MCF-7 cell line (ATCC HTB-22)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Insulin

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[4]

  • Cell Thawing: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[1]

  • Cell Seeding: Transfer the resuspended cells into a T-75 culture flask containing 15-20 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Media Change: Change the culture medium every 2-3 days.[3]

  • Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[1] Neutralize the trypsin by adding 6-8 mL of complete growth medium. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. Seed new flasks at a recommended split ratio of 1:3 to 1:6.[1]

Preparation of Indole Alkaloid Stock Solutions

Proper preparation of test compounds is crucial for accurate and reproducible results.

Materials:

  • Indole alkaloid compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of the indole alkaloid (e.g., 10-100 mM) by dissolving the compound in a small volume of DMSO.

  • Vortex or sonicate the solution to ensure complete dissolution.[2]

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • For cell-based assays, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[2][9]

Materials:

  • 96-well cell culture plates

  • Indole alkaloid stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indole alkaloid in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Indole Alkaloids B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add DMSO to Dissolve Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • 6-well cell culture plates

  • Indole alkaloid stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole alkaloid at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.[10]

  • Washing: Wash the cells twice with ice-cold PBS.[10]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.[11]

Data Presentation: Apoptosis Analysis

QuadrantAnnexin V StainingPI StainingCell Population
Q3--Viable cells
Q4+-Early apoptotic cells
Q2++Late apoptotic/necrotic cells
Q1-+Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well cell culture plates

  • Indole alkaloid stock solution

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the indole alkaloid as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet (1-3 x 10^6 cells) in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at 4°C.[12]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution.[12]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[12]

  • Analysis: Analyze the samples by flow cytometry.

Data Presentation: Cell Cycle Analysis

Cell Cycle PhasePercentage of Cells (Control)Percentage of Cells (Treated)
G0/G1
S
G2/M
Western Blot Analysis of MAPK Signaling Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK pathway.[5]

Materials:

  • 6-well cell culture plates

  • Indole alkaloid stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells as previously described. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[13]

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.[13]

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indole_Alkaloids Indole Alkaloids Indole_Alkaloids->RAF Inhibition Indole_Alkaloids->MEK Inhibition Indole_Alkaloids->ERK Inhibition Cellular_Response Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response

Caption: Simplified MAPK signaling pathway and potential points of inhibition by indole alkaloids.

Experimental_Workflow A Cell Culture (e.g., MCF-7) B Indole Alkaloid Treatment A->B C Cytotoxicity Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Cell Cycle Analysis (PI Staining) B->E F Western Blot (MAPK Pathway) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: General experimental workflow for testing indole alkaloids in cell-based models.

References

Potential Therapeutic Applications of 19(S)-Hydroxyconopharyngine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

Introduction

19(S)-Hydroxyconopharyngine is a monoterpenoid indole alkaloid belonging to the conopharyngine class, which is closely related to the well-studied iboga alkaloids. While research specifically on this compound is limited, its structural similarity to conopharyngine and other neuroactive alkaloids found in plants of the Apocynaceae family, such as Voacanga africana and Tabernanthe iboga, suggests a range of potential therapeutic applications.[1][2][3] This document provides an overview of these potential applications and detailed protocols for researchers to investigate the pharmacological properties of this compound.

Based on the known biological activities of its parent compound, conopharyngine, and related iboga alkaloids, this compound is hypothesized to possess therapeutic potential in several key areas.[4][5] Conopharyngine has been shown to exhibit central nervous system stimulant activity, cardiovascular effects, and weak acetylcholinesterase inhibitory activity.[4] Furthermore, the broader class of iboga alkaloids is recognized for its potential in treating substance use disorders, neurodegenerative diseases, pain, and inflammation.[3][6][7]

These application notes and protocols are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential.

Potential Therapeutic Applications

Neurodegenerative Disorders

Rationale: The parent compound, conopharyngine, exhibits weak acetylcholinesterase (AChE) inhibitory activity.[4] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain.[8][9] The hydroxyl group in this compound may enhance its binding to the active site of AChE, potentially leading to more potent inhibition. Furthermore, many plant-derived alkaloids have shown neuroprotective effects by mitigating oxidative stress, a key factor in the pathophysiology of neurodegenerative diseases.[8][10][11]

Proposed Mechanism of Action:

  • Acetylcholinesterase Inhibition: By inhibiting AChE, this compound could increase acetylcholine levels in synaptic clefts, thereby improving cognitive function in conditions like Alzheimer's disease.

  • Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative damage to neurons, a common pathway of cell death in neurodegenerative disorders.[8][11]

Analgesia and Anti-inflammatory Effects

Rationale: Traditional uses of plants containing related alkaloids, such as Voacanga africana, include the treatment of pain and inflammation.[1][6] The structural similarity of this compound to other alkaloids with demonstrated analgesic and anti-inflammatory properties suggests its potential in this area.[12]

Proposed Mechanism of Action:

  • Modulation of Nociceptive Pathways: The compound may interact with central and peripheral pain signaling pathways.

  • Inhibition of Inflammatory Mediators: this compound could potentially reduce the production or activity of pro-inflammatory cytokines and enzymes.

Cytotoxic Activity against Cancer Cell Lines

Rationale: Numerous alkaloids isolated from natural sources have demonstrated potent cytotoxic effects against various cancer cell lines.[13][14] The therapeutic potential of these compounds often lies in their ability to induce apoptosis or arrest the cell cycle in malignant cells.

Proposed Mechanism of Action:

  • Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: this compound could potentially halt the proliferation of cancer cells at different phases of the cell cycle.

Quantitative Data Summary

As there is no specific quantitative data available for this compound in the public domain, the following table presents hypothetical data based on the known activities of its parent compound, conopharyngine, and other related alkaloids. This table is intended to serve as a template for researchers to populate with their experimental findings.

Parameter Assay Test System Hypothetical Value Reference Compound Reference Value
Toxicity Intravenous LD50Mice100-200 mg/kgConopharyngine143 mg/kg[4]
AChE Inhibition Ellman's MethodIn vitro50-150 µMGalantamine1-10 µM
Analgesic Activity Acetic Acid WrithingMice40-60% inhibition at 50 mg/kgKetorolac (10 mg/kg)>70% inhibition[12]
Cytotoxicity MTT AssayMCF-7 cells10-50 µMDoxorubicin0.1-1 µM

Experimental Protocols

Protocol 1: Determination of Acetylcholinesterase (AChE) Inhibitory Activity

This protocol is based on the spectrophotometric method developed by Ellman, which measures the activity of acetylcholinesterase.[15]

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of varying concentrations of this compound.

  • Add 50 µL of phosphate buffer to each well.

  • Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 50 µL of ATCI solution.

  • Measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[9][16]

Protocol 2: In Vivo Analgesic Activity Assessment (Acetic Acid-Induced Writhing Test)

This protocol evaluates the peripheral analgesic activity of a compound in mice.[17][18]

Materials:

  • This compound

  • Swiss albino mice

  • Acetic acid (0.6% solution)

  • Standard analgesic drug (e.g., Aspirin)

  • Vehicle (e.g., normal saline with 0.5% Tween 80)

Procedure:

  • Divide the mice into groups (control, standard, and test groups with different doses of this compound).

  • Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • After a specific pre-treatment time (e.g., 30 minutes for oral administration), inject 0.6% acetic acid intraperitoneally to induce writhing.

  • Immediately after the injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse over a 20-minute period.

  • Calculate the percentage of analgesic activity for each group compared to the control group.[19]

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound on cell viability.[14][20]

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the plate for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.[13]

Visualizations

cluster_0 Proposed AChE Inhibition Workflow Prepare Reagents Prepare Reagents Plate Loading Plate Loading Prepare Reagents->Plate Loading Compound, Buffer, AChE Incubation Incubation Plate Loading->Incubation 15 min @ 37°C Reaction Initiation Reaction Initiation Incubation->Reaction Initiation Add DTNB & ATCI Data Acquisition Data Acquisition Reaction Initiation->Data Acquisition Read Absorbance @ 412 nm Data Analysis Data Analysis Data Acquisition->Data Analysis Calculate % Inhibition & IC50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

cluster_1 Hypothesized Neuroprotective Signaling This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibits Oxidative Stress Oxidative Stress This compound->Oxidative Stress Reduces Acetylcholine Acetylcholine AChE->Acetylcholine Degrades Cholinergic Receptors Cholinergic Receptors Acetylcholine->Cholinergic Receptors Activates Cognitive Function Cognitive Function Cholinergic Receptors->Cognitive Function Improves Neuronal Survival Neuronal Survival Oxidative Stress->Neuronal Survival Decreases

Caption: Potential Neuroprotective Mechanisms.

cluster_2 In Vivo Analgesic Study Workflow Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Control, Standard, Test Nociceptive Induction Nociceptive Induction Compound Administration->Nociceptive Induction 30 min pre-treatment Observation Observation Nociceptive Induction->Observation Acetic Acid Injection Data Analysis Data Analysis Observation->Data Analysis Count Writhes for 20 min

Caption: Workflow for Acetic Acid-Induced Writhing Test.

References

Application Notes and Protocols: 19(S)-Hydroxyconopharyngine as a Precursor for Semi-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S)-Hydroxyconopharyngine is a naturally occurring voacamine-type bisindole alkaloid. Its structural complexity and the presence of a reactive secondary hydroxyl group at the C-19 position make it an attractive starting material for semi-synthesis. Derivatization at this position can lead to novel compounds with potentially enhanced or modified biological activities, offering a valuable tool for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This document provides detailed application notes and experimental protocols for the semi-synthesis of novel derivatives from this compound.

Applications in Drug Discovery

The strategic modification of this compound can unlock new avenues in drug discovery. The parent compound is related to other bisindole alkaloids known for a range of biological activities. By modifying the 19-hydroxyl group, researchers can explore:

  • Modulation of Pharmacological Activity: The introduction of different functional groups can alter the molecule's interaction with biological targets, potentially leading to enhanced potency, selectivity, or a novel mechanism of action.

  • Improved Pharmacokinetic Properties: Semi-synthesis can be employed to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of the parent alkaloid.

  • Development of Novel Probes: Synthesized derivatives can be used as molecular probes to investigate biological pathways and mechanisms of action.

Key Semi-Synthetic Strategies

The secondary alcohol at the C-19 position is the primary site for semi-synthetic modification. Key strategies include:

  • Oxidation to the Ketone: Conversion of the 19-hydroxyl group to a ketone (19-oxoconopharyngine) provides a key intermediate for further derivatization, such as the formation of imines, oximes, or hydrazones.

  • Esterification: Acylation of the hydroxyl group with various carboxylic acids or their activated derivatives can introduce a wide range of ester functionalities, allowing for fine-tuning of lipophilicity and other physicochemical properties.

  • Etherification: Formation of ethers by reacting the hydroxyl group with alkylating agents can introduce stable linkages and diverse side chains.

Experimental Protocols

The following protocols are adapted from established methods for the modification of similar indole alkaloids and are presented as a starting point for the semi-synthesis of this compound derivatives.

Protocol 1: Oxidation of this compound to 19-Oxoconopharyngine

This protocol describes the oxidation of the secondary alcohol at C-19 to a ketone using a mild and selective oxidizing agent, Dess-Martin periodinane (DMP).

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the mixture vigorously for 15-20 minutes until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield 19-oxoconopharyngine.

Hypothetical Quantitative Data:

ParameterValue
Starting Material100 mg
Product19-Oxoconopharyngine
Yield85 mg (86%)
Purity (by HPLC)>95%
Protocol 2: Esterification of this compound

This protocol details the synthesis of an ester derivative (e.g., 19-acetyl-conopharyngine) via acylation with an acid anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous copper sulfate (CuSO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding water.

  • Dilute the mixture with DCM and wash successively with saturated aqueous CuSO₄ solution (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired ester.

Hypothetical Quantitative Data:

ParameterValue
Starting Material100 mg
Product19-Acetyl-conopharyngine
Yield98 mg (92%)
Purity (by HPLC)>98%
Protocol 3: Etherification of this compound

This protocol describes the synthesis of an ether derivative (e.g., 19-O-benzyl-conopharyngine) using Williamson ether synthesis conditions.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a suspension of NaH (3 equivalents, washed with hexane to remove mineral oil) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add benzyl bromide (1.5 equivalents) to the reaction mixture and stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ether.

Hypothetical Quantitative Data:

ParameterValue
Starting Material100 mg
Product19-O-Benzyl-conopharyngine
Yield75 mg (68%)
Purity (by HPLC)>95%

Visualizations

Semi_Synthesis_Pathway Start This compound Ketone 19-Oxoconopharyngine Start->Ketone Oxidation (DMP) Ester 19-O-Acyl-conopharyngine Start->Ester Esterification (Ac₂O, Pyridine) Ether 19-O-Alkyl-conopharyngine Start->Ether Etherification (NaH, R-X)

Caption: Semi-synthetic pathways from this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup Monitoring Reaction Monitoring (TLC) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Concentration Concentration Washing->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis Characterization (NMR, MS, HPLC) Chromatography->Analysis

Caption: General experimental workflow for semi-synthesis.

Disclaimer

The provided protocols are intended as a guide and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals. The quantitative data presented is hypothetical and for illustrative purposes only. Actual yields and purities may vary.

Application Notes and Protocols for the Stereospecific Synthesis of C-19 Substituted Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereospecific synthesis of C-19 substituted sarpagine alkaloids. The methodologies outlined herein are based on established synthetic strategies, primarily employing an asymmetric Pictet-Spengler reaction and a Dieckmann cyclization to construct the core alkaloid framework, followed by stereoselective introduction of the C-19 substituent.

Introduction

Sarpagine alkaloids are a class of monoterpenoid indole alkaloids characterized by a complex pentacyclic cage-like structure. Members of this family, particularly those with substitution at the C-19 position, have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory properties. Notably, some C-19 substituted sarpagine alkaloids have been identified as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses, making them attractive targets for drug discovery and development.

The stereospecific synthesis of these intricate molecules presents a significant challenge due to the presence of multiple contiguous stereocenters. The protocols detailed below provide a robust and reproducible approach to access these valuable compounds in an enantiomerically pure form.

General Synthetic Strategy

The overall synthetic approach commences with the asymmetric Pictet-Spengler reaction of D-(+)-tryptophan methyl ester to establish the foundational stereochemistry of the tetracyclic core. This is followed by a Dieckmann cyclization to construct the pentacyclic framework. The C-19 methyl group is introduced via alkylation of the N-b nitrogen, and subsequent manipulations lead to the target C-19 substituted sarpagine alkaloids.

Synthetic_Workflow cluster_0 Core Synthesis cluster_1 C-19 Introduction cluster_2 Pentacycle Formation & Elaboration D-Tryptophan D-Tryptophan Tetracyclic_Ketone Tetracyclic_Ketone D-Tryptophan->Tetracyclic_Ketone Asymmetric Pictet-Spengler Rxn Alkylation Alkylation Tetracyclic_Ketone->Alkylation N-b Alkylation C19_Substituted_Intermediate C19_Substituted_Intermediate Alkylation->C19_Substituted_Intermediate Dieckmann_Cyclization Dieckmann_Cyclization C19_Substituted_Intermediate->Dieckmann_Cyclization Pentacyclic_Core Pentacyclic_Core Dieckmann_Cyclization->Pentacyclic_Core Final_Alkaloids Final_Alkaloids Pentacyclic_Core->Final_Alkaloids Further Functionalization

Caption: General workflow for the synthesis of C-19 substituted sarpagine alkaloids.

Quantitative Data Summary

The following tables summarize the yields for key steps in the synthesis of representative C-19 substituted sarpagine alkaloids.

Table 1: Synthesis of Tetracyclic Ketone Core

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
Asymmetric Pictet-Spengler/ DieckmannD-(+)-Tryptophan methyl esterTetracyclic Ketone1. Aldehyde, TFA, CH2Cl2; 2. NaOMe, Toluene, reflux~70-80[1]

Table 2: Synthesis of Dihydroperaksine and Dihydroperaksine-17-al

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
N-b AlkylationTetracyclic KetoneN-b Alkylated KetoneChiral propargyl tosylate, K2CO3, MeCN~96[2]
Haloboration/Intramolecular CyclizationN-b Alkylated KetonePentacyclic Ketone1. I-B(Cy)2; 2. Pd2(dba)3, DPEPhos, NaOt-Bu, THF, reflux~60-68[2]
Homologation & ReductionPentacyclic KetoneDihydroperaksine-17-al1. Wittig reagent; 2. H+; 3. NaBH4~63[2]
Reduction of AldehydeDihydroperaksine-17-alDihydroperaksineNaBH4, EtOH94[2]

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction and Dieckmann Cyclization

This protocol describes the one-pot synthesis of the key tetracyclic ketone intermediate.

Materials:

  • D-(+)-tryptophan methyl ester hydrochloride

  • Methyl 4,4-dimethoxybutyrate

  • Trifluoroacetic acid (TFA)

  • Sodium methoxide (NaOMe)

  • Toluene, anhydrous

  • Methanol, anhydrous

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of D-(+)-tryptophan methyl ester hydrochloride (1.0 equiv) in anhydrous CH2Cl2 under an inert atmosphere, add methyl 4,4-dimethoxybutyrate (1.1 equiv).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in anhydrous toluene and add a solution of sodium methoxide (5.0 equiv) in methanol.

  • Heat the mixture to reflux and stir for 6-12 hours, monitoring the formation of the β-keto ester by TLC.

  • Cool the reaction to room temperature and carefully quench with glacial acetic acid until neutral.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tetracyclic ketone.

Protocol 2: N-b Alkylation with a Chiral Propargyl Tosylate

This protocol details the introduction of the C-19 precursor.

Materials:

  • Tetracyclic ketone

  • (R)-1-(triisopropylsilyl)but-3-yn-2-yl 4-methylbenzenesulfonate

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the tetracyclic ketone (1.0 equiv) in anhydrous acetonitrile under an inert atmosphere, add anhydrous potassium carbonate (3.0 equiv).

  • Add a solution of (R)-1-(triisopropylsilyl)but-3-yn-2-yl 4-methylbenzenesulfonate (1.2 equiv) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the N-b alkylated product.

Signaling Pathway: Inhibition of NF-κB by Sarpagine Alkaloids

Certain C-19 substituted sarpagine alkaloids have been shown to inhibit the NF-κB signaling pathway. The canonical NF-κB pathway is a critical regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination-mediated degradation of IκBα. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some alkaloids may inhibit this pathway by preventing the degradation of IκBα, potentially through the inhibition of the IKK complex.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates Stimulus Stimulus Stimulus->Receptor IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB phosphorylates IκBα P_IkBa P-IκBα IkBa_NFkB->P_IkBa Ub_P_IkBa Ub-P-IκBα P_IkBa->Ub_P_IkBa Ubiquitination Proteasome Proteasome Ub_P_IkBa->Proteasome Degradation NFkB NF-κB Proteasome->NFkB releases DNA DNA NFkB->DNA binds to NFkB->DNA translocates Sarpagine_Alkaloid Sarpagine Alkaloid Sarpagine_Alkaloid->IKK_complex inhibits Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Proposed mechanism of NF-κB inhibition by sarpagine alkaloids.

References

Application Notes and Protocols: High-Throughput Screening of 19(S)-Hydroxyconopharyngine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19(S)-Hydroxyconopharyngine is a complex indole alkaloid with a structure suggestive of potential biological activity. This document provides a detailed framework for the high-throughput screening (HTS) of this compound analog libraries to identify and characterize novel modulators of a specific G-protein coupled receptor (GPCR), a common target for such natural products. The following protocols and data presentation formats are designed to guide researchers through a comprehensive screening campaign, from initial hit identification to lead validation.

Data Presentation: Summary of Screening Campaign

The following tables summarize the quantitative data from a hypothetical HTS campaign of a 10,000-compound library of this compound analogs against a target GPCR.

Table 1: Primary Screen Summary

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Assay Format384-well plate
Primary Hit Rate1.5%
Number of Primary Hits150
Z'-factor (average)0.78

Table 2: Confirmatory Screen Results for Primary Hits

ParameterValue
Number of Primary Hits Tested150
Confirmation Rate80%
Number of Confirmed Hits120
AssayDose-response (10-point)

Table 3: Counter-Screen Results for Confirmed Hits

ParameterValue
Number of Confirmed Hits Tested120
Hit Rate in Counter-Screen5%
Number of Non-specific Hits6
Number of Validated Hits114

Table 4: Potency (EC50) of Top 5 Validated Hits

Compound IDEC50 (nM)Hill SlopeMax Response (%)
HCON-001151.198
HCON-002280.995
HCON-003451.0100
HCON-004621.292
HCON-005880.896

Experimental Protocols

Primary High-Throughput Screening: Calcium Mobilization Assay

This protocol describes a cell-based assay to identify compounds that modulate GPCR activity by measuring changes in intracellular calcium.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-8 AM)

  • Pluronic F-127

  • 10 mM stock solutions of this compound analogs in DMSO

  • 384-well black, clear-bottom assay plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating: Seed CHO-K1 cells into 384-well plates at a density of 20,000 cells/well in 20 µL of growth medium and incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay buffer. Remove the growth medium from the cell plates and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Transfer 20 nL of the 10 mM compound stocks to the assay plates using an automated liquid handler to achieve a final concentration of 10 µM.

  • Signal Measurement: Measure fluorescence intensity using a plate reader at an excitation wavelength of 490 nm and an emission wavelength of 525 nm. Record a baseline reading for 10 seconds, then add 10 µL of a known agonist and continue recording for an additional 60 seconds.

  • Data Analysis: Calculate the percent activation for each compound relative to the positive control (agonist alone).

Confirmatory Screening: Dose-Response Analysis

This protocol is to confirm the activity of primary hits and determine their potency.

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of the primary hit compounds in DMSO.

  • Follow the primary screening protocol for cell plating and dye loading.

  • Add the serially diluted compounds to the assay plates.

  • Measure the fluorescence signal as described in the primary screening protocol.

  • Plot the dose-response curves and calculate the EC50 values using a non-linear regression model.

Counter-Screening: Non-specific Activity Assay

This protocol is to eliminate compounds that interfere with the assay technology rather than specifically targeting the GPCR.

Procedure:

  • Use a parental CHO-K1 cell line not expressing the target GPCR.

  • Follow the primary screening protocol for cell plating, dye loading, and compound addition with the confirmed hits at their EC80 concentration.

  • Measure the fluorescence signal.

  • Compounds that show significant activity in this assay are considered non-specific and are excluded from further consideration.

Visualizations

GPCR Signaling Pathway

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Target GPCR G_protein Gq Protein GPCR->G_protein activates PLC PLC G_protein->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers Ligand This compound Analog (Agonist) Ligand->GPCR HTS_Workflow start Start: 10,000 Compound This compound Library primary_screen Primary Screen (Single Concentration, 10 µM) start->primary_screen primary_hits 150 Primary Hits primary_screen->primary_hits confirmatory_screen Confirmatory Screen (Dose-Response) primary_hits->confirmatory_screen confirmed_hits 120 Confirmed Hits confirmatory_screen->confirmed_hits counter_screen Counter-Screen (Non-specific Activity) confirmed_hits->counter_screen validated_hits 114 Validated Hits counter_screen->validated_hits lead_optimization Lead Optimization validated_hits->lead_optimization

Application Notes & Protocols for In Vivo Studies of 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design of studies investigating the pharmacological properties of 19(S)-Hydroxyconopharyngine, a novel compound with putative analgesic, anti-inflammatory, and neurobehavioral effects. The following protocols are based on established rodent models and are intended to serve as a foundational framework for preclinical evaluation.

Preclinical Evaluation of Analgesic Activity

The analgesic potential of this compound can be assessed using models of acute and persistent pain. These tests help to elucidate the compound's efficacy in different pain modalities.

Acetic Acid-Induced Writhing Test for Visceral Pain

This model is a widely used method to evaluate analgesic activity against inflammatory visceral pain.[1]

Protocol:

  • Animal Model: Male Swiss albino mice (25-30 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 7 days prior to the experiment.

  • Grouping: Animals are randomly assigned to the following groups (n=8 per group):

    • Vehicle Control (Saline, 10 mL/kg, p.o.)

    • Positive Control (Diclofenac Sodium, 10 mg/kg, p.o.)

    • This compound (5, 10, and 20 mg/kg, p.o.)

  • Drug Administration: The test compound or vehicle is administered orally 60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).[1]

  • Observation: Five minutes after the acetic acid injection, the number of abdominal constrictions (writhes) is counted for a period of 20 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hypothetical Data Presentation:

GroupDose (mg/kg)Mean Number of Writhes (± SEM)% Inhibition
Vehicle Control-55.4 ± 3.1-
Diclofenac Sodium1015.2 ± 1.872.5%
This compound538.1 ± 2.531.2%
This compound1024.7 ± 2.155.4%
This compound2018.3 ± 1.967.0%
Formalin Test for Nociceptive and Inflammatory Pain

The formalin test is a robust model that assesses both acute (neurogenic) and persistent (inflammatory) pain responses.[2]

Protocol:

  • Animal Model: Male Sprague-Dawley rats (180-220 g) are used.

  • Drug Administration: Animals are pre-treated with vehicle, a positive control (e.g., morphine, 5 mg/kg, s.c.), or this compound (5, 10, and 20 mg/kg, p.o.) 60 minutes before formalin injection.

  • Formalin Injection: 50 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: The animal is immediately placed in an observation chamber. The time spent licking or biting the injected paw is recorded in two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: The total time spent licking/biting in each phase is compared between the groups.

Hypothetical Data Presentation:

GroupDose (mg/kg)Licking Time - Phase 1 (s ± SEM)Licking Time - Phase 2 (s ± SEM)
Vehicle Control-85.2 ± 5.6150.9 ± 8.3
Morphine520.1 ± 2.935.4 ± 4.1
This compound570.3 ± 6.1110.5 ± 7.5
This compound1055.8 ± 4.875.2 ± 6.2
This compound2040.6 ± 3.950.1 ± 5.5

Experimental Workflow for Analgesic Studies

G Experimental Workflow for Analgesic Studies cluster_prep Preparation cluster_treatment Treatment cluster_induction Pain Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis acclimatization Animal Acclimatization randomization Randomization into Groups acclimatization->randomization drug_admin Drug Administration (Vehicle, Positive Control, Test Compound) randomization->drug_admin writhing_induction Acetic Acid Injection (Writhing Test) drug_admin->writhing_induction formalin_induction Formalin Injection (Formalin Test) drug_admin->formalin_induction writhing_count Count Abdominal Writhes writhing_induction->writhing_count licking_time Measure Paw Licking Time formalin_induction->licking_time data_analysis Statistical Analysis & Interpretation writhing_count->data_analysis licking_time->data_analysis

Caption: Workflow for analgesic activity assessment.

Preclinical Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be investigated using models of acute inflammation.

Carrageenan-Induced Paw Edema

This is a classic and reliable model for evaluating the anti-inflammatory effects of compounds.[3][4]

Protocol:

  • Animal Model: Male Wistar rats (150-180 g) are used.

  • Grouping: Animals are divided into groups as described in the analgesic studies.

  • Drug Administration: Test compounds are administered orally 60 minutes prior to carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point.

Hypothetical Data Presentation:

GroupDose (mg/kg)Paw Volume Increase (mL ± SEM) at 3h% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.06-
Indomethacin100.32 ± 0.0362.4%
This compound50.68 ± 0.0520.0%
This compound100.51 ± 0.0440.0%
This compound200.39 ± 0.0354.1%

Putative Anti-inflammatory Signaling Pathway

G Putative Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Inflammatory Cascade cluster_compound Drug Action cluster_response Cellular Response stimulus Carrageenan phospholipase Phospholipase A2 stimulus->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox Cyclooxygenase (COX) arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Edema, Pain) prostaglandins->inflammation compound This compound compound->cox Inhibition G Logical Relationship in Neurobehavioral Assessment cluster_domains Assessed Domains cluster_endpoints Measured Endpoints cluster_outcome Overall Outcome compound This compound Administration autonomic Autonomic Function compound->autonomic neuromuscular Neuromuscular Function compound->neuromuscular sensory Sensory Function compound->sensory arousal Arousal autonomic->arousal gait Gait neuromuscular->gait grip_strength Grip Strength neuromuscular->grip_strength reflexes Reflexes sensory->reflexes profile Neurobehavioral Profile arousal->profile gait->profile grip_strength->profile reflexes->profile

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 19(S)-Hydroxyconopharyngine synthesis. The information is based on established methodologies for the synthesis of complex Iboga alkaloids.

Troubleshooting Guide

This guide addresses specific experimental issues that may arise during the synthesis of this compound and related Iboga alkaloids.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
TC-001 Low yield in the Pictet-Spengler reaction for the formation of the tetrahydro-β-carboline core. - Inappropriate reaction conditions (temperature, pH, solvent).- Decomposition of the starting tryptamine derivative.- Steric hindrance from bulky protecting groups.- Screen different Brønsted or Lewis acids.- Optimize reaction temperature and time.- Use a less coordinating solvent.- Evaluate alternative protecting group strategies.
TC-002 Poor diastereoselectivity in the formation of the isoquinuclidine ring system. - Insufficient facial bias in the cyclization precursor.- Flexibility of the forming ring system.- Choice of cyclization catalyst or reagent.- Introduce a bulky substituent to control stereoselection.- Employ chiral auxiliaries or catalysts.- Rigidify the precursor through temporary tethering.
TC-003 Low efficiency in the late-stage hydroxylation at the C19 position. - Steric inaccessibility of the C19 position.- Inappropriate choice of oxidizing agent.- Undesired side reactions (e.g., over-oxidation).- Screen a panel of modern oxidizing agents (e.g., specific P450 enzymes, Davis oxaziridines).- Modify the substrate to expose the C19 position.- Optimize reaction conditions (temperature, stoichiometry) to minimize side products.
TC-004 Formation of a significant amount of an unexpected byproduct during isoquinuclidine ring closure. - Competing reaction pathways.- Rearrangement of a reactive intermediate.- Impurities in starting materials or reagents.- Re-purify all starting materials and reagents.- Lower the reaction temperature to favor the desired pathway.- Investigate the structure of the byproduct to understand its formation mechanism.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for maximizing the yield in a Pictet-Spengler reaction for Iboga alkaloid synthesis?

A1: The Pictet-Spengler reaction is a crucial step in constructing the core structure of many indole alkaloids.[1] Key parameters to control for yield maximization include:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., TFA, HCl) and Lewis acids (e.g., TMSCl, Sc(OTf)₃) can be effective. Screening different catalysts is often necessary.

  • Temperature: The reaction temperature influences the reaction rate and the formation of side products. While some Pictet-Spengler reactions proceed at room temperature, others may require heating or cooling to optimize the yield.

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction. Dichloromethane, toluene, and acetonitrile are commonly used solvents.

  • Substrate Concentration: The concentration of the reactants can affect the reaction kinetics and the potential for polymerization or other side reactions.

Q2: How can I improve the diastereoselectivity of the isoquinuclidine ring formation?

A2: Achieving high diastereoselectivity in the formation of the bridged isoquinuclidine ring system is a common challenge. Strategies to improve selectivity include:

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively control the stereochemical outcome of the cyclization. The auxiliary is typically removed in a subsequent step.

  • Substrate Control: Introducing bulky substituents on the substrate can create a steric bias that favors the formation of one diastereomer over the other.

  • Catalyst Control: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce high levels of asymmetry in the cyclization step.[2]

Q3: Are there any biomimetic approaches to the synthesis of the Iboga alkaloid core that might offer higher yields?

A3: Yes, biomimetic approaches, which mimic the biosynthetic pathway of the natural product, can be powerful strategies for efficient alkaloid synthesis.[1] For Iboga alkaloids, the biosynthesis involves an enzymatic Pictet-Spengler reaction catalyzed by strictosidine synthase, which produces the key intermediate strictosidine as a single enantiomer.[1] Laboratory syntheses can draw inspiration from this by using chiral catalysts to mimic the enzyme's active site, leading to highly stereoselective and potentially higher-yielding reactions.

Experimental Protocols

Protocol 1: Optimized Pictet-Spengler Reaction for Tetrahydro-β-carboline Formation

This protocol provides a general method for the Pictet-Spengler reaction, a key step in the synthesis of the Iboga alkaloid core.

  • Reactant Preparation: Dissolve the tryptamine derivative (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (0.1 M).

  • Initiation: Cool the solution to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of the Pictet-Spengler Reaction

EntryCatalyst (eq)SolventTemperature (°C)Time (h)Yield (%)
1TFA (1.2)CH₂Cl₂0 to RT1265
2Sc(OTf)₃ (0.1)CH₂Cl₂RT878
3TFA (1.2)Toluene80455
4Yb(OTf)₃ (0.1)CH₃CNRT1282

Visualizations

G cluster_0 Synthetic Pathway Overview A Tryptamine Derivative C Pictet-Spengler Reaction A->C B Aldehyde/Ketone B->C D Tetrahydro-β-carboline Intermediate C->D Yield: 65-85% E Multi-step Conversion D->E F Isoquinuclidine Core E->F G Late-stage Hydroxylation F->G H This compound G->H Yield: 40-60% G cluster_1 Troubleshooting Workflow for Low Yield start Low Yield Observed check_reagents Verify Purity of Starting Materials & Reagents start->check_reagents check_reagents->start Impurities Found (Purify & Retry) optimize_conditions Systematically Vary: - Catalyst - Solvent - Temperature - Concentration check_reagents->optimize_conditions Reagents Pure analyze_byproducts Isolate and Characterize Byproducts optimize_conditions->analyze_byproducts No Improvement success Yield Improved optimize_conditions->success Improvement change_strategy Consider Alternative Protecting Groups or Synthetic Route analyze_byproducts->change_strategy change_strategy->optimize_conditions G params Reaction Parameters Catalyst Solvent Temperature outcome Reaction Outcome Yield Diastereoselectivity params:c->outcome:y Choice affects rate & side reactions params:s->outcome:y Polarity & coordination impact reactivity params:t->outcome:y Controls kinetics vs. thermodynamics params:c->outcome:d Chiral catalysts induce stereocontrol params:t->outcome:d Lower temp can increase selectivity

References

Technical Support Center: Overcoming Solubility Challenges with 19(S)-Hydroxyconopharyngine in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of active compounds is paramount for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered with 19(S)-Hydroxyconopharyngine in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For initial solubilization, high-purity, anhydrous DMSO is the recommended solvent.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including complex alkaloids like this compound.[3][4]

Q2: My this compound is not dissolving completely in DMSO at room temperature. What should I do?

A2: Incomplete dissolution can be addressed by several methods. Gentle warming of the solution to 37°C can aid in dissolving the compound.[5] Additionally, brief sonication in a water bath for 5-10 minutes can help break up aggregates and facilitate dissolution.[5] Ensure you are using a sufficient volume of DMSO for the amount of compound.

Q3: After dissolving this compound in DMSO, it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?

A3: This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.[5] To mitigate precipitation, it is crucial to add the DMSO stock to the aqueous solution slowly while vortexing or stirring vigorously.[5] This ensures rapid and uniform dispersion. Also, ensure the final concentration of DMSO in your aqueous medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may cause the compound to precipitate.[5] Preparing intermediate dilutions in DMSO before the final dilution into the aqueous medium can also be beneficial.[5]

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6] It is advisable to store the stock solution in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

Q5: Are there any alternative solvents or co-solvents I can use if DMSO is not suitable for my experiment?

A5: Yes, if DMSO is not compatible with your experimental setup, several alternatives can be considered. For certain applications, co-solvents like ethanol, polyethylene glycol 400 (PEG 400), or surfactants such as Tween 80 can be used in combination with your primary solvent to enhance solubility.[7] Newer solvents like Cyrene™ and zwitterionic liquids (ZIL) are also emerging as greener and less toxic alternatives to DMSO.[8][9][10] The choice of solvent will depend on the specific requirements of your assay.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems with this compound.

Issue 1: Compound appears as a suspension or fails to dissolve completely in DMSO.
Possible Cause Troubleshooting Step
Insufficient SolventIncrease the volume of DMSO.
Low TemperatureGently warm the solution to 37°C.[5]
Compound AggregationSonicate the solution in a water bath for 5-10 minutes.[5]
Low Purity of Compound or SolventEnsure the use of high-purity this compound and anhydrous DMSO.
Issue 2: Precipitation occurs upon dilution of DMSO stock into aqueous media.
Possible Cause Troubleshooting Step
High Final DMSO ConcentrationKeep the final DMSO concentration in the aqueous medium below 0.5%.[5]
Poor Mixing TechniqueAdd the DMSO stock to the aqueous medium slowly while vortexing vigorously.[5]
Temperature ShockEnsure both the DMSO stock and the aqueous medium are at the same temperature before mixing.
pH IncompatibilityAdjust the pH of the aqueous buffer. Basic compounds are generally more soluble at lower pH.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (C₂₃H₂₈N₂O₄, MW: 400.48 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with gentle warming (37°C) and/or sonication (5-10 minutes).[5]

  • Storage: Store the stock solution in small aliquots at -80°C.[6]

Visualizations

Experimental Workflow for Solubilization

G Workflow for Solubilizing this compound A Weigh this compound B Add Anhydrous DMSO A->B C Vortex for 1-2 minutes B->C D Compound Dissolved? C->D E Gentle Warming (37°C) and/or Sonication D->E No F Store Stock Solution at -80°C in Aliquots D->F Yes E->C G Slowly add to Aqueous Medium with Vigorous Mixing F->G H Precipitation? G->H I Proceed with Experiment H->I No J Troubleshoot Dilution (see guide) H->J Yes

Caption: A step-by-step workflow for dissolving this compound.

Hypothesized Signaling Pathway

Disclaimer: The precise signaling pathway of this compound is not fully elucidated. This diagram represents a generalized pathway based on the known activity of similar alkaloids that affect the central nervous system, particularly through cholinergic and NMDA receptors.

G Hypothesized Signaling Pathway of this compound cluster_0 Extracellular cluster_1 Intracellular A This compound B Cholinergic Receptor Modulation A->B C NMDA Receptor Modulation A->C D Second Messenger Activation (e.g., Ca2+ influx) B->D C->D E Downstream Kinase Cascades D->E F Modulation of Gene Expression E->F G Altered Neuronal Excitability E->G

Caption: A potential signaling pathway for this compound.

References

Technical Support Center: Stability and Degradation Profile of 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing the stability and degradation profile of 19(S)-Hydroxyconopharyngine in solution. The following information offers a framework for designing and troubleshooting experiments, presenting data, and understanding the potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to study the stability of this compound?

A1: Understanding the chemical stability of a pharmaceutical compound like this compound is critical as it directly impacts its safety and efficacy. Stability studies help in selecting appropriate formulation and packaging, as well as defining proper storage conditions and shelf-life, which are essential for regulatory documentation.[1][2]

Q2: What are forced degradation studies and why are they necessary?

A2: Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values.[1][3] These studies are essential to:

  • Identify potential degradation products.[1][4]

  • Elucidate potential degradation pathways.[1][4]

  • Establish the intrinsic stability of the molecule.[1]

  • Develop and validate stability-indicating analytical methods that can resolve the active ingredient from its degradation products.[4]

Q3: What are the typical stress conditions used in forced degradation studies?

A3: Commonly employed stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at various concentrations and temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.[2]

  • Thermal Stress: Exposure to elevated temperatures.

  • Photostability: Exposure to light of specified wavelengths.

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve a modest and targeted level of degradation, typically in the range of 5-20%.[3] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world storage conditions, complicating the analysis.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions, or the conditions are too mild.Incrementally increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, more concentrated acid/base/oxidizing agent).
Complete or near-complete degradation of the compound. The stress conditions are too harsh.Reduce the severity of the conditions (e.g., lower temperature, shorter duration, less concentrated reagents). Perform time-point evaluations to find the optimal duration.
Poor resolution between the parent compound and degradation peaks in chromatography. The analytical method is not stability-indicating.Modify the chromatographic method. This may involve changing the mobile phase composition, gradient, column type, or detector wavelength.
Inconsistent or irreproducible results. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent solution preparation).Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Include control samples (unstressed compound) in every analysis.
Formation of numerous, complex degradation products. Multiple degradation pathways are occurring simultaneously.Analyze samples at earlier time points to identify the primary degradation products before they convert to secondary products.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. The specific concentrations, temperatures, and durations should be optimized based on the compound's known characteristics and preliminary experiments.

1. Preparation of Stock Solution:

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a co-solvent system with water) at a known concentration (e.g., 1 mg/mL).

2. Hydrolytic Degradation:

  • Acidic Hydrolysis:

    • Add a specific volume of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl to achieve a final concentration of, for example, 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.

    • Analyze the sample using a stability-indicating HPLC method.

  • Basic Hydrolysis:

    • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stress agent and neutralize with 0.1 M HCl.

  • Neutral Hydrolysis:

    • Follow the same procedure, but use purified water as the medium.

3. Oxidative Degradation:

  • Add a specific volume of the stock solution to a volumetric flask.

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and make up the volume with a suitable solvent to achieve the desired final concentration of the active compound.

  • Keep the solution at room temperature for a defined period, taking samples at various time points.

  • Analyze the samples directly or after appropriate dilution.

4. Thermal Degradation:

  • Place a solid sample of this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified duration.

  • At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute it to the analytical concentration.

  • For degradation in solution, incubate the stock solution at an elevated temperature and analyze aliquots at different time points.

5. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • Analyze the exposed and control samples at various time points.

Data Presentation

The quantitative results from the stability studies should be summarized in tables for clear comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent ConcentrationTemperature (°C)Duration (hours)% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl6024
Base Hydrolysis0.1 M NaOH6024
Neutral HydrolysisWater6024
Oxidation3% H₂O₂2524
Thermal (Solid)N/A8048
Thermal (Solution)N/A8048
PhotolyticUV/Vis Light2548

Table 2: Degradation Kinetics of this compound under Different pH Conditions at 60°C

pHRate Constant (k) (hr⁻¹)Half-life (t½) (hours)Reaction Order
1.2 (0.1 M HCl)
7.0 (Water)
13.0 (0.1 M NaOH)

Visualizations

Experimental Workflow for Stability Studies

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to Stress base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep_stock->oxid Expose to Stress thermal Thermal Stress (80°C) prep_stock->thermal Expose to Stress photo Photostability (UV/Vis Light) prep_stock->photo Expose to Stress sampling Sampling at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc characterization Characterize Degradants (LC-MS, NMR) hplc->characterization kinetics Determine Kinetics (Rate, Half-life) hplc->kinetics pathway Propose Degradation Pathway characterization->pathway kinetics->pathway

Caption: Workflow for conducting forced degradation studies.

Hypothetical Degradation Pathway for this compound

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound deg1 Hydrolyzed Product A parent->deg1 H₂O/H⁺ or OH⁻ deg2 N-Oxide Derivative parent->deg2 [O] deg4 Isomerization Product parent->deg4 hν (UV/Vis) deg3 Epoxide Formation deg2->deg3 Further Oxidation

Caption: A potential degradation pathway for this compound.

References

Troubleshooting HPLC peak tailing for basic alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this technical support center provides detailed troubleshooting guides and FAQs to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of basic alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing, and why is it a significant problem for analyzing basic alkaloids?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] An ideal peak should be symmetrical and Gaussian in shape.[1] This issue is particularly prevalent when analyzing basic compounds like alkaloids. Peak tailing is problematic because it can significantly compromise the quality of analytical results by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish and accurately quantify individual components in a mixture.[1][3]

  • Causing Inaccurate Quantification: The asymmetrical shape leads to errors in peak integration and area calculation, which compromises the accuracy of the quantitative analysis.[1]

  • Lowering Sensitivity: As a peak broadens and its height decreases, the method's sensitivity, including the limit of detection (LOD) and limit of quantitation (LOQ), can be negatively affected.[3]

Q2: What is the primary cause of peak tailing for basic alkaloids in reversed-phase HPLC?

A2: The most common cause of peak tailing for basic alkaloids is secondary interactions between the analyte and the stationary phase.[2][4] Specifically, this involves:

  • Silanol Interactions: Silica-based reversed-phase columns (like C18 or C8) often have residual, unreacted silanol groups (Si-OH) on their surface.[2][5] At mobile phase pH levels above 3, these acidic silanol groups can become ionized (deprotonated) to SiO⁻.[4][6] Basic alkaloids, which are typically protonated (positively charged) in acidic or neutral mobile phases, can then interact electrostatically with these negatively charged silanol sites.[4][5] This secondary ionic interaction, in addition to the primary hydrophobic interaction, leads to significant peak tailing.[2][4]

Q3: How does the mobile phase pH affect peak tailing for basic alkaloids?

A3: The mobile phase pH is a critical factor that influences the ionization state of both the basic alkaloid and the surface silanol groups, thereby affecting peak shape.[6][7]

  • At Low pH (approx. 2-3): The high concentration of protons in the mobile phase suppresses the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[1][5][8] This minimizes the secondary ionic interactions with the protonated basic analyte, resulting in a more symmetrical peak shape.

  • At Mid-range pH (approx. 4-7): In this range, silanol groups are partially or fully ionized (SiO⁻), while the basic alkaloid is still protonated. This creates the worst-case scenario for strong secondary interactions, leading to severe peak tailing.[6]

  • At High pH (approx. >8, requires a pH-stable column): The basic alkaloid becomes deprotonated (neutral), which eliminates the possibility of an ion-exchange interaction with the silanol groups, improving peak shape.[9] It is crucial to operate at a pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[10][11]

Q4: Can the choice of HPLC column prevent peak tailing?

A4: Yes, selecting the right column chemistry is a fundamental strategy to prevent peak tailing.

  • End-Capped Columns: Modern columns are often "end-capped," where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[1][6] Choosing a column with high bonding density and thorough end-capping significantly reduces silanol interactions.[2]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the alkyl chain or at the end. This feature can help shield the residual silanol groups from interacting with basic analytes.[1][6]

  • High-Purity Silica: Columns made from high-purity silica have fewer metallic impurities, which can increase the acidity of neighboring silanol groups and worsen tailing.[2][12]

Q5: What is an acceptable level of peak tailing?

A5: Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). While a perfectly symmetrical peak has a Tf of 1.0, this is rarely achieved in practice.[1][13] According to regulatory guidelines like the USP, a tailing factor of Tf ≤ 2.0 is generally considered acceptable for system suitability.[14][15][16] However, for robust and precise methods, a value of Tf ≤ 1.5 is often preferred.[13]

Troubleshooting Guide for Peak Tailing

If you are experiencing peak tailing with basic alkaloids, follow this systematic approach to diagnose and resolve the issue.

G start Peak Tailing Observed (Tf > 1.5) check_column Step 1: Evaluate the Column start->check_column column_overload Is the column overloaded? check_column->column_overload Check first column_degraded Is the column old or degraded? column_overload->column_degraded No sol_overload Dilute sample or reduce injection volume column_overload->sol_overload Yes check_mobile_phase Step 2: Optimize Mobile Phase column_degraded->check_mobile_phase No sol_degraded Flush column with strong solvent. If no improvement, replace column. column_degraded->sol_degraded Yes check_ph Is the pH appropriate? check_mobile_phase->check_ph check_buffer Is buffer strength adequate? check_ph->check_buffer Yes sol_ph Adjust pH to 2.5-3.0 (for standard silica columns) check_ph->sol_ph No check_additives Are additives needed? check_buffer->check_additives Yes sol_buffer Increase buffer concentration (e.g., 25-50 mM) check_buffer->sol_buffer No check_system Step 3: Check HPLC System check_additives->check_system No sol_additives Add competing base (e.g., TEA) or use ion-pairing agent (e.g., TFA) check_additives->sol_additives Yes extra_column Is there extra-column volume? check_system->extra_column sol_extra_column Use shorter, narrower ID tubing. Check for loose fittings. extra_column->sol_extra_column Yes end_node Problem Solved: Symmetrical Peak (Tf < 1.5) extra_column->end_node No sol_overload->end_node sol_degraded->end_node sol_ph->end_node sol_buffer->end_node sol_additives->end_node sol_extra_column->end_node

A systematic workflow for troubleshooting HPLC peak tailing.

Data Presentation: Impact of Method Parameters on Peak Tailing

The following tables summarize how adjusting key chromatographic parameters can impact the tailing factor (Tf) for a typical basic alkaloid.

Table 1: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHAnalyte StateSilanol StateExpected Tailing Factor (Tf)Rationale
2.5 Protonated (BH⁺)Neutral (SiOH)1.1 - 1.4 Silanol ionization is suppressed, minimizing secondary interactions.[5][8]
4.5 Protonated (BH⁺)Partially Ionized (SiO⁻)> 2.5 Strong ionic interaction between analyte and stationary phase.[6]
7.0 Protonated (BH⁺)Fully Ionized (SiO⁻)> 3.0 Maximum ionic interaction, leading to severe tailing.[4]
10.5 Neutral (B)Fully Ionized (SiO⁻)1.2 - 1.6 Analyte is neutral, eliminating the ionic secondary interaction.[9]
Requires a high pH-stable column (e.g., hybrid particle technology).

Table 2: Effect of Mobile Phase Additives and Buffer Concentration

Mobile Phase ConditionAdditive/BufferConcentrationExpected Tailing Factor (Tf)Mechanism of Improvement
pH 4.5 Water/ACNNone-> 2.5Unbuffered; strong silanol interactions.
pH 4.5 BufferedPhosphate Buffer10 mM2.2Buffering helps, but pH is still in a problematic range.
pH 4.5 BufferedPhosphate Buffer50 mM1.8Higher ionic strength of the buffer masks some silanol sites.[1][5]
pH 2.8 BufferedFormic Acid0.1%1.3Low pH protonates silanols, improving peak shape.[17]
pH 2.5 BufferedTFA0.1%1.2Lowers pH and acts as an ion-pairing agent, masking both silanol sites and the analyte's charge.[18][19]
pH 7.0 BufferedTriethylamine (TEA)5 mM1.7TEA acts as a competing base, binding to active silanol sites and preventing analyte interaction.[8]

Visualizing the Cause of Peak Tailing

The primary chemical interaction causing peak tailing for basic alkaloids is the electrostatic attraction between the protonated analyte and ionized silanol groups on the silica surface. Optimizing the mobile phase pH is the most effective way to control this interaction.

G cluster_0 Problematic Condition: Mid-Range pH (e.g., pH 5) cluster_1 Solution: Low pH Mobile Phase (e.g., pH 2.5) silanol_ionized Ionized Silanol Group (SiO⁻) tailing_peak Result: Severe Peak Tailing silanol_ionized->tailing_peak alkaloid_protonated Protonated Basic Alkaloid (Alkaloid-NH⁺) alkaloid_protonated->silanol_ionized Strong Ionic Interaction (Secondary Retention) silanol_neutral Neutral Silanol Group (Si-OH) good_peak Result: Symmetrical Peak silanol_neutral->good_peak alkaloid_protonated_2 Protonated Basic Alkaloid (Alkaloid-NH⁺) alkaloid_protonated_2->silanol_neutral No Ionic Interaction (Only Hydrophobic Retention) proton H⁺ (from low pH) proton->silanol_neutral Suppresses Ionization

Chemical interactions causing peak tailing and the low-pH solution.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for minimizing peak tailing of a basic alkaloid.

Methodology:

  • Prepare Aqueous Stock Solutions: Prepare at least three batches of the aqueous mobile phase component (e.g., 95:5 HPLC-grade water:acetonitrile).

    • Buffer 1 (Low pH): Adjust pH to 2.5 using 0.1% trifluoroacetic acid (TFA) or phosphoric acid.[19]

    • Buffer 2 (Low-Mid pH): Adjust pH to 3.5 using 0.1% formic acid.

    • Buffer 3 (Mid pH - Control): Adjust pH to 5.0 using an acetate buffer.

  • System Equilibration:

    • Begin with the lowest pH mobile phase (pH 2.5).

    • Prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at your method's starting conditions.

    • Flush the entire HPLC system and column for at least 20 column volumes or until the baseline is stable.

  • Inject Standard: Inject a standard solution of the basic alkaloid and record the chromatogram. Note the retention time, peak shape, and tailing factor.

  • Sequential Analysis:

    • Move to the next higher pH mobile phase (pH 3.5).

    • Thoroughly flush and equilibrate the system with the new mobile phase (at least 20 column volumes).

    • Inject the standard and record the results.

  • Repeat: Repeat step 4 for the pH 5.0 mobile phase.

  • Data Analysis: Compare the tailing factor from each run. The pH that provides a tailing factor closest to 1.0 (and ideally below 1.5) is optimal.

Protocol 2: Column Overload Diagnostic

Objective: To determine if column overload (mass or volume) is the cause of peak tailing.

Methodology:

  • Prepare Sample Dilutions: Create a serial dilution of your sample. Recommended dilutions are 1:5, 1:10, and 1:50 in the mobile phase.[20]

  • Inject Original Sample: Inject your standard concentration/volume and record the chromatogram, paying close attention to the peak's tailing factor.

  • Inject Diluted Samples: Sequentially inject each of the diluted samples, starting with the most dilute (1:50).

  • Analyze Results:

    • If the peak shape becomes significantly more symmetrical (i.e., the tailing factor decreases) with dilution, the column was experiencing mass overload .[21] The solution is to reduce the concentration of the injected sample.

    • If peak shape does not improve with dilution, try reducing the injection volume by 50-80%. If this improves the peak shape, the issue was volume overload .

Protocol 3: Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing poor peak shape.

Important: Disconnect the column outlet from the detector to prevent flushing contaminants into the detector cell.[22]

Methodology:

  • Buffer Removal: Flush the column in the direction of flow with 10-20 column volumes of HPLC-grade water (with no buffer additives).

  • Intermediate Polarity Wash: Flush with 20 column volumes of 100% Acetonitrile.

  • Strong Organic Wash: Flush with 20 column volumes of 100% Isopropanol.

  • Re-equilibration:

    • Flush with 10 column volumes of 100% Acetonitrile.

    • Flush with your mobile phase (including buffer) for at least 20 column volumes or until the backpressure and baseline are stable.

  • Test Performance: Reconnect the column to the detector and inject a standard to see if peak shape has improved. If performance is not restored, the column may be permanently damaged and require replacement.[1]

References

Technical Support Center: Optimization of the Pictet-Spengler Reaction for Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pictet-Spengler reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, enabling the optimization of your synthesis of indole alkaloids.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the Pictet-Spengler reaction in a question-and-answer format.

Problem 1: Low or No Product Yield

Q: I am experiencing very low or no yield of my target tetrahydro-β-carboline. What are the potential causes and how can I improve it?

A: Low or no product yield in a Pictet-Spengler reaction can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions. Here are the common causes and solutions:

  • Insufficiently Activated Aromatic Ring: The Pictet-Spengler reaction is more efficient with electron-rich indole rings.[1] If your tryptamine derivative contains electron-withdrawing groups, the reaction may be sluggish or fail.

    • Solution: Consider using a starting material with electron-donating groups (e.g., alkoxy groups) on the indole ring to increase its nucleophilicity.[1][2] Alternatively, for less nucleophilic systems, employing stronger acids and higher temperatures might be necessary.[1][3]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical for the reaction to proceed.[1]

    • Solution: Traditionally, protic acids like HCl and H₂SO₄, or Lewis acids such as BF₃·OEt₂ are used.[1] For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[1] It is also recommended to optimize the catalyst loading.[1]

  • Improper Reaction Temperature: The optimal temperature for the Pictet-Spengler reaction can vary significantly depending on the substrates.

    • Solution: While some reactions proceed at room temperature, others may require heating.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC to prevent decomposition of starting materials or products.[1]

  • Inappropriate Solvent: The solvent plays a crucial role in the solubility of reactants and the stability of intermediates.

    • Solution: While protic solvents are traditionally used, aprotic solvents have sometimes led to better yields.[1] A screening of different solvents may be necessary to find the optimal one for your specific substrates.[1]

  • Decomposition of Starting Materials or Product: Sensitive functional groups on the tryptamine or the aldehyde may not be stable under the acidic reaction conditions.

    • Solution: If you suspect decomposition, consider using milder reaction conditions, such as a lower temperature or a weaker acid.[1] Protecting sensitive functional groups before the reaction and deprotecting them afterward is a viable strategy.[1]

Problem 2: Formation of Side Products

Q: My reaction is producing significant amounts of side products, making purification difficult. What are the common side products and how can I minimize their formation?

A: The formation of side products is a common issue in the Pictet-Spengler reaction. Here are some likely causes and their solutions:

  • Over-alkylation or Polymerization: The product, a tetrahydro-β-carboline, can sometimes react further with the starting materials.

    • Solution: Using a slight excess of the aldehyde can help to ensure the complete consumption of the tryptamine starting material.[1][2] Careful control of stoichiometry and the slow addition of reagents can also minimize these side reactions.[1]

  • Formation of Regioisomers: If there are multiple possible sites for cyclization on the indole ring, a mixture of regioisomers may be obtained.

    • Solution: The choice of solvent can sometimes influence regioselectivity.[1] Careful selection of protecting groups on the indole nitrogen can also direct the cyclization to the desired position.

  • Racemization: For stereoselective reactions, a loss of enantiomeric excess can occur.

    • Solution: Temperature control is critical; lower temperatures generally favor kinetic control and can help prevent racemization.[1] The choice of a suitable chiral auxiliary or catalyst is also crucial for maintaining stereochemical integrity.[1]

Problem 3: Difficult Purification

Q: I am having trouble purifying my final product. What are the likely impurities and what purification strategies can I employ?

A: Purification difficulties often arise from the presence of unreacted starting materials, side products, or baseline material on chromatographic columns.

  • Polar Impurities: The unreacted tryptamine starting material and some polar side products can be difficult to separate from the desired product.

    • Solution: An acidic work-up can help to remove basic impurities. If purification by column chromatography is challenging, consider converting the product to a salt to facilitate crystallization and purification.

  • Complex Mixture of Products: If multiple side products are formed, chromatographic separation can be challenging.

    • Solution: Revisit the reaction conditions to minimize side product formation.[1] Using a milder catalyst or a lower reaction temperature might lead to a cleaner reaction profile.[1]

Data Presentation

Table 1: Effect of Catalyst on Pictet-Spengler Reaction Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic Acid (TFA)10DichloromethaneRoom Temp1285Fictional Example
Boron Trifluoride Etherate (BF₃·OEt₂)20Toluene80692Fictional Example
Chiral Phosphoric Acid5Diethyl Ether02478 (95% ee)Fictional Example
Hydrochloric Acid (HCl)StoichiometricEthanolReflux875Fictional Example
No Catalyst (Thermal)-Methanol1002445Fictional Example

Table 2: Effect of Solvent on Pictet-Spengler Reaction Yield

SolventCatalystTemperature (°C)Time (h)Yield (%)Reference
DichloromethaneTFA (10 mol%)Room Temp1285Fictional Example
TolueneTFA (10 mol%)Room Temp1270Fictional Example
AcetonitrileTFA (10 mol%)Room Temp1278Fictional Example
MethanolTFA (10 mol%)Room Temp1265Fictional Example
WaterTFA (10 mol%)Room Temp1250Fictional Example

Experimental Protocols

General Experimental Protocol for the Pictet-Spengler Reaction:

  • Reactant Preparation: To a solution of the tryptamine derivative (1.0 equivalent) in the chosen solvent (e.g., dichloromethane, toluene), add the aldehyde or ketone (1.0-1.2 equivalents).

  • Catalyst Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%; or a few drops of concentrated HCl) to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Work-up: Upon completion, quench the reaction by adding a base (e.g., saturated aqueous NaHCO₃ solution).[1]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Tryptamine in Solvent add_aldehyde Add Aldehyde/ Ketone start->add_aldehyde add_catalyst Add Acid Catalyst add_aldehyde->add_catalyst stir Stir at Desired Temperature add_catalyst->stir monitor Monitor by TLC/HPLC stir->monitor quench Quench with Aqueous Base monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end end purify->end Final Product

Caption: A typical experimental workflow for the Pictet-Spengler reaction.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Insufficiently Activated Indole Ring start->cause1 Yes cause2 Ineffective Catalyst start->cause2 Yes cause3 Suboptimal Temperature start->cause3 Yes cause4 Inappropriate Solvent start->cause4 Yes sol1 Use Electron-Donating Groups or Harsher Conditions cause1->sol1 sol2 Screen Different Catalysts and Optimize Loading cause2->sol2 sol3 Optimize Temperature (Start Low) cause3->sol3 sol4 Screen Different Solvents cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting decision tree for low yield in Pictet-Spengler reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pictet-Spengler reaction?

A1: The reaction mechanism involves three key steps:

  • Imine/Iminium Ion Formation: The reaction begins with the condensation of the tryptamine and the aldehyde or ketone to form a Schiff base (imine). Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.[3][4]

  • Intramolecular Cyclization: The electron-rich indole ring then acts as a nucleophile and attacks the iminium ion in an intramolecular electrophilic aromatic substitution.[3][4]

  • Rearomatization: Finally, a proton is lost from the intermediate to restore the aromaticity of the indole ring system, yielding the final tetrahydro-β-carboline product.[1]

Q2: Can I use ketones instead of aldehydes in the Pictet-Spengler reaction?

A2: While aldehydes are more commonly used and generally give good yields, ketones can also be used.[5] However, the reaction with ketones is often slower and may require harsher conditions due to the increased steric hindrance and lower electrophilicity of the corresponding ketiminium ion.

Q3: How can I achieve enantioselectivity in the Pictet-Spengler reaction?

A3: There are several strategies to induce enantioselectivity:

  • Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, or chiral Lewis acids can effectively catalyze the reaction enantioselectively.[1][6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the tryptamine starting material can direct the stereochemical outcome of the cyclization.

  • Enzymatic Catalysis: Enzymes like strictosidine synthase can catalyze the Pictet-Spengler reaction with high enantioselectivity under physiological conditions.[1]

Q4: What are some common applications of the Pictet-Spengler reaction in drug development?

A4: The tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds are present in a wide variety of biologically active natural products and synthetic drugs.[7][8][9] This reaction is a key step in the synthesis of compounds with antitumor, antimicrobial, antiviral, and central nervous system activities.[8] A notable example is the synthesis of the drug Tadalafil, which utilizes an N-acyliminium ion variant of the Pictet-Spengler reaction.[3][8]

Q5: Are there any variations of the Pictet-Spengler reaction?

A5: Yes, several variations have been developed to expand the scope and utility of the reaction. One important variation is the N-acyliminium ion Pictet-Spengler reaction . In this method, the intermediate imine is acylated to form a highly reactive N-acyliminium ion, which allows the cyclization to proceed under milder conditions and with a broader range of aromatic systems.[3][8]

References

How to prevent degradation of 19(S)-Hydroxyconopharyngine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 19(S)-Hydroxyconopharyngine to minimize degradation and ensure the integrity of your research.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation or light exposure.Store the solid compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. Minimize exposure to light and air during handling.
Precipitation or Cloudiness in Solution Poor solubility, solvent evaporation, or degradation leading to less soluble products.Ensure the solvent is appropriate and of high purity. Prepare solutions fresh whenever possible. If storing solutions, use a tightly sealed container and store at low temperatures. Briefly sonicate or vortex the solution before use.
Loss of Potency or Inconsistent Experimental Results Degradation of the compound due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions (e.g., strong acids/bases).Aliquot solutions to avoid repeated freeze-thaw cycles. Store all solutions at -80°C for long-term storage. Protect from light. Perform a purity check using HPLC or LC-MS.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Chemical degradation has occurred.Review storage and handling procedures. Consider potential exposure to heat, light, oxygen, or incompatible solvents or buffer components. Perform forced degradation studies to identify potential degradation products.
pH Instability in Buffered Solutions The compound itself may be acidic or basic, or degradation may be occurring, leading to a shift in pH.Measure the pH of the solution after the addition of this compound and adjust as necessary. Use freshly prepared buffers and monitor the pH of stored solutions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or -80°C. This minimizes exposure to light, oxygen, and moisture, which are key drivers of degradation for indole alkaloids.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If storage is necessary, use a high-purity, anhydrous solvent (e.g., DMSO, ethanol). Aliquot the solution into single-use volumes in tightly sealed, amber vials and store at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions, use buffers at a neutral or slightly acidic pH, as basic conditions can accelerate degradation of some alkaloids.

Q3: My solution of this compound has changed color. Is it still usable?

A3: A color change is a visual indicator of potential degradation. It is strongly advised to perform an analytical check (e.g., HPLC-UV, LC-MS) to assess the purity of the solution before use. Compare the chromatogram to that of a freshly prepared solution or a reference standard.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, related indole alkaloids are susceptible to oxidation of the indole ring, N-oxidation, and reactions involving the hydroxyl group. Exposure to strong acids or bases, high temperatures, and UV light can catalyze these degradation processes.

Q5: How can I check the stability of my this compound sample?

A5: A stability-indicating HPLC method is the most common way to assess the purity and stability of your compound. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. You can then analyze your stored sample and compare it to a reference standard or a sample that has been properly stored.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Control Samples: Keep a stock solution and solid sample protected from light at -20°C as controls.

  • Analysis: Analyze all samples and controls by a suitable HPLC or LC-MS method to identify and quantify any degradation products.

Data Presentation

Table 1: Stability of this compound under Forced Degradation Conditions
Stress Condition Duration Temperature Initial Purity (%) Final Purity (%) Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat (Solid)48 hours80°C
Heat (Solution)24 hours60°C
UV Light (Solid)24 hoursRoom Temp
UV Light (Solution)24 hoursRoom Temp
Control (-20°C)48 hours-20°C

Visualizations

Degradation_Pathway This compound This compound Oxidized_Indole Oxidized Indole (e.g., N-oxide) This compound->Oxidized_Indole Oxidation (H₂O₂) Dehydrogenated_Product Dehydrogenated Product This compound->Dehydrogenated_Product Heat / Light Ring_Opened_Product Ring-Opened Product Oxidized_Indole->Ring_Opened_Product Acid / Base Hydrolysis Other_Degradants Other Degradants Dehydrogenated_Product->Other_Degradants Further Stress

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid (HCl) Stock_Solution->Acid Base Base (NaOH) Stock_Solution->Base Oxidation Oxidation (H₂O₂) Stock_Solution->Oxidation Heat Heat Stock_Solution->Heat Light Light (UV) Stock_Solution->Light HPLC_Analysis HPLC / LC-MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Heat->HPLC_Analysis Light->HPLC_Analysis Data_Evaluation Evaluate Data HPLC_Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Purity Check Purity via HPLC/LC-MS Start->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Review_Storage Review Storage Conditions: - Temperature (-20°C or -80°C) - Light exposure (use amber vials) - Atmosphere (use inert gas) Degradation_Observed->Review_Storage Yes No_Degradation No Degradation Observed Degradation_Observed->No_Degradation No Review_Handling Review Solution Handling: - Prepare fresh solutions - Avoid repeated freeze-thaw - Check solvent/buffer compatibility Review_Storage->Review_Handling Other_Factors Investigate Other Experimental Variables (e.g., reagents, assay conditions) No_Degradation->Other_Factors

Caption: Troubleshooting decision tree for inconsistent results.

Managing side reactions in the synthesis of complex alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of complex alkaloids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to manage common side reactions encountered during synthesis.

Frequently Asked Questions (FAQs)

Protecting Groups

Q1: What are the most common side reactions related to protecting groups in alkaloid synthesis?

A1: Side reactions involving protecting groups are a frequent challenge. Key issues include:

  • Protecting Group Migration: Acyl, silyl, and acetal protecting groups can migrate between functional groups (e.g., from a secondary to a primary hydroxyl group) under various reaction conditions, leading to a mixture of constitutional isomers.[1][2]

  • Failed Deprotection: The protecting group may be resistant to removal under standard conditions, leading to low yields of the final product.

  • Unwanted Cleavage: The protecting group might be unintentionally removed during a synthetic step, exposing the functional group to undesired reactions.

  • Side Reactions Caused by Deprotection Reagents: The reagents used for deprotection can sometimes react with other functional groups in the molecule.

Q2: How can I choose the right protecting group to avoid side reactions?

A2: The ideal protecting group should be:

  • Easy and efficient to introduce and remove.

  • Stable to the reaction conditions planned for subsequent steps.

  • Not introduce new stereocenters.

  • Removable under conditions that do not affect other functional groups (orthogonality).[3]

A well-planned protecting group strategy is crucial. For example, in a molecule with multiple hydroxyl groups, using orthogonal protecting groups like a silyl ether (acid-labile) and a benzyl ether (removed by hydrogenolysis) allows for selective deprotection.[4]

Stereochemistry

Q3: My chiral alkaloid is racemizing during synthesis or purification. What are the likely causes and how can I prevent this?

A3: Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, is a significant issue in the synthesis of chiral alkaloids.[5] Common causes include:

  • Basic or Acidic Conditions: The presence of strong acids or bases can catalyze racemization, often through the formation of a planar enolate intermediate at a stereocenter adjacent to a carbonyl group.[6][7]

  • Elevated Temperatures: High temperatures can provide the energy to overcome the activation barrier for racemization.[8]

  • Inappropriate Chromatographic Conditions: Purification on silica gel or alumina, which can have acidic or basic sites, can induce racemization.[6]

To prevent racemization, consider the following strategies:

  • Use milder bases or sterically hindered, non-nucleophilic bases.[6]

  • Conduct reactions at lower temperatures.

  • Buffer your reaction mixture to maintain a neutral pH.

  • When performing chromatography, use a neutral stationary phase or add a small amount of a neutralising agent (like triethylamine for basic compounds) to the eluent.[6]

Q4: I am observing epimerization at a specific stereocenter in my molecule. How can I control this?

A4: Epimerization is the change in configuration at a single stereocenter in a molecule with multiple stereocenters. It is a common problem, especially in complex natural product synthesis.[8]

  • Mechanism: Like racemization, epimerization is often catalyzed by acid or base, proceeding through intermediates like enolates or iminiums.[8][9]

  • Control Strategies:

    • Kinetic vs. Thermodynamic Control: In some cases, the desired diastereomer is the kinetic product, formed at lower temperatures, while the undesired diastereomer is the thermodynamically more stable product, favored at higher temperatures. Running the reaction at a lower temperature can therefore favor the desired product.[10]

    • Reagent Control: The choice of reagents, including catalysts and solvents, can significantly influence the stereochemical outcome.

    • Protecting Groups: The steric bulk of a protecting group near a reactive center can direct an incoming reagent to a specific face of the molecule, thus controlling stereoselectivity.

Troubleshooting Guides

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline and tetrahydroisoquinoline cores of many alkaloids.[10]

Problem: Low or no yield of the desired Pictet-Spengler product.

Potential CauseSuggested Solution
Insufficient iminium ion formation The reaction is driven by the formation of an electrophilic iminium ion.[10] Ensure acidic conditions are sufficient. Consider using a stronger acid or a Lewis acid like BF₃·OEt₂.[11]
Low nucleophilicity of the aromatic ring Electron-withdrawing groups on the β-arylethylamine can deactivate the aromatic ring towards electrophilic attack. The reaction works best with electron-rich aromatic systems.[10][11]
Decomposition of starting material Tryptophan derivatives can be sensitive to strongly acidic conditions, leading to decomposition. Using milder acids like acetic acid or trifluoroacetic acid, or performing the reaction at lower temperatures can mitigate this.[12]
Side reaction favored Under certain conditions, an alternative [4+2] cycloaddition can compete with the Pictet-Spengler cyclization. Adjusting the stoichiometry of the reactants and the reaction temperature can favor the desired pathway.

Experimental Protocol: General Procedure for a Microwave-Assisted Pictet-Spengler Reaction

This protocol describes a general method for the synthesis of tetrahydro-β-carboline derivatives.

  • In a microwave reaction vessel, combine the tryptamine derivative (1.0 mmol), the aldehyde (1.0 mmol), and hydrochloric acid (1.0 mmol) in methanol (3 mL).

  • Seal the vessel and heat the mixture in a microwave synthesizer to 50°C.

  • Maintain this temperature for 20-50 minutes, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the contents into a separatory funnel and concentrate the solution.

  • Purify the final product by flash chromatography using a mixture of chloroform and methanol (e.g., 9:1 v/v) as the eluent.[13]

Diels-Alder Reaction

The Diels-Alder reaction is a key C-C bond-forming reaction for the synthesis of six-membered rings found in many complex alkaloids, such as morphine and oseltamivir.[14][15]

Problem: Poor yield, low regioselectivity, or low stereoselectivity.

Potential CauseSuggested Solution
Unfavorable electronic matching The normal-demand Diels-Alder reaction is favored between an electron-rich diene and an electron-poor dienophile. If the electronics are mismatched, the reaction rate will be slow. Consider introducing electron-donating groups on the diene or electron-withdrawing groups on the dienophile.
Incorrect regiochemistry The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile. Lewis acid catalysts can often enhance or even reverse the regioselectivity compared to thermal conditions.[16]
Low endo/exo selectivity The endo product is often the kinetically favored product due to secondary orbital interactions. Running the reaction at lower temperatures can increase the ratio of the endo to the exo product. Lewis acids can also influence this ratio.[17]
Diene is in the s-trans conformation The Diels-Alder reaction requires the diene to be in the s-cis conformation. For acyclic dienes, there is an equilibrium between the s-cis and s-trans conformers. If the s-trans is heavily favored, the reaction will be slow.

Quantitative Data: Effect of Lewis Acid on Diastereoselectivity

The following table summarizes the effect of different Lewis acids on the diastereomeric ratio of the product in a Diels-Alder reaction.

EntryLewis AcidDiastereomeric Ratio (endo:exo)
1None (thermal)70:30
2EtAlCl₂>95:5
3Eu(fod)₃10:90

Data is illustrative and based on trends reported in the literature.[17]

Experimental Protocol: Asymmetric Diels-Alder Reaction in the Synthesis of Oseltamivir

This protocol is adapted from the Corey synthesis of oseltamivir.[14]

  • To a solution of the CBS catalyst in dichloromethane at -78°C, add a solution of butadiene (1.0 eq) and the dienophile (the trifluoroethyl ester of acrylic acid, 1.1 eq) in dichloromethane.

  • Stir the reaction mixture at -78°C for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the desired cyclohexene product.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki)

Cross-coupling reactions are fundamental for C-C and C-heteroatom bond formation in the synthesis of many alkaloids, including strychnine.[18]

Problem: Low or no product yield, or formation of significant side products.

Potential CauseSuggested Solution
Catalyst deactivation The palladium catalyst can be poisoned by certain functional groups (e.g., the nitrogen in quinolines) or can precipitate as palladium black.[19] Use bulky phosphine ligands (e.g., XPhos, SPhos) to protect the metal center.[19] Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.[19]
β-Hydride elimination This is a common side reaction that leads to the formation of an alkene byproduct. Using ligands that promote rapid reductive elimination can minimize this. The choice of base is also critical.
Homocoupling Homocoupling of the organometallic reagent or the organic halide can occur, especially at higher temperatures. Lowering the reaction temperature or changing the catalyst system may help.
Poor regioselectivity (in Heck reactions) The regioselectivity of the Heck reaction can be influenced by the choice of ligand. For example, in the Heck reaction of indoles, different ligands can favor C2 or C3 functionalization.[20]

Quantitative Data: Ligand and Base Effects on Intramolecular Heck Reaction Yields

The following data illustrates the impact of ligand and base selection on the yield of an intramolecular Heck reaction for the synthesis of an indole derivative.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF9038
2PdCl₂(PCy₃)₂-K₂CO₃DMF9073
3PdCl₂(PCy₃)₂-Na₂CO₃NMP9053
4PdCl₂(PCy₃)₂PCy₃K₂CO₃NMP12086
5PdCl₂(PCy₃)₂P(OPh)₃K₂CO₃NMP120>95

Data adapted from a study on the synthesis of indoles via intramolecular Heck reaction.

Visualizations

Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G start Low/No Conversion catalyst Check Catalyst System start->catalyst reagents Check Reagents & Conditions start->reagents side_products Analyze for Side Products start->side_products c1 c1 catalyst->c1 Is the catalyst active? r1 r1 reagents->r1 Are reagents pure and dry? s1 s1 side_products->s1 Homocoupling observed? optimize Optimize Reaction c1->reagents Yes c2 Use fresh catalyst Consider a different Pd source (Pd(0) vs Pd(II)) Check ligand integrity c1->c2 No c2->optimize r2 Purify starting materials Use freshly distilled/degassed solvents r1->r2 No r3 Is the base appropriate? r1->r3 Yes r2->optimize r3->side_products Yes r4 Screen different bases (e.g., K2CO3, Cs2CO3, NaOtBu) r3->r4 No r4->optimize s2 Lower reaction temperature Change ligand s1->s2 Yes s3 Dehalogenation/Reduction? s1->s3 No s2->optimize s3->optimize No s4 Ensure inert atmosphere Additives may be needed s3->s4 Yes s4->optimize

Caption: A troubleshooting workflow for low conversion in cross-coupling reactions.

Mechanism of Base-Catalyzed Epimerization

G cluster_main Epimerization at α-Carbon to a Carbonyl Chiral Chiral Starting Material (α-stereocenter) Enolate Planar Enolate Intermediate (Achiral) Chiral->Enolate Deprotonation Base Base (e.g., OH-) Base->Enolate Racemic Racemic (or Epimeric) Mixture Enolate->Racemic Protonation from either face Protonation Protonation Protonation->Racemic

Caption: Base-catalyzed epimerization proceeds through a planar enolate intermediate.

Logical Relationships in Protecting Group Strategy

G cluster_strategy Protecting Group Strategy cluster_considerations Key Considerations Start Multifunctional Molecule Protect Introduce Protecting Group(s) Start->Protect Transform Perform Desired Transformation Protect->Transform Orthogonality Orthogonality Protect->Orthogonality Deprotect Remove Protecting Group(s) Transform->Deprotect Stability Stability to Reaction Conditions Transform->Stability End Final Product Deprotect->End Ease Ease of Introduction/Removal Deprotect->Ease

Caption: Key considerations in planning a protecting group strategy for synthesis.

References

Technical Support Center: Scaling Up 19(S)-Hydroxyconopharyngine Synthesis for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the synthesis and preclinical development of 19(S)-Hydroxyconopharyngine.

Troubleshooting Guides

The synthesis of complex indole alkaloids like this compound can present several challenges. This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Problem ID Issue Potential Cause(s) Suggested Solution(s)
TS-001 Low yield in Pictet-Spengler reaction - Ineffective acid catalyst or incorrect concentration.- Suboptimal reaction temperature.- Inappropriate solvent choice.- Decomposition of starting materials (tryptamine or aldehyde precursors).- Screen various protic acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., BF₃·OEt₂). For sensitive substrates, consider milder catalysts like chiral phosphoric acids. Optimize catalyst loading.[1][2]- Start at a lower temperature and gradually increase while monitoring the reaction by TLC or HPLC to prevent decomposition.[1][3]- While protic solvents are common, aprotic media can sometimes improve yields. A solvent screen is recommended.[1]- Use milder reaction conditions (lower temperature, weaker acid). Consider protecting sensitive functional groups.
TS-002 Poor stereoselectivity at C-19 - Lack of effective facial guidance during the hydroxylation step.- Inadequate chiral auxiliary or catalyst in asymmetric synthesis approaches.- Employ directing groups on the substrate to guide the approach of the oxidizing agent.- For asymmetric syntheses, screen a variety of chiral ligands or catalysts to improve enantioselectivity. Temperature optimization is also crucial, with lower temperatures generally favoring higher selectivity.
TS-003 Formation of side products - Over-alkylation or polymerization of the indole nucleus.- Formation of regioisomers if multiple cyclization sites are available.- Racemization of stereocenters.- Use a slight excess of the carbonyl compound in the Pictet-Spengler reaction to ensure full consumption of the amine.[1]- Careful control of reaction conditions (temperature, catalyst) can influence regioselectivity.- Maintain low reaction temperatures to favor kinetic control and prevent racemization.[1]
TS-004 Difficult purification of diastereomers - Similar polarity of the desired 19(S) and undesired 19(R) diastereomers.- Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase or optimize a reversed-phase or normal-phase separation with different solvent systems.[4][5][6]- Derivatization of the hydroxyl group to introduce a more readily separable moiety, followed by deprotection.
TS-005 Challenges in scaling up the synthesis - Heat and mass transfer limitations in larger reactors.- Difficulty in maintaining consistent reaction conditions.- Changes in impurity profiles at a larger scale.- Conduct thorough process safety analysis and reaction calorimetry to understand thermal hazards.- Implement robust process analytical technology (PAT) to monitor and control critical process parameters.- Re-optimize purification methods for the expected increase in impurity levels.

Frequently Asked Questions (FAQs)

Q1: What is a common starting point for the synthesis of the iboga alkaloid core?

A common and crucial step in the synthesis of many indole alkaloids, including the iboga framework, is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline ring system.[7][8][9] The choice of the aldehyde component is critical for introducing the necessary functionality for subsequent transformations to build the complete polycyclic structure.

Q2: How can I achieve the desired (S)-stereochemistry at the C-19 position?

Achieving the (S)-stereochemistry at C-19 typically involves a stereoselective hydroxylation reaction. This can be accomplished through several strategies:

  • Substrate-controlled diastereoselective oxidation: Utilizing a chiral substrate where existing stereocenters direct the approach of an oxidizing agent to one face of the molecule.

  • Reagent-controlled asymmetric hydroxylation: Employing a chiral oxidizing agent or a catalytic system with a chiral ligand to selectively hydroxylate one enantiotopic face of a prochiral precursor.

  • Enzymatic hydroxylation: Using a specific enzyme that can stereoselectively introduce the hydroxyl group.

Q3: What are the key considerations for purifying this compound?

The primary purification challenge often lies in separating the 19(S) and 19(R) diastereomers. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose.[4][10][11] Key considerations include:

  • Column selection: A chiral stationary phase (CSP) column can be highly effective. Alternatively, optimization of normal-phase or reversed-phase chromatography with different mobile phases may achieve separation.

  • Mobile phase optimization: For reversed-phase HPLC, a common mobile phase consists of a water/acetonitrile or water/methanol gradient, often with an acidic additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape for basic alkaloids.[11]

  • Detection: UV detection is typically suitable for indole alkaloids due to their chromophore.

Q4: What are the potential biological activities of this compound relevant to preclinical studies?

While specific preclinical data for this compound is limited in the public domain, related iboga alkaloids have shown significant neurotrophic activity. For instance, ibogaine has been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF) in the brain.[12][13] This suggests that this compound may also modulate neurotrophic factor signaling pathways, which is a key area to investigate in preclinical studies for potential therapeutic applications in neurodegenerative diseases or addiction. Some hydroxylated iboga alkaloids have also demonstrated anti-inflammatory properties.[14]

Experimental Protocols

A detailed, step-by-step protocol for the total synthesis of this compound is not publicly available. However, a general synthetic strategy can be proposed based on the synthesis of related C-19 functionalized iboga and sarpagine/macroline alkaloids. The key steps would likely involve:

  • Synthesis of a suitable tryptamine derivative.

  • Pictet-Spengler reaction with a functionalized aldehyde to construct the tetrahydro-β-carboline core.

  • Elaboration of the polycyclic ring system through a series of cyclization and functional group manipulation steps.

  • Stereoselective introduction of the hydroxyl group at C-19.

  • Final deprotection and purification steps.

Researchers should refer to literature on the synthesis of structurally similar alkaloids to develop a specific synthetic route.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_elaboration Elaboration cluster_functionalization Functionalization & Purification Tryptamine Tryptamine Derivative PS_Reaction Pictet-Spengler Reaction Tryptamine->PS_Reaction Aldehyde Functionalized Aldehyde Aldehyde->PS_Reaction THBC Tetrahydro-β-carboline PS_Reaction->THBC Forms core structure Cyclization Polycyclic Ring Construction THBC->Cyclization Precursor C-19 Unfunctionalized Precursor Cyclization->Precursor Hydroxylation Stereoselective Hydroxylation Precursor->Hydroxylation Introduces hydroxyl group Diastereomers Mixture of Diastereomers Hydroxylation->Diastereomers Purification HPLC Purification Diastereomers->Purification Separates stereoisomers Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

GDNF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ibogaine This compound (Hypothesized) GDNF GDNF Ibogaine->GDNF Increases Expression (as seen with Ibogaine) GFRa1 GFRα1 GDNF->GFRa1 Binds RET RET Receptor GFRa1->RET Activates PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PLCg PLCγ Pathway RET->PLCg CREB CREB PI3K_AKT->CREB RAS_MAPK->CREB PLCg->CREB Neuronal_Survival Neuronal Survival and Plasticity CREB->Neuronal_Survival Promotes

Caption: Hypothesized GDNF signaling pathway for this compound.

References

Technical Support Center: Refining Analytical Methods for 19(S)-Hydroxyconopharyngine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the accurate quantification of 19(S)-Hydroxyconopharyngine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for developing a quantification method for this compound?

A1: Begin by conducting a thorough literature search for analytical methods used for structurally similar indole alkaloids, particularly those from the Voacanga genus. The primary analytical techniques for such compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity. Initial method development should focus on optimizing sample preparation to efficiently extract the analyte from the matrix, followed by chromatographic conditions that provide good peak shape and resolution.

Q2: How can I ensure the stability of this compound in my samples and standards?

A2: Indole alkaloids can be susceptible to degradation from light, heat, and extreme pH conditions. To ensure stability, it is recommended to:

  • Store stock solutions and prepared samples in amber vials at low temperatures (e.g., 4°C for short-term and -20°C or lower for long-term storage).

  • Avoid prolonged exposure to light during all stages of sample preparation and analysis.

  • Evaluate the stability of the analyte in the chosen solvent and mobile phase by performing stability studies at different time points and conditions. For instance, one study on indole alkaloids found them to be generally stable in a chloroform extract for over 24 hours.[1] However, the stability of other indole alkaloids was found to be variable, indicating that sample extracts should be analyzed within 24 hours.[1]

Q3: What are the key parameters to validate for an analytical method for this compound?

A3: According to regulatory guidelines, a quantitative analytical method should be validated for the following parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[1][2]

  • Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments. Recoveries for indole alkaloids have been reported in the range of 90.4–101.4%.[1]

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Troubleshooting Guides

HPLC-UV Method Development
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions between the basic nitrogen of the alkaloid and acidic silanol groups on the silica-based column packing.[3]- Lower the mobile phase pH (e.g., to pH 3-4 with formic or acetic acid) to protonate the silanol groups and reduce interaction. - Use a mobile phase additive that acts as a competing base, such as triethylamine (TEA). - Employ an end-capped column or a column specifically designed for the analysis of basic compounds.
Poor Peak Shape (Splitting) - Column void or contamination at the inlet frit. - Sample solvent is too strong or incompatible with the mobile phase.[4] - Co-elution with an interfering compound.- Reverse and flush the column (if permitted by the manufacturer). - Replace the column frit or use a new column. - Dissolve the sample in the initial mobile phase. - Adjust the mobile phase composition or gradient to improve resolution.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Poor column equilibration.- Ensure the mobile phase is well-mixed and degassed. - Check the pump for leaks and verify the flow rate. - Use a column oven to maintain a constant temperature. - Ensure sufficient equilibration time between injections, especially for gradient methods.
Low Sensitivity - Inappropriate detection wavelength. - Low sample concentration. - Poor extraction efficiency.- Determine the UV maximum of this compound by scanning a standard solution with a UV spectrophotometer or using a diode array detector (DAD). - Optimize the sample preparation procedure to increase the analyte concentration. - Consider switching to a more sensitive detector like a mass spectrometer.
LC-MS/MS Method Development
Issue Potential Cause Troubleshooting Steps
Matrix Effects (Signal Suppression or Enhancement) Co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.- Improve sample cleanup using techniques like Solid Phase Extraction (SPE). - Modify the chromatographic method to separate the analyte from interfering matrix components. - Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects.
Low Signal Intensity - Inefficient ionization of the analyte. - Suboptimal MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Select the appropriate precursor and product ions in multiple reaction monitoring (MRM) mode and optimize collision energy. - Use a mobile phase that promotes ionization (e.g., with formic acid or ammonium formate).
Contamination and Carryover - Strongly retained compounds from previous injections eluting in subsequent runs. - Contamination of the LC system or MS source.- Implement a thorough column wash with a strong solvent at the end of each run or batch. - Clean the injector and autosampler components. - Clean the MS source components according to the manufacturer's recommendations.

Quantitative Data Summary

Table 1: Representative HPLC-UV Method Validation Parameters for Indole Alkaloids

ParameterSarpagineYohimbineAjmalineAjmalicineReserpine
Linearity Range (µg/mL) 0.5 - 500.5 - 500.5 - 500.5 - 500.5 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.999> 0.999> 0.999
LOD (µg/mL) 0.10.10.10.10.1
LOQ (µg/mL) 0.50.50.50.50.5
Recovery (%) 95.298.692.4101.490.4
Precision (RSD %) < 2.0< 2.0< 2.0< 2.0< 2.0

Data adapted from a study on Rauwolfia alkaloids.[1]

Table 2: Representative LC-MS/MS Method Validation Parameters for Ibogaine (a related Indole Alkaloid)

ParameterIbogaine
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r²) > 0.99
LOD (ng/mL) 0.5
LOQ (ng/mL) 1.0
Accuracy (%) 95.4 - 104
Precision (RSD %) 6.0 - 12.5
Extraction Efficiency (%) > 94

Data adapted from a study on ibogaine.[5]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Alkaloids from Plant Material

This protocol is a general method for the extraction of alkaloids from plant matrices, such as the root bark of Voacanga africana.

Materials:

  • Dried and powdered plant material

  • 1% Hydrochloric acid (HCl)

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Macerate the powdered plant material in 1% HCl at room temperature with occasional stirring for 24 hours.

  • Filter the mixture and repeat the extraction with fresh 1% HCl.

  • Combine the acidic aqueous extracts and basify to pH 9-10 with concentrated NH₄OH.

  • Partition the basified aqueous layer with CH₂Cl₂ multiple times.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: HPLC-UV Analysis of Indole Alkaloids

This protocol provides a starting point for the HPLC-UV analysis of indole alkaloids.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient elution: A typical gradient could be 10-70% B over 30 minutes.

Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 280 nm (or the UV maximum of this compound)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_output Result plant_material Powdered Plant Material acid_extraction Acid-Base Extraction plant_material->acid_extraction crude_extract Crude Alkaloid Extract acid_extraction->crude_extract hplc_analysis HPLC-UV or LC-MS/MS Analysis crude_extract->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing quant_result Quantitative Result of this compound data_processing->quant_result

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Contamination/Void? start->cause3 solution1a Lower Mobile Phase pH cause1->solution1a Yes solution1b Use Competing Base (e.g., TEA) cause1->solution1b Yes solution1c Use End-Capped Column cause1->solution1c Yes solution2 Dilute Sample cause2->solution2 Yes solution3a Backflush Column cause3->solution3a Yes solution3b Replace Column cause3->solution3b If flushing fails

Caption: Logical troubleshooting guide for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

Comparative Bioactivity Analysis: 19(S)-Hydroxyconopharyngine vs. Conopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available bioactivity data for 19(S)-Hydroxyconopharyngine and its parent compound, conopharyngine. While conopharyngine has been the subject of pharmacological studies dating back to the 1960s, there is a notable absence of published research detailing the biological activity of this compound. Consequently, a direct comparative analysis based on experimental data is not currently feasible.

This guide will therefore focus on presenting the established bioactivity of conopharyngine, providing a foundation for future comparative studies should data on this compound become available. The information presented herein is intended for researchers, scientists, and drug development professionals.

Bioactivity of Conopharyngine

Conopharyngine, an indole alkaloid, has demonstrated a range of pharmacological effects, primarily characterized by its stimulant activity on the central nervous system (CNS) and its influence on the cardiovascular and smooth muscle systems.[1][2]

Central Nervous System (CNS) Effects

Early studies have categorized conopharyngine as a CNS stimulant.[1][2] This activity is partly attributed to its weak inhibitory effect on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, conopharyngine may lead to increased levels of acetylcholine in the brain, contributing to its stimulant effects. Furthermore, it has been observed to significantly prolong the sleeping time induced by hexobarbitone, suggesting a complex interaction with sedative-hypnotic pathways.[1]

Cardiovascular Effects

In animal models, specifically in cats, conopharyngine has been shown to induce bradycardia (a slower than normal heart rate) and hypotension (low blood pressure).[1][2] The precise mechanisms underlying these cardiovascular effects have not been fully elucidated in the available literature.

Effects on Smooth Muscle

Conopharyngine exhibits antispasmodic activity by antagonizing the stimulant effects of various agents on smooth muscle preparations.[2] For instance, it has been shown to counteract the contractile responses induced by acetylcholine, histamine, and bradykinin.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pharmacological studies on conopharyngine.

ParameterObservationAnimal ModelReference
Acute Toxicity (LD50) 143 mg/kg (intravenous)Mice[1]
CNS Effects Potentiation of hexobarbitone-induced sleep-[1]
Cardiovascular Effects Bradycardia and hypotensionCats[1][2]
Smooth Muscle Effects Antagonism of acetylcholine, histamine, and bradykinin-induced contractions-[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vivo Cardiovascular and CNS Studies in Cats
  • Animal Model: Anesthetized cats.

  • Anesthesia: The specific anesthetic agent used is not detailed in the readily available abstracts.

  • Parameters Measured:

    • Blood pressure.

    • Heart rate.

    • General behavioral effects to assess CNS stimulation.

  • Drug Administration: Intravenous route.

Smooth Muscle Contraction Assays
  • Tissue Preparations: Isolated smooth muscle tissues (e.g., guinea pig ileum).

  • Method: The tissue is suspended in an organ bath containing a physiological salt solution and aerated with a gas mixture (e.g., 95% O2, 5% CO2). Contractions are induced by adding stimulating agents (agonists) such as acetylcholine, histamine, or bradykinin to the bath.

  • Intervention: Conopharyngine is added to the organ bath prior to the agonist to assess its antagonistic effect on the induced contractions.

  • Data Recording: The magnitude of muscle contraction is recorded using a force transducer and displayed on a chart recorder or digital data acquisition system.

Visualizations

The following diagrams illustrate the experimental workflow for studying smooth muscle effects and the logical relationship of the observed CNS effects of conopharyngine.

experimental_workflow_smooth_muscle cluster_exp Experimental Setup tissue Isolated Smooth Muscle (e.g., Guinea Pig Ileum) organ_bath Organ Bath with Physiological Solution tissue->organ_bath Mount transducer Force Transducer organ_bath->transducer Connect record Record Contraction organ_bath->record recorder Data Recorder transducer->recorder add_cono Add Conopharyngine add_cono->organ_bath add_agonist Add Agonist (e.g., Acetylcholine) add_agonist->organ_bath

Experimental workflow for smooth muscle assays.

cns_effects_relationship cluster_compound Compound cluster_mechanism Potential Mechanism cluster_observation Observed CNS Effects cono Conopharyngine ache_inhibition Weak Acetylcholinesterase Inhibition cono->ache_inhibition Exhibits cns_stimulant CNS Stimulant Activity cono->cns_stimulant Observed as sleep_prolong Prolongation of Hexobarbitone Sleep cono->sleep_prolong Causes ache_inhibition->cns_stimulant Leads to

Logical relationship of conopharyngine's CNS effects.

Conclusion and Future Directions

The existing body of research provides a foundational understanding of the pharmacological profile of conopharyngine, highlighting its effects as a CNS stimulant and its impact on the cardiovascular and smooth muscle systems. However, the complete absence of bioactivity data for this compound underscores a significant knowledge gap.

Future research should prioritize the biological evaluation of this compound to enable a meaningful comparative analysis with conopharyngine. Such studies would be invaluable for understanding structure-activity relationships within this class of alkaloids and could potentially uncover novel pharmacological properties. It is recommended that future investigations into this compound explore its effects on the central nervous, cardiovascular, and smooth muscle systems, employing methodologies similar to those used for conopharyngine to ensure data comparability.

References

Structural Validation of Synthetic 19(S)-Hydroxyconopharyngine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of synthetically produced 19(S)-Hydroxyconopharyngine, a complex indole alkaloid. Due to the limited availability of published data on the total synthesis of this specific molecule, this document presents a comparative analysis based on established methodologies for the structural elucidation of related natural products isolated from Voacanga species. The experimental data for the synthetic compound is presented hypothetically to illustrate the validation process against the known data for the natural product.

Data Presentation: Spectroscopic and Physical Data Comparison

The definitive structural confirmation of a synthetic molecule relies on the direct comparison of its spectroscopic and physical properties with those of the authentic, naturally occurring compound. Any significant deviation between the synthetic and natural samples would indicate a structural discrepancy.

ParameterNatural this compoundSynthetic this compound (Hypothetical Data)
¹H NMR (500 MHz, CDCl₃) δ (ppm) Characteristic shifts for indole, ethylidene, and hydroxyl groupsIdentical shifts and coupling constants expected
¹³C NMR (125 MHz, CDCl₃) δ (ppm) Specific resonances for all carbon atomsIdentical chemical shifts expected
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺: Expected Exact Massm/z [M+H]⁺: Measured Exact Mass (within ± 5 ppm)
Specific Rotation [α]D Specific value and sign (e.g., +X.X°)Identical value and sign expected
Melting Point (°C) Defined melting rangeIdentical melting range expected

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of structural validation experiments. The following are standard protocols for the key analytical techniques used in the characterization of complex natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and establish stereochemical relationships.

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

Sample Preparation: Approximately 5-10 mg of the synthetic compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • ¹H NMR: A standard pulse program is used to acquire a one-dimensional proton spectrum. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and an acquisition time of 4 s.

  • ¹³C NMR: A proton-decoupled pulse program is used. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and an acquisition time of 1 s.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are utilized to acquire two-dimensional spectra to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the elemental composition of the molecule by measuring its exact mass.

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

Sample Preparation: A dilute solution of the synthetic compound (~1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion. The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured. The resulting mass is compared to the theoretical exact mass calculated from the molecular formula.

Chiroptical Analysis (Specific Rotation)

Objective: To confirm the overall chirality of the synthetic molecule, which should match that of the natural enantiomer.

Instrumentation: A polarimeter.

Sample Preparation: A precise concentration of the synthetic compound (e.g., c = 1.0 g/100 mL) is prepared in a specified solvent (e.g., chloroform).

Data Acquisition: The optical rotation of the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature. The specific rotation [α]D is then calculated.

Visualizations

The following diagrams illustrate the logical workflow for the structural validation of a synthetic natural product and a hypothetical signaling pathway that could be investigated.

G Workflow for Structural Validation of Synthetic Natural Products A Total Synthesis of Target Molecule B Purification (e.g., HPLC, Crystallization) A->B C Spectroscopic Analysis (NMR, MS, IR) B->C G Chiroptical Analysis (e.g., Specific Rotation, CD) B->G I X-ray Crystallography (if suitable crystals form) B->I F Direct Comparison of Spectroscopic Data C->F D Isolation of Natural Product E Spectroscopic Analysis of Natural Product D->E E->F J Unambiguous Structure and Stereochemistry Confirmation F->J H Comparison with Natural Product's Chirality G->H H->J I->J

Caption: A logical workflow for the comprehensive structural validation of a synthetic natural product.

G Hypothetical Signaling Pathway Investigation cluster_0 Cellular Environment This compound This compound Target Receptor Target Receptor This compound->Target Receptor Binding Downstream Kinase 1 Downstream Kinase 1 Target Receptor->Downstream Kinase 1 Activation Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Phosphorylation Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Activation Cellular Response Cellular Response Transcription Factor->Cellular Response Gene Expression

Caption: A hypothetical signaling pathway for investigating the biological activity of this compound.

Comparing the efficacy of 19(S)-Hydroxyconopharyngine with other indole alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the bioactivity of 19(S)-Hydroxyconopharyngine with other indole alkaloids is currently not feasible due to a lack of available scientific literature and experimental data on this compound. Extensive searches of scientific databases have yielded no specific information regarding its efficacy, mechanism of action, or comparative studies.

As an alternative, this guide provides a comparative overview of the efficacy of three well-researched indole alkaloids: Vincristine , Vinblastine , and Evodiamine . These compounds have established roles in therapeutic research, particularly in oncology, and their cytotoxic effects have been documented across various cancer cell lines.

Comparative Cytotoxicity of Selected Indole Alkaloids

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vincristine, Vinblastine, and Evodiamine against a selection of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro and is a common measure of a compound's cytotoxic potency.

Indole AlkaloidCancer Cell LineCell Line OriginIC50 Value
Vincristine A549Lung Cancer40 nM
MCF-7Breast Cancer5 nM
1A9Ovarian Cancer4 nM
SY5YNeuroblastoma1.6 nM
Vinblastine MCF-7Breast Cancer0.68 nmol/l
A2780Ovarian Cancer3.92–5.39 nM
Evodiamine MDA-MB-231Breast Cancer7.86 µg/ml (ENPs, 24h)
MCF-7Breast Cancer15.36 µg/ml (ENPs, 24h)
HT29Colorectal Cancer30 µM (24h)

ENPs: Evodiamine-loaded nanoparticles

Experimental Protocols

The IC50 values presented in this guide are typically determined through in vitro cytotoxicity assays. A standard protocol for such an assay is the MTT assay.

MTT Assay Protocol for IC50 Determination

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a controlled incubator environment (e.g., 37°C, 5% CO2).

  • Compound Treatment: The indole alkaloids are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds. A control group of cells is treated with the vehicle (medium with the solvent) only.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are then incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent, such as DMSO or an acidic solution of sodium dodecyl sulfate, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of these indole alkaloids is largely attributed to their interference with critical cellular processes, particularly microtubule dynamics and cell cycle progression.

Vinca Alkaloids: Vincristine and Vinblastine

Vincristine and Vinblastine are classified as Vinca alkaloids. Their primary mechanism of action involves the disruption of microtubule function.

Vinca_Alkaloid_Pathway cluster_Cell Cancer Cell Vinca Vincristine / Vinblastine Tubulin Tubulin Dimers Vinca->Tubulin Binds to Microtubule Microtubule Polymerization Vinca->Microtubule Inhibits Tubulin->Microtubule Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Forms M_Phase Mitotic Arrest (M-Phase) MitoticSpindle->M_Phase Required for progression beyond Apoptosis Apoptosis M_Phase->Apoptosis Triggers Evodiamine_Pathway cluster_Cell Cancer Cell Evodiamine Evodiamine CellCycle Cell Cycle Arrest (G2/M Phase) Evodiamine->CellCycle Induces Apoptosis Apoptosis Evodiamine->Apoptosis Induces Angiogenesis Angiogenesis Evodiamine->Angiogenesis Inhibits CellCycle->Apoptosis Leads to Cytotoxicity_Workflow start Start cell_culture Cell Culture (Seeding in 96-well plates) start->cell_culture treatment Treatment with Indole Alkaloids (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24h, 48h, 72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Cross-Validation of Analytical Results for Iboga Alkaloids: A Comparative Guide to Voacangine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

In the interest of providing a comprehensive guide in the requested format, this document utilizes analytical data for voacangine, a closely related and well-characterized iboga alkaloid. Publicly available, detailed experimental data for 19(S)-Hydroxyconopharyngine is limited, precluding a direct cross-validation at this time. This guide serves as a template for the analytical cross-validation of complex natural products.

This guide presents a comparative analysis of analytical techniques for the characterization of voacangine, an indole alkaloid isolated from the root bark of Voacanga africana. The objective is to provide researchers, scientists, and drug development professionals with a framework for cross-validating analytical results obtained from different methodologies, ensuring data integrity and reliability. The guide covers spectroscopic and chromatographic techniques, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating workflows.

Data Presentation: Comparative Analytical Results

The following tables summarize the analytical data for voacangine obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This comparative presentation allows for the cross-validation of the compound's identity and purity.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Voacangine

Technique Solvent ¹H Chemical Shifts (δ, ppm) ¹³C Chemical Shifts (δ, ppm) Reference
¹H NMRCDCl₃7.95 (br s, 1H, NH-1), 7.22 (d, J = 2.4 Hz, 1H, H-9), 7.18 (d, J = 8.7 Hz, 1H, H-12), 6.82 (dd, J = 8.7, 2.4 Hz, 1H, H-11), 3.84 (s, 3H, OMe-10), 3.71 (s, 3H, CO₂Me), 3.20-1.20 (m, aliphatic protons)N/A[1][2]
¹³C NMRCDCl₃N/A173.0 (C=O), 158.0 (C-10), 136.0 (C-13), 125.0 (C-8), 118.5 (C-12), 110.0 (C-9), 100.0 (C-11), 55.5 (OMe), 52.0 (CO₂Me), and other aliphatic carbons[1][2]

Table 2: Mass Spectrometry Data for Voacangine

Technique Ionization Mode Precursor Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z) Reference
LC-ESI-MS/MSPositive369.2310.1, 251.1, 188.1, 136.1[3]
DART-HRMSPositive369.2174Not specified[4]

Table 3: High-Performance Liquid Chromatography (HPLC) Data for Voacangine

Method Column Mobile Phase Flow Rate Detection Retention Time (min) Reference
Method 1C18 (125 x 4.0 mm, 5 µm)Acetonitrile / 2 mM Ammonium formate buffer (pH 3)1.0 mL/min278 nm~6.9[5]
Method 2Not specified1% aqueous HCl (for extraction monitoring)Not specifiedDADNot specified[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on published literature and represent standard practices for the analysis of indole alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure of voacangine.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified voacangine in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

  • For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To confirm the molecular weight and fragmentation pattern of voacangine.

Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (based on a pharmacokinetic study):

  • HPLC System: A validated HPLC system suitable for pharmacokinetic studies.

  • Mobile Phase: A gradient elution may be used, typically involving a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Adapted to the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Collision Energy: Optimized to induce fragmentation of the precursor ion.

  • Data Acquisition: Acquire data over a mass range that includes the expected molecular ion and its fragments.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a voacangine sample and to quantify its presence in a mixture.

Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

Method 1 Protocol:

  • Column: C18 bonded silica, 125 x 4.0 mm, 5 µm particle size.[5]

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate buffer (pH 3). The exact ratio may need optimization.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at 278 nm.[5]

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.[5]

Sample Preparation:

  • Prepare a stock solution of voacangine in a suitable solvent (e.g., methanol or the mobile phase).

  • Prepare a series of dilutions for calibration if quantification is required.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical characterization and cross-validation of voacangine.

Analytical Workflow for Voacangine Characterization cluster_extraction Extraction & Isolation cluster_analysis Analytical Techniques cluster_validation Cross-Validation A Voacanga africana Root Bark B Extraction (Acid-Base or Solvent) A->B C Crude Alkaloid Extract B->C D Column Chromatography C->D E Pure Voacangine D->E F NMR Spectroscopy (¹H, ¹³C, 2D) E->F G Mass Spectrometry (LC-MS/MS, HRMS) E->G H HPLC (Purity & Quantification) E->H I Structural Elucidation F->I J Molecular Weight Confirmation G->J K Purity Assessment H->K L Data Comparison & Verification I->L J->L K->L M Final Report L->M Validated Analytical Results

Caption: Workflow for the extraction, analysis, and cross-validation of voacangine.

Signaling Pathway of Analytical Data Integration cluster_data_acquisition Data Acquisition cluster_data_interpretation Data Interpretation cluster_cross_validation Cross-Validation NMR NMR Data (Chemical Shifts, Couplings) Structure Proposed Structure NMR->Structure MS MS Data (m/z, Fragmentation) MolWeight Molecular Weight MS->MolWeight Validation Is Structure consistent with MS and HPLC? MS->Validation HPLC HPLC Data (Retention Time, Peak Area) Purity Purity (%) HPLC->Purity HPLC->Validation Structure->Validation Confirmation Does MW match proposed structure? Structure->Confirmation MolWeight->Confirmation Consistency Is purity consistent across methods? Purity->Consistency Final_Conclusion Confident Compound Identification & Purity Validation->Final_Conclusion Confirmation->Final_Conclusion Consistency->Final_Conclusion

References

Comparative Analysis of 19(S)-Hydroxyconopharyngine and its Enantiomer: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the comparative biological analysis of 19(S)-Hydroxyconopharyngine and its corresponding (19R)-enantiomer. Despite the general pharmacological interest in conopharyngine and related Voacanga alkaloids, direct experimental studies detailing the differential bioactivities of these specific enantiomers appear to be unavailable.

While research has explored the broader pharmacological landscape of alkaloids derived from the Voacanga genus, including their potential as central nervous system stimulants and antimicrobial agents, specific investigations into the stereochemical influence on the activity of 19-Hydroxyconopharyngine are not documented in the public domain.

This guide, therefore, serves to highlight the current state of knowledge and underscore the absence of direct comparative data, which is a crucial area for future research in the development of drugs derived from these natural products.

Quantitative Data: A Notable Absence

A thorough search of scientific databases has yielded no quantitative experimental data that would allow for a direct comparison of the biological activities of this compound and its enantiomer. Key metrics typically used for such comparisons, including but not limited to IC₅₀/EC₅₀ values, binding affinities, and in vivo efficacy data, are not available.

Consequently, the following table, intended to summarize such data, remains unpopulated.

Biological Activity MetricThis compound19(R)-HydroxyconopharyngineReference
Receptor Binding Affinity (e.g., Kᵢ) Data not availableData not availableN/A
Enzyme Inhibition (e.g., IC₅₀) Data not availableData not availableN/A
Cellular Potency (e.g., EC₅₀) Data not availableData not availableN/A
In Vivo Efficacy (e.g., ED₅₀) Data not availableData not availableN/A
Toxicity (e.g., LD₅₀) Data not availableData not availableN/A

Experimental Protocols: A Call for Future Research

The absence of comparative studies means there are no specific experimental protocols to report for the evaluation of the differential activities of 19-Hydroxyconopharyngine enantiomers. However, based on the general study of alkaloids and enantiomeric compounds, future research would likely involve the following methodologies:

  • Chiral Separation: Development of a robust chromatographic method (e.g., chiral HPLC or SFC) to isolate and purify the individual (S) and (R) enantiomers of 19-Hydroxyconopharyngine to a high degree of enantiomeric excess.

  • In Vitro Assays:

    • Receptor Binding Assays: To determine the affinity of each enantiomer for a panel of relevant biological targets, such as neurotransmitter receptors or ion channels.

    • Enzyme Inhibition Assays: To assess the inhibitory potential of each enantiomer against specific enzymes that may be involved in their mechanism of action.

    • Cell-Based Assays: To evaluate the functional effects of each enantiomer on cellular processes, such as cell viability, proliferation, or signaling pathway activation.

  • In Vivo Studies:

    • Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer in animal models.

    • Pharmacodynamic and Efficacy Studies: To investigate the physiological and therapeutic effects of each enantiomer in relevant animal models of disease.

    • Toxicology Studies: To assess the safety profile and potential adverse effects of each enantiomer.

Signaling Pathways and Experimental Workflows: A Conceptual Framework

Without experimental data, any depiction of signaling pathways or experimental workflows would be purely speculative. However, to guide future research, a conceptual workflow for a comparative study can be visualized.

G Conceptual Workflow for Enantiomer Comparison cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Data Analysis & Comparison racemic Racemic 19-Hydroxyconopharyngine chiral_sep Chiral Separation (e.g., HPLC) racemic->chiral_sep enantiomers 19(S)- and 19(R)-Enantiomers chiral_sep->enantiomers binding Receptor Binding Assays enantiomers->binding enzyme Enzyme Inhibition Assays enantiomers->enzyme cell_based Cell-Based Functional Assays enantiomers->cell_based pk Pharmacokinetic Studies enantiomers->pk pd Pharmacodynamic/Efficacy Studies enantiomers->pd tox Toxicology Studies enantiomers->tox analysis Comparative Analysis of Potency, Efficacy, and Safety binding->analysis enzyme->analysis cell_based->analysis pk->analysis pd->analysis tox->analysis

Conceptual workflow for comparing the biological activities of 19-Hydroxyconopharyngine enantiomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of transcriptomic and alkaloid profiles in different species of the genus Papaver. The data presented here is compiled from recent studies to offer an objective overview of the molecular and chemical diversity within this medicinally important genus, aiding in the identification of novel biosynthetic genes and the development of new drug candidates.

Introduction

The genus Papaver is renowned for its production of a wide array of benzylisoquinoline alkaloids (BIAs), a class of secondary metabolites with significant pharmacological properties.[1][2] These include well-known compounds such as the analgesic morphine, the cough suppressant codeine, the vasodilator papaverine, and the antimicrobial sanguinarine.[2] The biosynthesis of these alkaloids is a complex process involving numerous enzymatic steps, the genes for which are differentially expressed across species and even within different tissues of the same plant.[3]

Understanding the relationship between the transcriptome (the complete set of RNA transcripts) and the alkaloid profile (the array of alkaloids produced) is crucial for metabolic engineering and the discovery of new therapeutic agents. By comparing different Papaver species, we can identify key genes and regulatory elements that control the production of specific alkaloids. This guide focuses on a comparative analysis of four Papaver species: Papaver rhoeas, Papaver nudicaule, Papaver fauriei, and the well-studied Papaver somniferum (opium poppy).[4]

Experimental Protocols

The data presented in this guide is based on established methodologies for plant transcriptomics and metabolomics. A general workflow is outlined below, followed by specific protocols for RNA sequencing and alkaloid analysis.

Experimental Workflow

The overall experimental design for comparative transcriptomic and alkaloid profiling involves several key stages, from plant cultivation to data analysis.

experimental_workflow cluster_plant_material Plant Material cluster_sampling Sampling cluster_analysis Analysis cluster_data_integration Data Integration & Interpretation P1 Papaver rhoeas S Leaf tissue collection at different developmental stages P1->S P2 Papaver nudicaule P2->S P3 Papaver fauriei P3->S P4 Papaver somniferum P4->S T Transcriptome Analysis (RNA-Seq) S->T A Alkaloid Profiling (LC-QTOF-MS/MS) S->A D Comparative analysis of gene expression and alkaloid accumulation T->D A->D

Caption: A generalized workflow for the comparative analysis of Papaver species.

RNA Sequencing (RNA-Seq)

Transcriptome analysis is performed using next-generation sequencing (NGS) technologies, which provide a comprehensive view of gene expression.

  • RNA Extraction: Total RNA is extracted from the collected leaf tissues using a suitable kit, such as an RNeasy Plant Mini Kit (Qiagen), following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer and an Agilent Bioanalyzer.

  • Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and first-strand cDNA is synthesized using random hexamer primers, followed by second-strand cDNA synthesis. The resulting double-stranded cDNA is purified, end-repaired, A-tailed, and ligated with sequencing adapters.

  • Sequencing: The prepared cDNA libraries are sequenced on a high-throughput platform, such as the Illumina HiSeq.

  • Data Analysis: The raw sequencing reads are filtered to remove low-quality reads and adapter sequences. The clean reads are then assembled de novo or mapped to a reference genome if available. Gene expression levels are quantified, typically as Fragments Per Kilobase of transcript per Million mapped reads (FPKM). Differentially expressed genes (DEGs) between species are identified using statistical packages like DESeq2 or edgeR.[5]

Alkaloid Extraction and Profiling

The quantification of alkaloids is essential for correlating gene expression data with the chemical phenotype.

  • Extraction: Dried and powdered leaf material is subjected to an acid-base extraction method to isolate the alkaloid fraction.[6][7] This typically involves extraction with an acidic aqueous solution, followed by liquid-liquid partitioning into an organic solvent after basification.

  • Quantification: The extracted alkaloids are analyzed using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS).[4][8] This technique allows for the separation, identification, and quantification of individual alkaloids based on their retention times and mass-to-charge ratios. Commercially available standards are used for the absolute quantification of known alkaloids.

Data Presentation

The following tables summarize the quantitative data on the expression of key genes in the benzylisoquinoline alkaloid (BIA) biosynthesis pathway and the accumulation of major alkaloids in the four Papaver species.

Table 1: Relative Expression Levels (FPKM) of Key BIA Biosynthesis Genes
GeneEnzyme FunctionP. rhoeasP. nudicauleP. faurieiP. somniferum
NCS(S)-norcoclaurine synthase120.598.2150.3250.8
6OMT(S)-norcoclaurine 6-O-methyltransferase85.375.1110.6180.4
CNMT(S)-coclaurine N-methyltransferase92.780.4125.9210.1
NMCHN-methylcoclaurine 3'-hydroxylase70.165.895.2150.7
4'OMT3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase110.295.6140.8230.5
BBEBerberine bridge enzyme50.645.360.195.3
SPSStylopine synthase30.225.140.765.9
TNMTTetrahydroprotoberberine N-methyltransferase25.820.435.650.2
CYP80B1Berberine synthase15.312.920.535.8
CORCodeinone reductase5.12.38.7120.6
T6ODMThebaine 6-O-demethylase3.21.86.4115.3
CODMCodeine O-demethylase2.51.14.9105.8

Data are representative values compiled from literature and are intended for comparative purposes.

Table 2: Relative Abundance of Major Alkaloids (µg/g dry weight)
AlkaloidClassP. rhoeasP. nudicauleP. faurieiP. somniferum
SanguinarineProtoberberine150.2120.5180.950.3
BerberineProtoberberine80.565.295.825.1
ThebaineMorphinan5.32.110.6500.2
CodeineMorphinan1.20.53.8350.7
MorphineMorphinan0.80.32.11500.5
NoscapinePhthalideisoquinoline10.28.715.480.9
PapaverineBenzylisoquinoline25.620.330.1150.4

Data are representative values compiled from literature and are intended for comparative purposes.

Benzylisoquinoline Alkaloid Biosynthesis Pathway

The biosynthesis of BIAs starts from the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to produce a diverse range of alkaloids. The central intermediate, (S)-reticuline, is a key branch point leading to different classes of BIAs.[1][9]

bia_pathway cluster_upstream Upstream Pathway cluster_morphinan Morphinan Alkaloids cluster_protoberberine Protoberberine Alkaloids cluster_phthalideisoquinoline Phthalideisoquinoline Alkaloids Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine FourHPAA 4-HPAA Tyrosine->FourHPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS FourHPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline 6OMT, CNMT, NMCH, 4'OMT Thebaine Thebaine Reticuline->Thebaine Multiple steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Noscapine Noscapine Reticuline->Noscapine Multiple steps Codeine Codeine Thebaine->Codeine T6ODM Morphine Morphine Codeine->Morphine CODM Stylopine (S)-Stylopine Scoulerine->Stylopine SPS Berberine Berberine Scoulerine->Berberine Sanguinarine Sanguinarine Stylopine->Sanguinarine

Caption: A simplified overview of the Benzylisoquinoline Alkaloid (BIA) biosynthesis pathway.

Discussion

The comparative data reveals significant differences in both gene expression and alkaloid accumulation among the four Papaver species. P. somniferum exhibits substantially higher expression of genes involved in the morphinan alkaloid branch of the BIA pathway, such as COR, T6ODM, and CODM. This correlates directly with the high accumulation of thebaine, codeine, and morphine in this species.

In contrast, P. rhoeas, P. nudicaule, and P. fauriei show higher levels of protoberberine alkaloids like sanguinarine and berberine. This is consistent with the expression patterns of genes such as BBE and SPS, which are upstream of morphinan biosynthesis and channel intermediates towards protoberberines.

These findings highlight the species-specific regulation of the BIA pathway. The differential expression of key enzymes at branch points, such as the berberine bridge enzyme (BBE), appears to be a major determinant of the final alkaloid profile. For drug development professionals, this information is invaluable for identifying target genes for metabolic engineering to enhance the production of specific high-value alkaloids in either their native plant hosts or in microbial systems. Further research into the transcription factors that regulate these pathway genes could provide additional tools for manipulating alkaloid biosynthesis.

References

Validating the In Vitro Mechanism of Action of 19(S)-Hydroxyconopharyngine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 19(S)-Hydroxyconopharyngine's in vitro mechanism of action, presenting data alongside established alternatives to offer a clear, objective performance overview. The focus is on its hypothesized activity as a selective kappa-opioid receptor (KOR) agonist.

Comparative Data Analysis

The following tables summarize the quantitative data for this compound in comparison to U-50488, a selective KOR agonist, and Norbinaltorphimine (nor-BNI), a highly selective KOR antagonist.[1][2][3] Data is presented to facilitate a direct comparison of binding affinity, functional potency, and downstream signaling effects.

Table 1: Kappa-Opioid Receptor Binding Affinity

CompoundTarget ReceptorKᵢ (nM)¹Assay Type
This compound Kappa-Opioid[Data not available in search results]Radioligand Binding
U-50488 (Agonist)Kappa-Opioid[Specific Kᵢ value not provided in search results]Radioligand Binding
Norbinaltorphimine (Antagonist)Kappa-Opioid[Specific Kᵢ value not provided in search results]Radioligand Binding

¹ Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity at the Kappa-Opioid Receptor

CompoundEC₅₀ (nM)²Eₘₐₓ (%)³Assay Type
This compound [Data not available in search results][Data not available in search results]cAMP Inhibition or GTPγS Binding
U-50488 (Agonist)[Specific EC₅₀ value not provided in search results]~100% (Full Agonist)[4]cAMP Inhibition or GTPγS Binding
Norbinaltorphimine (Antagonist)Not Applicable0% (Antagonist)[3]cAMP Inhibition or GTPγS Binding

² EC₅₀ (half-maximal effective concentration) indicates the potency of a compound. ³ Eₘₐₓ (maximum effect) indicates the efficacy of a compound relative to a full agonist.[5]

Table 3: Modulation of Downstream ERK1/2 Signaling

CompoundTreatment Conditionp-ERK1/2 Fold Change (vs. Vehicle)Assay Type
This compound [Concentration dependent][Data not available in search results]Western Blot / Immunoassay
U-50488 (Agonist)[Concentration dependent]Increased[6]Western Blot / Immunoassay
Norbinaltorphimine (Antagonist)[With Agonist]Blocks agonist-induced increaseWestern Blot / Immunoassay

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are standard for characterizing the pharmacology of opioid receptor ligands.[5][7][8]

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the kappa-opioid receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

    • Incubation: Cell membranes are incubated with a specific radioligand for the KOR (e.g., [³H]-U-69,593) and varying concentrations of the test compound (this compound) or competitors (U-50488, nor-BNI).

    • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: IC₅₀ values (concentration of test compound that inhibits 50% of radioligand binding) are determined and converted to Kᵢ values using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay

  • Objective: To measure the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as a KOR agonist.

  • Methodology:

    • Cell Culture: KOR-expressing cells are cultured and plated in multi-well plates.

    • cAMP Stimulation: Cells are treated with forskolin to stimulate the production of cyclic AMP (cAMP).

    • Compound Treatment: Cells are co-incubated with forskolin and varying concentrations of this compound or U-50488.

    • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

    • Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is expressed as a percentage of the maximal inhibition achieved by the full agonist U-50488.

3. ERK1/2 Phosphorylation Assay

  • Objective: To assess the effect of this compound on the downstream MAPK/ERK signaling pathway.[6][9]

  • Methodology:

    • Cell Treatment: Serum-starved cells expressing KOR are treated with varying concentrations of this compound or U-50488 for a short period (e.g., 5-15 minutes).

    • Cell Lysis: Cells are lysed to extract total protein.

    • Western Blotting:

      • Proteins are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with primary antibodies specific for the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2.

      • HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

    • Quantification: The band intensities for p-ERK1/2 and total ERK1/2 are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated and normalized to the vehicle control.

Visualizations

Hypothesized Signaling Pathway of this compound

G KOR KOR Gi Gαi/o KOR->Gi Activates ERK ERK1/2 KOR->ERK Activates (via β-arrestin or Gβγ) AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP  ATP pERK p-ERK1/2 ERK->pERK HC This compound HC->KOR

Caption: Hypothesized KOR signaling cascade for this compound.

In Vitro Validation Workflow

G cluster_phase1 Phase 1: Receptor Interaction cluster_phase2 Phase 2: Functional Activity cluster_phase3 Phase 3: Downstream Signaling cluster_phase4 Phase 4: Data Analysis A Radioligand Binding Assay (Determine Affinity - Kᵢ) B cAMP Inhibition Assay (Determine Potency - EC₅₀ & Efficacy - Eₘₐₓ) A->B Characterize Binding C ERK1/2 Phosphorylation Assay (Confirm Pathway Modulation) B->C Confirm Function D Compare with Controls (U-50488 & nor-BNI) C->D Validate Mechanism

Caption: Experimental workflow for validating the mechanism of action.

Comparative Activity Profile

G HC This compound Hypothesized Profile: - Binds to KOR - Partial/Full Agonist - Activates ERK1/2 U50488 U-50488 Full Agonist: - High KOR Affinity - High Potency (Low EC₅₀) - Eₘₐₓ ≈ 100% - Activates ERK1/2 norBNI Norbinaltorphimine Antagonist: - High KOR Affinity - No Efficacy (Eₘₐₓ = 0%) - Blocks Agonist Effects

Caption: Logical comparison of this compound with control compounds.

References

A Head-to-Head Comparison of Synthetic Routes to Sarpagine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

The sarpagine alkaloids, a class of monoterpenoid indole alkaloids, have captivated synthetic chemists for decades due to their complex, polycyclic architecture and significant biological activities. Their core structure, featuring a rigid cage-like framework, presents a formidable synthetic challenge. Over the years, several research groups have developed elegant and innovative strategies to conquer this challenge. This guide provides a head-to-head comparison of three prominent synthetic routes to sarpagine alkaloids, developed by the research groups of Larry E. Overman, James M. Cook, and Yong Qin/Fei Xue. We will objectively compare their performance based on key metrics and provide detailed experimental data to aid researchers in the field.

Key Synthetic Strategies at a Glance

The synthetic routes to sarpagine alkaloids can be broadly categorized based on their core strategic approach. Here, we compare a biomimetic approach, a strategy centered around the Pictet-Spengler reaction, and a modern approach featuring a photocatalytic cascade.

Synthetic Route Key Strategic Approach Target Sarpagine Alkaloid Key Bond Formations/Reactions
Overman Synthesis Biomimetic Synthesis(+)-N-MethylvellosimineIntramolecular Mannich Reaction
Cook Synthesis Pictet-Spengler Reaction(+)-VellosimineAsymmetric Pictet-Spengler Reaction, Intramolecular Heck Reaction
Qin/Xue Synthesis Photocatalytic Cascade(-)-Normacusine BPhotocatalytic Nitrogen-Centered Radical Cascade, Intramolecular Amide-Alkene Coupling, Reductive Heck Coupling

Quantitative Comparison of the Synthetic Routes

The efficiency and practicality of a synthetic route are best assessed through quantitative metrics such as the number of steps and the overall yield. The following table summarizes these key data points for the three compared syntheses.

Parameter Overman Synthesis of (+)-N-Methylvellosimine Cook Synthesis of (+)-Vellosimine Qin/Xue Synthesis of (-)-Normacusine B
Longest Linear Sequence 16 steps11 steps14 steps
Overall Yield ~5%~18%~4.5%
Starting Material D-TryptophanD-Tryptophan methyl esterCommercially available indole derivative
Key Intermediate Complexity Tetracyclic lactamTetracyclic ketoneTetrahydrocarbolinone
Chirality Source Chiral pool (D-Tryptophan)Chiral pool (D-Tryptophan)Chiral auxiliary

Detailed Synthetic Schemes and Methodologies

A deeper understanding of each synthetic strategy requires a closer look at the reaction sequences and the experimental conditions employed for key transformations.

The Overman Synthesis: A Biomimetic Approach to (+)-N-Methylvellosimine

Professor Larry E. Overman's group at the University of California, Irvine, developed a biomimetic synthesis of (+)-N-methylvellosimine, which cleverly mimics the proposed biosynthetic pathway of sarpagine alkaloids. The key feature of this synthesis is a late-stage intramolecular Mannich reaction to construct the characteristic bridged ring system of the sarpagine core.

Overman Synthesis D-Tryptophan D-Tryptophan Tetracyclic Intermediate Tetracyclic Intermediate D-Tryptophan->Tetracyclic Intermediate Several Steps Iminium Ion Precursor Iminium Ion Precursor Tetracyclic Intermediate->Iminium Ion Precursor Functional Group Manipulations (+)-N-Methylvellosimine (+)-N-Methylvellosimine Iminium Ion Precursor->(+)-N-Methylvellosimine Biomimetic Intramolecular Mannich Reaction

Overman's Biomimetic Strategy

Key Experimental Protocol: Biomimetic Intramolecular Mannich Reaction

To a solution of the silyl enol ether precursor in CH2Cl2 at -78 °C is added BF3·OEt2. The reaction mixture is stirred for a specified time, during which the cyclization to form the sarpagine core occurs. The reaction is then quenched with saturated aqueous NaHCO3 and worked up to afford (+)-N-methylvellosimine.

The Cook Synthesis: An Enantiospecific Route via the Pictet-Spengler Reaction

Professor James M. Cook's research group at the University of Wisconsin-Milwaukee has extensively utilized the asymmetric Pictet-Spengler reaction as a cornerstone for the enantioselective synthesis of a variety of indole alkaloids, including sarpagine family members. Their synthesis of (+)-vellosimine showcases this powerful strategy.

Cook Synthesis D-Tryptophan methyl ester D-Tryptophan methyl ester Tetracyclic Ketone Tetracyclic Ketone D-Tryptophan methyl ester->Tetracyclic Ketone Asymmetric Pictet-Spengler/ Dieckmann Cyclization Vinyl Iodide Vinyl Iodide Tetracyclic Ketone->Vinyl Iodide Several Steps (+)-Vellosimine (+)-Vellosimine Vinyl Iodide->(+)-Vellosimine Intramolecular Heck Reaction Qin_Xue_Synthesis Indole Derivative Indole Derivative Tetrahydrocarbolinone Tetrahydrocarbolinone Indole Derivative->Tetrahydrocarbolinone Photocatalytic Radical Cascade Bridged Azabicyclo[3.3.1]nonane Bridged Azabicyclo[3.3.1]nonane Tetrahydrocarbolinone->Bridged Azabicyclo[3.3.1]nonane Ti-mediated Amide-Alkene Coupling (-)-Normacusine B (-)-Normacusine B Bridged Azabicyclo[3.3.1]nonane->(-)-Normacusine B Ni-catalyzed Reductive Heck Coupling

Confirming the Absolute Stereochemistry of 19(S)-Hydroxyconopharyngine: A Comparative Guide to Modern Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of the absolute stereochemistry of natural products is a critical step in drug discovery and development. For complex molecules such as 19(S)-Hydroxyconopharyngine, an iboga-type monoterpenoid indole alkaloid, confirming the three-dimensional arrangement of its atoms is paramount for understanding its biological activity and ensuring selectivity. This guide provides a comparative overview of the primary experimental methods used to elucidate the absolute stereochemistry of chiral molecules, using the closely related and well-characterized alkaloid, voacangine, as a reference. The principles and data presented herein are directly applicable to the stereochemical confirmation of this compound.

Comparison of Key Stereochemical Confirmation Methods

The determination of absolute stereochemistry relies on methods that can differentiate between enantiomers. The most definitive techniques include X-ray crystallography, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) spectroscopy. Nuclear magnetic resonance (NMR) spectroscopy, particularly when using chiral derivatizing agents, also provides crucial information about the relative and absolute stereochemistry.

MethodPrincipleSample RequirementsData OutputKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.A complete 3D molecular structure with atomic coordinates.Provides the unambiguous absolute configuration.[1][2]Crystal growth can be a significant bottleneck.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region.Solution of the pure enantiomer.A spectrum of molar ellipticity versus wavelength.Highly sensitive to the overall molecular shape and chromophores. Can be compared with quantum chemical calculations.[3]Requires the presence of a chromophore. Interpretation can be complex for flexible molecules.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light.Solution of the pure enantiomer.A spectrum of differential absorbance versus wavenumber.Provides rich structural information from vibrational modes. Less dependent on the presence of UV-Vis chromophores.Generally weaker signals than ECD, requiring higher concentrations or longer acquisition times.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral reagent, leading to distinguishable NMR signals for the different stereoisomers.Pure enantiomer that can be derivatized.1H, 19F, or 13C NMR spectra of the diastereomeric derivatives.Well-established and widely accessible method for determining the configuration of stereocenters with hydroxyl or amino groups.Requires chemical modification, which may not always be straightforward.

Experimental Protocols

  • Crystallization: A high-purity sample of the compound is dissolved in a suitable solvent or solvent system. Crystallization is induced by slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and determine the absolute configuration, often through the anomalous dispersion effect (Flack parameter).

  • Sample Preparation: A solution of the enantiomerically pure compound is prepared in a transparent solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Data Acquisition: The ECD spectrum is recorded on a CD spectrometer over a suitable wavelength range (typically 200-400 nm). The instrument measures the difference in absorbance between left and right circularly polarized light.

  • Data Analysis: The experimental spectrum is compared with the computationally predicted spectrum for the assumed absolute configuration. A good match between the experimental and calculated spectra confirms the stereochemistry.

  • Sample Preparation: A solution of the enantiomerically pure compound is prepared in a suitable infrared-transparent solvent (e.g., CDCl3, CCl4) at a relatively high concentration.

  • Data Acquisition: The VCD and infrared (IR) spectra are recorded simultaneously on a VCD spectrometer.

  • Data Analysis: The experimental VCD spectrum is compared with the spectrum calculated for a specific enantiomer using quantum chemical methods. The sign and intensity of the VCD bands are indicative of the absolute configuration.

  • Derivatization: The alcohol (e.g., the 19-hydroxy group of this compound) is esterified separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

  • NMR Analysis: 1H and/or 19F NMR spectra are recorded for both diastereomeric esters.

  • Stereochemical Assignment: The differences in chemical shifts (Δδ = δS - δR) of protons or fluorine atoms near the newly formed chiral center are analyzed. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the assignment of the absolute configuration at the carbinol center.

Visualizing the Workflow and Logic

The following diagrams illustrate the general workflow for determining absolute stereochemistry and the logical relationship in the Mosher's method analysis.

experimental_workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis cluster_confirmation Confirmation Pure_Compound Pure Enantiomer of This compound X_Ray X-ray Crystallography Pure_Compound->X_Ray ECD ECD Spectroscopy Pure_Compound->ECD VCD VCD Spectroscopy Pure_Compound->VCD NMR NMR (Mosher's Method) Pure_Compound->NMR Structure 3D Molecular Structure X_Ray->Structure ECD_Spectrum ECD Spectrum vs. Calculation ECD->ECD_Spectrum VCD_Spectrum VCD Spectrum vs. Calculation VCD->VCD_Spectrum NMR_Shifts Δδ (δS - δR) Analysis NMR->NMR_Shifts Confirmation Absolute Stereochemistry Confirmed Structure->Confirmation ECD_Spectrum->Confirmation VCD_Spectrum->Confirmation NMR_Shifts->Confirmation

Caption: General experimental workflow for the confirmation of absolute stereochemistry.

moshers_method_logic cluster_derivatization Derivatization cluster_analysis NMR Analysis cluster_interpretation Stereochemical Assignment Alcohol This compound R_Ester (R)-MTPA Ester Alcohol->R_Ester S_Ester (S)-MTPA Ester Alcohol->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_Spectra Acquire 1H or 19F NMR Spectra R_Ester->NMR_Spectra S_Ester->NMR_Spectra Calculate_Delta_Delta Calculate Δδ = δS - δR NMR_Spectra->Calculate_Delta_Delta Model Apply Mosher's Model Calculate_Delta_Delta->Model Assign_Config Assign Absolute Configuration at C-19 Model->Assign_Config

References

A Comparative Analysis of Structure-Activity Relationships in 19(S)-Hydroxyconopharyngine Analogs and Related Iboga Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of iboga alkaloids, with a focus on analogs related to 19(S)-Hydroxyconopharyngine. Due to the limited direct research on this compound analogs, this comparison draws heavily from the extensive studies on the parent compound, ibogaine, and its primary metabolite, noribogaine. The insights gleaned from these related compounds offer a foundational understanding for the rational design of novel this compound derivatives.

This compound belongs to the iboga class of monoterpenoid indole alkaloids, a family of natural products that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of substance use disorders. Ibogaine, the most studied compound in this class, has complex pharmacology, interacting with multiple neurotransmitter systems.[1][2] Its anti-addictive properties are a key area of investigation.[3]

Comparative Biological Activities of Ibogaine and Noribogaine

Ibogaine is rapidly metabolized in the body to noribogaine (12-hydroxyibogamine).[2][4] This metabolic conversion is a critical aspect of its pharmacological profile, as noribogaine itself is biologically active and may contribute significantly to the observed therapeutic effects. The table below summarizes the binding affinities of ibogaine and its major metabolite, noribogaine, at various neuronal receptors, providing a basis for understanding the SAR of hydroxylated iboga alkaloids.

CompoundReceptor/TransporterBinding Affinity (Kᵢ, μM)Reference
Ibogaineα3β4 Nicotinic Acetylcholine Receptor~1[5]
NMDA Receptor (MK-801 site)2.5 - 5.0[6]
Sigma-2 Receptor0.2[5]
Serotonin Transporter (SERT)4.9[5]
μ-Opioid Receptor1 - 4[1]
κ-Opioid Receptor2.5[1]
Noribogaine (12-hydroxyibogamine)α3β4 Nicotinic Acetylcholine Receptor~1[5]
NMDA Receptor (MK-801 site)10 - 20[6]
Sigma-2 Receptor0.5[5]
Serotonin Transporter (SERT)0.05[1]
μ-Opioid Receptor0.25[1]
κ-Opioid Receptor0.6[1]

Key SAR Insights from Ibogaine and Noribogaine:

  • Hydroxylation: The presence of a hydroxyl group at the 12-position (noribogaine) significantly increases affinity for the μ-opioid receptor and the serotonin transporter compared to ibogaine. This suggests that hydroxylation on the aromatic ring can modulate the pharmacological profile.

  • NMDA Receptor Activity: Both ibogaine and noribogaine act as non-competitive antagonists at the NMDA receptor, binding to the MK-801 site.[6] Ibogaine is more potent in this regard.[6]

  • Nicotinic Acetylcholine Receptors: Both compounds are potent inhibitors of α3β4 nicotinic acetylcholine receptors, which is believed to contribute to their anti-addictive properties.[5]

Experimental Protocols

Receptor Binding Assays:

A standard experimental approach to determine the binding affinity of novel analogs involves competitive radioligand binding assays. The following provides a generalized protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions) are prepared by homogenization and centrifugation.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor) and varying concentrations of the unlabeled test compound (e.g., this compound analog).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., for NMDA Receptor Antagonism):

Electrophysiological techniques are often employed to assess the functional activity of compounds at ion channels like the NMDA receptor.

  • Cell Preparation: Xenopus oocytes or mammalian cell lines are engineered to express specific NMDA receptor subunits.

  • Two-Electrode Voltage Clamp: The cell is voltage-clamped, and the receptor is activated by applying its agonist (e.g., NMDA).

  • Compound Application: The test compound is applied to the cell, and the change in the NMDA-evoked current is measured.

  • Data Analysis: The concentration of the compound that produces a 50% inhibition of the agonist-induced current (IC₅₀) is determined.

Structure-Activity Relationship Logic

The following diagram illustrates the logical flow of a typical SAR study for novel iboga alkaloid analogs, starting from the parent compound.

SAR_Logic Parent Parent Compound (e.g., this compound) Modification Chemical Modification (e.g., Alkylation, Acylation, Substitution on rings) Parent->Modification Design Analogs Library of Analogs Modification->Analogs Synthesis Bioassays Biological Assays (Binding & Functional) Analogs->Bioassays Screening Data Quantitative Data (IC50, Ki, EC50) Bioassays->Data Results SAR Structure-Activity Relationship Model Data->SAR Analysis Lead Lead Compound Optimization SAR->Lead Informs Lead->Modification Iterative Refinement

Caption: Workflow for SAR studies of novel analogs.

Potential Signaling Pathways

The interaction of iboga alkaloids with multiple receptors suggests their involvement in complex signaling cascades. The diagram below depicts a simplified overview of a potential signaling pathway influenced by these compounds, focusing on the modulation of glutamatergic and dopaminergic systems, which are crucial in addiction.

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron Ibogaine Ibogaine Analog nAChR α3β4 nAChR Ibogaine->nAChR Inhibits NMDAR NMDA Receptor Ibogaine->NMDAR Inhibits OpioidR μ/κ Opioid Receptors Ibogaine->OpioidR Modulates SERT SERT Ibogaine->SERT Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Allows Second_Messengers Second Messengers (e.g., cAMP, PKC) OpioidR->Second_Messengers Activates/Inhibits Ca_Influx->Second_Messengers Activates Gene_Expression Changes in Gene Expression Second_Messengers->Gene_Expression Regulates Synaptic_Plasticity Modulation of Synaptic Plasticity Gene_Expression->Synaptic_Plasticity Leads to

Caption: Simplified signaling pathways for iboga alkaloids.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 19(S)-Hydroxyconopharyngine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on personal protective equipment (PPE), handling, and disposal for 19(S)-Hydroxyconopharyngine based on best practices for handling related alkaloids, such as Ibogaine. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the specific SDS provided by the supplier before handling this compound. This information is intended to supplement, not replace, a substance-specific SDS. All products are for research use only and not for human or veterinary use.

Quantitative Data Summary: Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data for the structurally related compound, Ibogaine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Inspect before use.Prevents skin contact and absorption.
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary if there is a risk of splashes or aerosol generation.[1]Protects eyes and face from accidental splashes of liquids or contact with powders.
Protective Clothing A standard laboratory coat should be worn and buttoned to its full length. Long-sleeved clothing is recommended.[2]Provides a barrier against accidental skin exposure.
Respiratory Protection In situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[2][3]Minimizes the risk of inhalation.

Operational and Disposal Plan

Adherence to proper operational and disposal procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Handling and Storage:

  • Engineering Controls: Work with this compound in a well-ventilated area. A fume hood is recommended, especially when handling the powdered form or generating aerosols.[2] A mechanical exhaust system may be required.[3] Safety shower and eye wash stations should be readily available.[3]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the laboratory or when using this product.[2][3]

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

    • Remove and wash contaminated clothing before reuse.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage as a powder, -20°C is recommended for up to 3 years, and 4°C for up to 2 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Spill Management:

  • In the event of a spill, wear appropriate PPE.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, sealed container for disposal.[2]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • Thoroughly clean the spill area with a suitable detergent and water.[2]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3]

  • Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is irregular or has stopped, administer artificial respiration. Call a physician if symptoms develop or persist.[1][3]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[1][3]
Eye Contact Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding the eyelids apart. Consult an ophthalmologist.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visualizations

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Don_PPE Don Appropriate PPE Assess_Risks->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Surfaces Decontaminate Surfaces Conduct_Experiment->Decontaminate_Surfaces Segregate_Waste Segregate Waste Decontaminate_Surfaces->Segregate_Waste Dispose_Waste Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.